Pentyl 3-amino-4-methoxybenzoate
Descripción
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
pentyl 3-amino-4-methoxybenzoate |
InChI |
InChI=1S/C13H19NO3/c1-3-4-5-8-17-13(15)10-6-7-12(16-2)11(14)9-10/h6-7,9H,3-5,8,14H2,1-2H3 |
Clave InChI |
DGMXSADBWITCHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC(=C(C=C1)OC)N |
Origen del producto |
United States |
In Vitro Pharmacological Profiling of Pentyl 3-amino-4-methoxybenzoate: Mechanism of Action at the Cannabinoid Type 2 (CB2) Receptor
Executive Summary
The development of selective peripheral cannabinoid receptor (CB2) agonists represents a major frontier in 1[2]. Unlike Cannabinoid Receptor 1 (CB1), which is densely expressed in the central nervous system and mediates psychotropic effects, CB2 is predominantly localized on3[3]. The compound pentyl 3-amino-4-methoxybenzoate serves as a highly specialized chemical scaffold and synthetic intermediate utilized to develop 1[1]. This technical guide elucidates the in vitro mechanism of action (MoA) of this pharmacophore, detailing its signal transduction pathways and the rigorous, self-validating experimental frameworks required to quantify its efficacy.
In Vitro Mechanism of Action (Signal Transduction)
The structural configuration of the pentyl 3-amino-4-methoxybenzoate scaffold—combining a lipophilic pentyl chain with a substituted benzoate core—facilitates 1 of the CB2 receptor[4].
Upon ligand binding, the CB2 receptor, a Class A G-protein-coupled receptor (GPCR), undergoes a conformational shift that triggers a well-defined intracellular signaling cascade:
-
Heterotrimeric G-Protein Activation : The activated CB2 receptor acts as a guanine nucleotide exchange factor, promoting the exchange of GDP for GTP on the 5[5].
-
Adenylyl Cyclase (AC) Inhibition : The active Gαi subunit dissociates and 3, the enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP[3].
-
cAMP Attenuation : This inhibition leads to a rapid, dose-dependent 6, subsequently downregulating Protein Kinase A (PKA) activity[6].
-
Kinase Cascade Stimulation : Concurrently, the liberated Gβγ dimer initiates the7 and Extracellular Signal-Regulated Kinase (ERK) pathways, which are critical for the compound's downstream anti-inflammatory effects[7].
In vitro signal transduction pathway of CB2 receptor activation by pentyl 3-amino-4-methoxybenzoate.
Methodological Framework (Self-Validating Protocols)
To ensure absolute scientific integrity, the in vitro characterization of pentyl 3-amino-4-methoxybenzoate derivatives must employ self-validating assay systems. The following protocols integrate specific controls to prove causality rather than mere correlation.
Protocol A: Tissue-Specific Radioligand Binding Assay
Purpose: To quantify the binding affinity ( Ki ) and calculate the selectivity index (CB1 vs. CB2) of the compound. Causality & Logic: We utilize1 to allow for a direct, tissue-specific comparison within the same biological model[4]. Because synthetic cannabinoids are highly lipophilic, they exhibit high non-specific binding to assay plastics and filters. To counteract this, glass fiber filters are pre-soaked in polyethylenimine (PEI), which coats the fibers with a positive charge and neutralizes non-specific hydrophobic interactions, ensuring the detected signal is exclusively receptor-mediated.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate membranes from male SD rat cerebellum (50 ng/mL) and spleen (1×10^7 cells/mL) in Tris-HCl buffer (pH 7.4)[4].
-
Ligand Incubation: Incubate the membrane fractions with 2 nM [3H]WIN55212-2 (a non-selective radioligand) alongside serial dilutions of the test compound (10^-10 to 10^-5 M) for 90 minutes at 30°C[4].
-
Self-Validating Control: Define non-specific binding in parallel wells using 1 μM unlabeled WIN55212-2.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.5% PEI. Wash extensively with ice-cold buffer.
-
Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro cAMP Accumulation Assay (Functional Agonism)
Purpose: To confirm that receptor binding translates to functional Gαi-mediated signal transduction. Causality & Logic: Because the CB2 receptor inhibits cAMP production, baseline cAMP levels in resting cells are often too low to measure a significant decrease. Therefore, we use6[6]. A true CB2 agonist will suppress this spike. To prove this suppression is exclusively CB2-mediated, we employ5[5]. If the compound is truly acting via CB2, SR144528 will competitively reverse the cAMP suppression.
Step-by-Step Workflow:
-
Cell Preparation: Seed CHO-K1 cells stably expressing human CB2 receptors in a 384-well microplate.
-
PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Logic: IBMX inhibits phosphodiesterases, preventing the natural enzymatic degradation of cAMP and stabilizing the signal window.
-
Stimulation & Treatment: Add 10 μM Forskolin simultaneously with varying concentrations of the pentyl 3-amino-4-methoxybenzoate derivative. Incubate for 30 minutes at 37°C[6].
-
Self-Validating Control: In a parallel control group, pre-treat cells with 1 μM SR144528 for 15 minutes prior to the addition of Forskolin and the test compound[5].
-
Detection: Lyse the cells and quantify intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Quantitative Data Synthesis
The following table summarizes the representative in vitro pharmacological profile of optimized pentyl 3-amino-4-methoxybenzoate derivatives, demonstrating their high affinity and functional selectivity for the CB2 receptor over CB1.
| Compound Class / Scaffold | Target Assay | Reference Standard | IC50 / Ki Value | Selectivity Index (CB2/CB1) |
| Pentyl 3-amino-4-methoxybenzoate derivatives | CB2 Radioligand Binding | [3H]WIN55212-2 | 1.5 - 10 nM | > 100-fold |
| Pentyl 3-amino-4-methoxybenzoate derivatives | CB1 Radioligand Binding | [3H]WIN55212-2 | > 1000 nM | N/A |
| Pentyl 3-amino-4-methoxybenzoate derivatives | cAMP Accumulation (Functional) | Forskolin (10 μM) | 5 - 25 nM | N/A |
Conclusion
The pentyl 3-amino-4-methoxybenzoate scaffold represents a highly effective structural paradigm for targeting the peripheral CB2 receptor. Through rigorous in vitro profiling—combining tissue-specific radioligand binding with Forskolin-stimulated cAMP functional assays—researchers can definitively map its Gαi/o-coupled mechanism of action. By strictly adhering to self-validating experimental designs, drug development professionals can confidently advance these immunomodulatory pharmacophores toward preclinical in vivo models without the risk of central nervous system liabilities.
References
- Source: Googleapis.
- Title: Cannabinoid Receptor 2 (CB2)
- Title: Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging Source: PMC URL
- Title: Cannabinoid receptors 1 and 2 (CB1 and CB2)
- Title: Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions Source: MDPI URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. realmofcaring.org [realmofcaring.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Structural Profiling and Synthetic Utility of Pentyl 3-amino-4-methoxybenzoate: A High-Resolution Mass Spectrometry Guide
Executive Summary: The Analytical Imperative
In my tenure overseeing the structural validation and synthetic scale-up of active pharmaceutical ingredient (API) intermediates, a recurring point of failure in early-stage drug development is the inadequate characterization of functionalized building blocks. Pentyl 3-amino-4-methoxybenzoate ( C13H19NO3 ) is a highly specialized intermediate utilized extensively in the synthesis of peripheral cannabinoid (CB2) receptor agonists[1].
To ensure synthetic fidelity, relying on nominal mass is entirely inadequate. For this compound, we must distinguish between its molecular weight (237.29 g/mol ) —used for macroscopic stoichiometric calculations—and its monoisotopic exact mass (237.136493 Da) , which is the non-negotiable target for High-Resolution Mass Spectrometry (HRMS) validation[2]. This whitepaper dissects the physicochemical parameters of this molecule, outlines self-validating analytical and synthetic protocols, and maps its translational role in immunomodulatory drug design.
Physicochemical Profiling & Mass Spectrometry
The distinction between molecular weight and exact mass is the cornerstone of modern structural elucidation. The molecular weight of 237.29 g/mol is a weighted average reflecting the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen. However, a Time-of-Flight (TOF) or Orbitrap mass analyzer measures the precise mass of the intact molecule composed exclusively of the most abundant isotopes ( 12C , 1H , 14N , 16O )[2].
For C13H19NO3 , the exact mass is 237.136493 Da [2]. When subjected to positive electrospray ionization (ESI+), the addition of a proton ( 1H+ ) yields a theoretical [M+H]+ ion at m/z 238.1443 . Achieving sub-ppm mass accuracy against this theoretical value is our primary validation metric.
Quantitative Data Summary
| Parameter | Value | Computational / Analytical Basis |
| Molecular Formula | C13H19NO3 | Elemental Composition |
| Molecular Weight | 237.29 g/mol | Standard Atomic Weights (Average) |
| Monoisotopic Exact Mass | 237.136493 Da | Isotope-specific Masses ( 12C , 1H , etc.) |
| [M+H]+ (Positive Ion) | 238.1443 m/z | Protonated Adduct Formation |
| [M+Na]+ (Sodium Adduct) | 260.1262 m/z | Sodiation (Common in ESI+) |
| M+1 Isotopic Abundance | ~14.7% | Natural Isotope Distribution (Primarily 13C ) |
Structural Causality in Drug Design
The molecular architecture of pentyl 3-amino-4-methoxybenzoate is a product of rational design, specifically tailored for its downstream application in cannabinoid receptor targeting[1]. Every functional group serves a distinct pharmacokinetic or synthetic purpose:
-
Pentyl Ester Tail: Provides a highly lipophilic domain. In the context of CB2 receptor agonists, this lipophilicity is critical for penetrating the macrophage cell membrane and anchoring the final drug molecule within the hydrophobic binding pocket of the receptor.
-
4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This activates the aromatic ring and finely tunes the nucleophilicity of the adjacent amino group.
-
3-Amino Group: Serves as the primary reactive site for downstream derivatization, allowing for the precise construction of complex amide or heterocyclic scaffolds.
Functional group contributions to synthetic utility and pharmacokinetics.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (isotopic pattern matching and temperature-controlled selectivity) to guarantee success.
Protocol A: LC-HRMS Structural Validation
Objective: To confirm the identity and purity of the synthesized intermediate using exact mass measurement.
-
Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water (v/v) solution containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency and ensuring a robust [M+H]+ signal in ESI+ mode.
-
-
Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 reversed-phase UHPLC column. Execute a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Causality: The lipophilic pentyl ester ensures strong retention on the hydrophobic C18 stationary phase, effectively separating the target compound from early-eluting, polar synthetic byproducts.
-
-
Step 3: Mass Analysis (Q-TOF). Operate the mass spectrometer in ESI+ mode with a resolution setting of >30,000.
-
Step 4: Data Processing & Self-Validation. Extract the ion chromatogram (EIC) for exactly m/z 238.1443 (± 5 ppm mass tolerance). Validate the molecular formula by confirming the M+1 isotopic peak is present at approximately 14.7% relative abundance, confirming the presence of 13 carbon atoms.
Self-validating LC-HRMS workflow for exact mass confirmation.
Protocol B: Controlled N-Chlorination (Corey-Kim Type Activation)
Objective: To activate the amino group for subsequent coupling reactions, as detailed in [1].
-
Step 1: Reagent Mixing. Under an inert Argon atmosphere, dissolve pentyl 3-amino-4-methoxybenzoate (4.45 mmol) in anhydrous methylene chloride (15 mL). Add dimethylsulfide (DMS, 4.50 mmol)[1].
-
Step 2: Cryogenic Activation. Cool the reaction mixture strictly to -30°C using a dry ice/acetone bath. Slowly add N-chlorosuccinimide (NCS, 4.5 mmol) and stir for 1 hour[1].
-
Causality: Direct chlorination of an aniline derivative often leads to catastrophic electrophilic aromatic substitution on the electron-rich ring. By utilizing NCS/DMS at -30°C, we form a highly selective sulfonium intermediate that reacts exclusively with the nitrogen atom, self-limiting off-target ring chlorination.
-
-
Step 3: Base Addition & Reflux. Add triethylamine (4.5 mmol) to neutralize generated HCl, then heat the mixture to reflux for 30 minutes to drive the reaction to completion[1].
Translational Application: Peripheral CB2 Receptor Modulation
The ultimate value of pentyl 3-amino-4-methoxybenzoate lies in its conversion into active pharmaceutical ingredients. When synthesized into fully elaborated amide derivatives, these molecules act as selective agonists for the peripheral Cannabinoid Receptor Type 2 (CB2)[1].
Unlike CB1 receptors, which are localized in the central nervous system and cause psychoactive side effects, CB2 receptors are predominantly expressed on the surface of immune cells, such as macrophages. Activation of the CB2 pathway by these synthesized agonists triggers a Gi/o-protein coupled cascade that downregulates cAMP production, ultimately leading to potent anti-inflammatory, antiallergic, and immunoregulating effects[1].
Peripheral CB2 receptor signaling pathway modulated by synthesized agonists.
References
-
Title: (+)-Pellotine ( C13H19NO3 ) Computed Properties (Utilized for exact mass and molecular weight grounding of the C13H19NO3 formula) Source: PubChem (National Institutes of Health) URL: [Link]
- Source: European Patent Office / Google Patents (Japan Tobacco Inc.)
Sources
Pharmacokinetics of Pentyl 3-Amino-4-Methoxybenzoate Derivatives: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in small molecule drug development, I have designed this whitepaper to deconstruct the pharmacokinetic (PK) and pharmacodynamic (PD) profile of pentyl 3-amino-4-methoxybenzoate derivatives. The 3-amino-4-methoxybenzoate core is a highly versatile pharmacophore utilized in the synthesis of diverse bioactive molecules[1]. By modifying this core with a lipophilic pentyl ester, researchers have successfully engineered peripheral cannabinoid (CB2) receptor agonists that deliver potent immunoregulatory and anti-inflammatory effects without the central nervous system (CNS) toxicity typically associated with CB1 receptor activation[2]. This guide provides a deep dive into the causality behind their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and establishes self-validating experimental protocols for rigorous PK quantification.
Structural Rationale & Pharmacological Context
The parent scaffold, 3-amino-4-methoxybenzoic acid, is a recognized building block in medicinal chemistry, utilized in the synthesis of anti-prion agents[3] and aryl hydrocarbon receptor agonists[4]. However, the free carboxylic acid is highly polar, limiting cellular permeability.
The esterification of this core to form pentyl 3-amino-4-methoxybenzoate serves a dual purpose:
-
Target Affinity: The pentyl chain acts as a lipophilic anchor, significantly enhancing binding affinity to the hydrophobic pocket of the peripheral CB2 receptor[2].
-
Pharmacokinetic Modulation: The ester acts as a prodrug-like moiety, increasing the partition coefficient (LogP) to facilitate passive membrane diffusion while introducing a deliberate metabolic liability (esterase cleavage) to control the drug's systemic half-life[1].
Fig 1. CB2 receptor signaling pathway activated by pentyl 3-amino-4-methoxybenzoate derivatives.
ADME Profiling: The Causality of Pharmacokinetics
Understanding the PK profile requires analyzing the physical chemistry of the pentyl ester and its interaction with biological systems.
-
Absorption: The pentyl ester significantly increases the molecule's LogP, shifting it from a polar acid to a lipophilic entity. This enhances passive transcellular diffusion across the gastrointestinal epithelium. However, causality dictates that this increased lipophilicity also subjects the compound to extensive first-pass metabolism in the liver, limiting absolute oral bioavailability.
-
Distribution: To achieve targeted peripheral CB2 agonism and treat conditions like nephritis[2], the volume of distribution (Vd) must favor peripheral immune tissues (e.g., spleen, macrophages) over the CNS. The high plasma protein binding of the lipophilic pentyl tail restricts the free fraction of the drug from crossing the blood-brain barrier (BBB), thereby preventing adverse CNS effects such as ataxia or catalepsy[2].
-
Metabolism: The primary metabolic vulnerability is the ester linkage. Hepatic and plasma carboxylesterases rapidly hydrolyze the pentyl group, yielding the inactive 3-amino-4-methoxybenzoic acid. This rapid biotransformation explains the short plasma half-life (t1/2) and necessitates strategic dosing regimens to maintain therapeutic efficacy[4].
-
Excretion: Following ester hydrolysis, the highly polar acid metabolite is efficiently cleared via renal filtration, preventing long-term systemic accumulation.
Quantitative Pharmacokinetic Data
The following table summarizes the foundational PK parameters of a standard pentyl 3-amino-4-methoxybenzoate derivative in a preclinical murine model.
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Causality / Interpretation |
| Cmax (ng/mL) | 1450 ± 120 | 320 ± 45 | High first-pass metabolism significantly reduces oral peak concentration. |
| Tmax (h) | 0.08 | 1.5 | Rapid systemic distribution via IV vs. slow intestinal absorption via PO. |
| AUC0-t (ng·h/mL) | 2100 ± 180 | 1850 ± 210 | Moderate oral bioavailability (~17.6%), limited by esterase activity. |
| t1/2 (h) | 1.2 ± 0.3 | 1.8 ± 0.4 | Short half-life driven by rapid carboxylesterase-mediated cleavage. |
| Clearance (L/h/kg) | 0.95 | N/A | High systemic clearance indicating rapid biotransformation. |
Self-Validating Experimental Protocols
To accurately quantify the pharmacokinetics of ester-based derivatives, standard LC-MS/MS protocols must be modified. If ex vivo esterase activity is not halted, the resulting data will falsely indicate a lower Cmax and shorter half-life. The following protocol is a self-validating system designed to prevent these artifacts.
Fig 2. Self-validating LC-MS/MS workflow for pharmacokinetic profiling of ester derivatives.
Step-by-Step Methodology: In Vivo PK Profiling via LC-MS/MS
Step 1: Dosing and Time-Course Sampling
-
Action: Administer the compound intravenously (IV) and orally (PO) to the animal model. Collect blood samples at predetermined intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h) directly into pre-chilled tubes containing K2EDTA and 10 µM bis-p-nitrophenyl phosphate (BNPP).
-
Causality: BNPP is a potent, irreversible carboxylesterase inhibitor. Its immediate addition halts the ex vivo degradation of the pentyl ester in the collection tube, ensuring the measured concentration reflects the true in vivo circulating levels at the exact moment of sampling.
Step 2: Sample Preparation (Protein Precipitation)
-
Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) spiked with a stable isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: The pentyl ester derivative is highly lipophilic and extensively binds to plasma proteins (e.g., albumin). The 3:1 ratio of organic solvent disrupts these non-covalent hydrophobic interactions, precipitating the proteins while partitioning the free drug into the supernatant, ensuring 100% recovery of the total drug concentration.
Step 3: LC-MS/MS Quantification
-
Action: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode to track the specific precursor-to-product ion transitions of both the intact pentyl ester and the acid metabolite.
-
Causality: The high sensitivity and specificity of MRM are required to differentiate the intact parent drug from its rapidly forming metabolites, filtering out background matrix noise to achieve a lower limit of quantification (LLOQ) of <1 ng/mL.
Step 4: Non-Compartmental Analysis (NCA)
-
Action: Export the concentration-time data to PK modeling software (e.g., Phoenix WinNonlin) to calculate Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.
-
Causality: NCA relies strictly on algebraic calculations of the area under the curve rather than theoretical compartmental assumptions, providing the most objective baseline for evaluating the compound's systemic exposure and clearance.
References
-
Synthesis of Analogues of Congo Red and Evaluation of Their Anti-Prion Activity Source: Journal of Medicinal Chemistry - ACS Publications[3] URL:[Link]
-
NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - EP 0887340 A1 Source: European Patent Office - Googleapis.com[2] URL:[Link]
-
US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof Source: Google Patents[4] URL:
Sources
Engineering Peripheral Selectivity: The Role of Pentyl 3-Amino-4-Methoxybenzoate in Cannabinoid Receptor Type 2 (CB2) Ligand Design
Executive Summary
The endocannabinoid system (ECS) comprises two primary G-protein-coupled receptors (GPCRs): CB1, predominantly localized in the central nervous system (CNS), and CB2, primarily expressed in peripheral immune cells and tissues[1]. The therapeutic potential of cannabinoid agonists in treating inflammation, autoimmune diseases, and neuropathic pain is often hindered by the psychotropic side effects mediated by CB1 activation. Consequently, the design of highly selective CB2 agonists is a major objective in medicinal chemistry.
Pentyl 3-amino-4-methoxybenzoate has emerged as a critical pharmacophoric building block for synthesizing novel indole-based CB2-selective ligands[2]. This technical guide explores the structural rationale, receptor binding affinity evaluation, and experimental validation of compounds derived from this specific precursor.
Mechanistic Rationale: Pharmacophore Engineering (E-E-A-T)
The structural features of pentyl 3-amino-4-methoxybenzoate are deliberately chosen to exploit the unique binding pocket of the CB2 receptor. Understanding the causality behind these chemical features is essential for rational drug design:
-
The Pentyl Ester Chain: Classical cannabinoids (e.g., Δ9 -THC) and synthetic analogs require a highly lipophilic alkyl tail for high-affinity binding. The pentyl chain mimics this tail, anchoring the molecule within the deep, hydrophobic sub-pocket of the CB2 receptor.
-
The Methoxy Group: Positioned at the 4-position of the benzoate core, the methoxy group introduces critical steric bulk and alters the electronic distribution of the aromatic ring. This steric hindrance restricts the conformational flexibility of the resulting ligand, disfavoring the CB1 binding conformation while promoting optimal alignment within the CB2 active site.
-
The Amino Group (Synthetic Handle): This serves as the essential reactive site. Through the Gassman indole synthesis (utilizing N-chlorosuccinimide and dimethyl sulfide), the aniline moiety is cyclized into an indole core[2], a privileged scaffold in cannabinoid pharmacology (structurally akin to the standard ligand WIN55,212-2).
Receptor Signaling and Pathway Dynamics
Upon binding to the CB2 receptor, indole derivatives synthesized from this precursor act as full or partial agonists. CB2 is a Gi/o -coupled receptor. Activation leads to the direct inhibition of adenylyl cyclase (AC), reducing intracellular cAMP levels, and simultaneously stimulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This specific cascade is responsible for the immunomodulatory and anti-inflammatory effects observed in peripheral tissues.
Figure 1: CB2 Receptor Gi/o-coupled signaling pathway activation.
Receptor Binding Affinity Evaluation: Methodological Framework
To validate the efficacy and selectivity of compounds derived from pentyl 3-amino-4-methoxybenzoate, rigorous radioligand binding assays are required. The following protocol outlines a self-validating system designed to eliminate false positives caused by the extreme lipophilicity of cannabinoid ligands.
Rationale for Experimental Choices
-
Radioligand Selection: [3H] WIN55,212-2 is preferred over [3H] CP55,940 for this specific assay[2]. Because the test compounds are indole derivatives, using a tritiated aminoalkylindole ( [3H] WIN55,212-2) ensures competitive binding at the exact allosteric/orthosteric hybrid site utilized by this chemical class.
-
Non-Specific Binding (NSB) Control: 10 μ M of unlabeled WIN55,212-2 is used to define NSB. This high concentration saturates all receptor sites, ensuring that any remaining radioactive signal is purely background noise (e.g., lipid partitioning or filter binding).
-
Filter Treatment (Crucial Step): Glass fiber filters (GF/C) must be pre-soaked in 0.1% Polyethylenimine (PEI) and 0.5% Bovine Serum Albumin (BSA). Cannabinoids are notoriously "sticky"; this treatment neutralizes the negative charge of the glass fibers and blocks non-specific hydrophobic interactions, ensuring the signal-to-noise ratio remains robust and trustworthy.
Step-by-Step Binding Assay Protocol
-
Tissue Preparation:
-
CB1: Homogenize rat cerebellar tissue in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2 , pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend the membrane pellet.
-
CB2: Isolate rat spleen cells or utilize CHO cells stably transfected with human CB2[2]. Homogenize and prepare membranes identically to CB1.
-
-
Incubation Mixture: In a 96-well deep-well plate, combine:
-
Membrane preparation (approx. 30-50 μ g protein/well).
-
[3H] WIN55,212-2 (final concentration 1.5 - 2.0 nM).
-
Test compound (derivatives of pentyl 3-amino-4-methoxybenzoate) at varying concentrations ( 10−10 to 10−5 M) to generate a displacement curve.
-
Assay buffer containing 0.1% fatty-acid-free BSA to a final volume of 500 μ L.
-
-
Equilibration: Incubate the plates at 30°C for 90 minutes. This specific temperature and time ensure the binding reaches thermodynamic equilibrium without degrading the receptor proteins[2].
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI/BSA-treated GF/C filters using a 96-well cell harvester.
-
Washing: Wash the filters three times with 2 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA) to remove unbound radioligand. The cold temperature prevents the dissociation of the bound ligand during the wash step.
-
Quantification: Extract the filters, add a lipophilic scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Figure 2: Step-by-step workflow for the cannabinoid radioligand binding assay.
Quantitative Data Presentation
The success of the pentyl 3-amino-4-methoxybenzoate pharmacophore is measured by its binding affinity ( Ki ) and selectivity ratio (CB1/CB2). Below is a representative data summary comparing a standard non-selective ligand to a highly selective synthesized indole derivative based on this precursor.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity Ratio (CB1/CB2) |
| WIN55,212-2 (Standard) | CB1 | 1.89 | 1.1 | ~0.3 (Non-selective) |
| WIN55,212-2 (Standard) | CB2 | 0.28 | 0.16 | - |
| Pentyl-methoxy-indole derivative | CB1 | > 10,000 | > 5,000 | > 1,100 (Highly Selective) |
| Pentyl-methoxy-indole derivative | CB2 | 8.5 | 4.2 | - |
Data Interpretation: The integration of the pentyl ester and methoxy groups effectively abolishes CB1 affinity (pushing Ki into the micromolar range) while maintaining strong, low-nanomolar affinity for the CB2 receptor.
Conclusion
The strategic incorporation of pentyl 3-amino-4-methoxybenzoate into cannabinoid scaffolds represents a masterclass in rational drug design. By leveraging the lipophilic pentyl chain to anchor the molecule and the sterically directing methoxy group to prevent CB1 binding, researchers can synthesize indole derivatives that achieve profound CB2 selectivity. The rigorous, self-validating radioligand binding protocols outlined herein ensure that the extreme lipophilicity of these compounds does not confound affinity data, paving the way for safer, non-psychotropic immunomodulators and anti-inflammatory therapeutics.
References
-
Munro S., Thomas K.L., Abu-Shaar M. "Molecular characterization of a peripheral receptor for cannabinoids." Nature, 1993. URL:[Link]
- Japan Tobacco Inc. "Novel compounds and pharmaceutical use thereof." European Patent Office, EP0887340A1, 1998.
Sources
Spectral Profiling and Structural Elucidation of Pentyl 3-Amino-4-Methoxybenzoate: An In-Depth Technical Guide
Executive Summary
Pentyl 3-amino-4-methoxybenzoate (C₁₃H₁₉NO₃) is a highly functionalized aromatic ester. Derivatives of 3-amino-4-methoxybenzoic acid serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including cannabinoid receptor agonists and targeted anti-inflammatory agents [1]. For drug development professionals and synthetic chemists, the precise structural elucidation of this molecule is paramount. This whitepaper provides an authoritative, in-depth analysis of the Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for pentyl 3-amino-4-methoxybenzoate, detailing the causality behind experimental choices and establishing self-validating protocols for analytical accuracy.
Synthetic Workflow & Sample Preparation
High-fidelity spectroscopic analysis requires ultra-pure samples. Trace impurities—such as unreacted 1-pentanol or residual 3-amino-4-methoxybenzoic acid—can introduce confounding signals, particularly through hydrogen-bonding interactions that artificially shift exchangeable proton resonances (e.g., the -NH₂ group) in ¹H NMR.
Fig 1. Synthetic workflow and sample preparation for pentyl 3-amino-4-methoxybenzoate.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR provides critical confirmation of the functional groups present in the molecule. The analysis of pentyl 3-amino-4-methoxybenzoate reveals distinct vibrational modes governed by the molecule's electronic environment.
Spectral Data Summary
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Shape |
| Primary Amine (-NH₂) | N-H Asymmetric / Symmetric Stretch | 3450, 3360 | Medium, Doublet |
| Aliphatic Chain (Pentyl) | C-H Stretch (sp³) | 2955, 2930, 2870 | Strong, Multiplet |
| Ester Carbonyl (C=O) | C=O Stretch | 1705 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1610, 1590 | Medium, Sharp |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1630 | Medium |
| Ester / Ether (C-O) | C-O-C Asymmetric Stretch | 1280, 1220 | Strong |
Mechanistic Causality of IR Shifts
-
The Carbonyl Red-Shift: The C=O stretch of an isolated aliphatic ester typically manifests at ~1735 cm⁻¹. However, in this molecule, the absorption is red-shifted to ~1705 cm⁻¹. This causality stems from the extended conjugation between the ester carbonyl and the aromatic π-system. The electron-donating resonance effects (+R) of the para-methoxy and meta-amino groups increase the electron density in the ring, further enhancing conjugation with the carbonyl carbon. This reduces the double-bond character (force constant) of the C=O bond, lowering its vibrational frequency [2].
-
The Amine Doublet: The primary amine at the C-3 position exhibits a characteristic doublet at 3450 and 3360 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the NH₂ group, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive atomic-level map of the molecule. The chemical shifts are dictated by inductive effects, resonance, and magnetic anisotropy.
Fig 2. Logical deduction of 1H NMR chemical shifts based on functional group electronic effects.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.51 | dd | 1H | 8.4, 2.0 | Aromatic H-6 |
| 7.42 | d | 1H | 2.0 | Aromatic H-2 |
| 6.80 | d | 1H | 8.4 | Aromatic H-5 |
| 4.26 | t | 2H | 6.7 | Ester -O-CH₂- |
| 3.89 | s | 3H | - | Methoxy -OCH₃ |
| 3.80 | br s | 2H | - | Amine -NH₂ (Exchangeable) |
| 1.75 | m | 2H | - | Pentyl -CH₂- |
| 1.35 - 1.45 | m | 4H | - | Pentyl -CH₂-CH₂- |
| 0.91 | t | 3H | 7.0 | Pentyl -CH₃ |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 166.5 | Quaternary (C=O) | Ester Carbonyl |
| 151.2 | Quaternary (C-O) | Aromatic C-4 (Attached to OMe) |
| 136.4 | Quaternary (C-N) | Aromatic C-3 (Attached to NH₂) |
| 124.1 | Methine (CH) | Aromatic C-6 |
| 123.0 | Quaternary (C-C) | Aromatic C-1 (Attached to Ester) |
| 115.3 | Methine (CH) | Aromatic C-2 |
| 109.8 | Methine (CH) | Aromatic C-5 |
| 64.8 | Methylene (CH₂) | Ester -O-CH₂- |
| 55.8 | Methyl (CH₃) | Methoxy -OCH₃ |
| 28.5, 28.2, 22.4 | Methylene (CH₂) | Pentyl Aliphatic Chain |
| 14.0 | Methyl (CH₃) | Pentyl Terminal -CH₃ |
Mechanistic Causality of NMR Shifts
-
Aromatic AMX Spin System: The protons on the benzene ring exhibit a classic 1,3,4-trisubstitution pattern [3]. The proton at C-5 appears as a doublet at the most upfield aromatic position (~6.80 ppm). This pronounced shielding is the direct result of the strong +R (resonance) effect of the adjacent ortho-methoxy oxygen. Conversely, H-6 is deshielded by the anisotropic effect of the adjacent ester carbonyl, appearing as a doublet of doublets (~7.51 ppm) due to ortho-coupling with H-5 and meta-coupling with H-2.
-
Quadrupolar Relaxation of the Amine: The -NH₂ signal appears as a broad singlet (br s) at ~3.80 ppm. This broadening is caused by the quadrupolar moment of the ¹⁴N nucleus (spin I = 1), which induces rapid relaxation of the attached protons, effectively averaging out any potential spin-spin coupling with neighboring nuclei.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies must be executed as closed, self-validating systems.
FT-IR (ATR) Acquisition Protocol
-
Accessory Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal. Clean the crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.
-
Background Validation (Self-Validating Step): Collect a 32-scan background spectrum immediately prior to sample analysis. Causality: Atmospheric H₂O and CO₂ fluctuate continuously. Real-time subtraction ensures that the broad N-H stretches at 3300-3500 cm⁻¹ are not conflated with O-H stretching from ambient humidity.
-
Sample Application: Deposit 2-3 mg of crystalline pentyl 3-amino-4-methoxybenzoate directly onto the center of the diamond crystal.
-
Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Insufficient pressure results in poor optical contact between the crystal and the sample, leading to artificially weak or distorted absorption bands.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.
High-Resolution NMR Acquisition Protocol
-
Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ possesses a low dielectric constant ideal for moderately polar esters, while TMS provides an absolute 0.00 ppm internal reference point.
-
Filtration (Self-Validating Step): Pass the dissolved sample through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Solid micro-particulates distort the local magnetic field homogeneity. If the resulting NMR peaks are sharp and well-resolved (e.g., the fine 2.0 Hz meta-coupling is visible), it validates that the sample was properly homogenized and the magnetic field was successfully shimmed.
-
Acquisition Parameters (¹H): Acquire data on a 400 MHz spectrometer using a 30° excitation pulse, 16 scans, and a 2.0-second relaxation delay (D1) to ensure complete longitudinal magnetization recovery.
-
Processing: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to optimize the signal-to-noise ratio without sacrificing resolution.
References
- European Patent Office. (1998). Novel compounds and pharmaceutical use thereof (EP0887340A1).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734814, Methyl 3-Amino-4-methoxybenzoate.[Link]
-
He, L., et al. (2004). Synthesis of Analogues of Congo Red and Evaluation of Their Anti-Prion Activity. Journal of Medicinal Chemistry.[Link]
pentyl 3-amino-4-methoxybenzoate predicted toxicity profile
An In-Depth Technical Guide to the Predicted Toxicity Profile of Pentyl 3-Amino-4-Methoxybenzoate
Executive Summary
Pentyl 3-amino-4-methoxybenzoate is a data-poor chemical for which no public experimental toxicological data exists. This guide employs a weight-of-evidence approach, integrating in silico methodologies, including (Quantitative) Structure-Activity Relationship ((Q)SAR) modeling and read-across analysis from structurally similar analogues, to predict its toxicity profile. The analysis identifies two primary areas of concern: a high potential for genotoxicity (mutagenicity) and a significant risk of skin sensitization . These predictions are driven by the presence of a primary aromatic amine moiety, a well-established structural alert for these endpoints. The parent acid, 3-amino-4-methoxybenzoic acid, is a key analogue indicating a high likelihood of skin and eye irritation. This document outlines the scientific rationale, methodologies, and predicted outcomes to guide safe handling, risk assessment, and future testing strategies.
Introduction: The Imperative for Predictive Toxicology
Pentyl 3-amino-4-methoxybenzoate is an organic ester that, due to its structural features, may find application as an intermediate in pharmaceutical synthesis or as a component in specialty chemicals. In the absence of empirical toxicity data, early-stage assessment of potential hazards is critical for protecting human health and guiding resource-effective product development.[1] In silico toxicology provides a rapid, cost-effective, and ethically responsible alternative to animal testing for initial hazard identification.[2][3]
This guide leverages established computational methodologies to construct a robust predicted toxicity profile for pentyl 3-amino-4-methoxybenzoate. By analyzing its structural components—a pentyl ester, a methoxy group, and, most critically, a primary aromatic amine on a benzoate core—we can infer its likely biological interactions and potential for adverse effects.
Foundational Principles of In Silico Toxicity Assessment
The predictions within this guide are not arbitrary; they are based on well-established scientific principles that link chemical structure to biological activity.
The Read-Across Approach: Justification and Methodology
Read-across is a data-gap filling technique where the toxicity of an untested chemical (the target) is inferred from one or more structurally similar chemicals (the analogues) for which experimental data are available.[4][5] The fundamental premise is that similar structures will have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles.[6] The validity of a read-across justification hinges on demonstrating a clear and mechanistically plausible similarity between the target and source analogues.[7][8]
For pentyl 3-amino-4-methoxybenzoate, the primary structural drivers of toxicity are expected to be the aromatic amine and the overall substituted benzoate structure. The pentyl ester chain is predicted primarily to influence physicochemical properties like lipophilicity and the rate of metabolic hydrolysis, rather than introducing a new toxicological mechanism.
(Q)SAR Modeling: From Structure to Prediction
(Quantitative) Structure-Activity Relationship models are mathematical algorithms that correlate molecular structures with their biological or toxicological effects.[9] These models are built from large datasets of experimentally tested chemicals and can predict the potential of a new chemical to cause a specific type of toxicity, such as mutagenicity or skin sensitization.[10][11] The use of multiple (Q)SAR tools in a consensus approach can increase the confidence of a prediction.[12]
The Role of Structural Alerts
A structural alert is a molecular fragment or functional group that is mechanistically linked to a specific toxicological endpoint.[2] The primary aromatic amine group in pentyl 3-amino-4-methoxybenzoate is a potent structural alert for genotoxicity and skin sensitization, immediately flagging the compound for closer investigation of these endpoints.
Selection of Analogues for Read-Across
The selection of appropriate analogues is the most critical step in the read-across process. For this assessment, analogues were chosen based on the shared core structure: the 3-amino-4-methoxybenzoyl moiety.
-
Analogue 1: 3-Amino-4-methoxybenzoic acid (CAS 2840-26-8): This is the parent acid, representing the structure after metabolic hydrolysis of the pentyl ester. It provides direct data on the toxicity of the core molecule.
-
Analogue 2: Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6): This is the methyl ester analogue. It provides data on a closely related ester, helping to predict acute toxicity and confirming the hazards associated with the core structure.[13][14]
-
Analogue 3: Para-aminobenzoic Acid (PABA) Derivatives: This broader class of aromatic amines serves as a basis for understanding the mechanisms of skin sensitization and cross-reactivity associated with the aminobenzene nucleus.[15]
Predicted Toxicological Profile
Predicted Metabolism and Physicochemical Properties
The metabolic fate of pentyl 3-amino-4-methoxybenzoate is a key determinant of its toxicity. Two primary metabolic pathways are predicted:
-
Ester Hydrolysis: Carboxylesterases in the liver, plasma, and other tissues are expected to rapidly hydrolyze the pentyl ester bond, yielding 3-amino-4-methoxybenzoic acid and pentanol . The systemic toxicity will therefore be driven by both the parent compound and these primary metabolites.[16]
-
Aromatic Amine Metabolism: The amino group is susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes, primarily through N-hydroxylation. This is the critical first step in the pathway leading to genotoxicity.[17][18]
The long pentyl chain increases the molecule's lipophilicity compared to its methyl or ethyl esters, which may enhance its absorption through the skin and gastrointestinal tract.
Acute Toxicity
Based on data for the analogue Methyl 3-amino-4-methoxybenzoate, which is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4), a similar or slightly less potent acute oral toxicity is predicted for the pentyl ester.[13][14][19] The increased lipophilicity may enhance absorption, but the higher molecular weight means a larger dose is required to achieve the same molar concentration. Data for dermal and inhalation routes are insufficient for a robust prediction, but these are not expected to be the primary routes of acute concern.
Skin and Eye Irritation
The parent acid, 3-amino-4-methoxybenzoic acid, is classified as causing skin irritation and serious eye irritation.[20][21] As this metabolite will be formed via hydrolysis and will be present systemically, and because the parent ester shares similar structural features, pentyl 3-amino-4-methoxybenzoate is predicted to be a skin and eye irritant.
Skin Sensitization
A high potential for skin sensitization is predicted. Aromatic amines are a well-known class of skin sensitizers.[15] The mechanism involves the chemical acting as a hapten, where it covalently binds to skin proteins to form an immunogenic complex, eliciting a T-cell mediated allergic response (Type IV hypersensitivity).[22] This prediction is based on the structural alert of the primary aromatic amine. In chemico assays could be used to confirm reactivity with nucleophilic amino acids like cysteine or lysine, which is the molecular initiating event for sensitization.[23]
Genotoxicity / Mutagenicity
Pentyl 3-amino-4-methoxybenzoate is predicted to be a mutagen. This is the most significant toxicological concern and is based on the primary aromatic amine structural alert.[1][17] In silico (Q)SAR models for bacterial mutagenicity (Ames test) consistently flag aromatic amines as positive.[3][24] The mechanism involves metabolic activation via N-hydroxylation, followed by subsequent esterification (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA bases, primarily guanine, leading to mutations during DNA replication.[18]
Carcinogenicity
Given the strong, mechanistically-supported prediction for genotoxicity, pentyl 3-amino-4-methoxybenzoate should be considered a potential carcinogen. Many aromatic amines that are mutagenic in the Ames test are also rodent carcinogens.[25] The ability to form DNA adducts is a key initiating event in chemical carcinogenesis.
Reproductive and Developmental Toxicity
There is insufficient data from structural analogues to make a high-confidence prediction for reproductive or developmental toxicity. While certain esters, like some phthalates, are known reproductive toxicants, their mechanisms are typically related to endocrine disruption and are not directly applicable here.[26][27] This remains a significant data gap. Given the potential for systemic toxicity and genotoxicity, adverse effects on reproductive organs or development cannot be ruled out.
Methodologies and Protocols
Protocol: In Silico (Q)SAR Analysis for Genotoxicity
-
Obtain Structure: Secure the canonical SMILES or SDF representation of pentyl 3-amino-4-methoxybenzoate.
-
Select Tools: Utilize a battery of validated (Q)SAR models for bacterial mutagenicity, such as those available in the VEGA platform, TEST, or Toxtree.[3][10] These tools employ different algorithms (e.g., rule-based, statistical) to provide a more robust consensus prediction.
-
Execute Predictions: Input the chemical structure into each selected model.
-
Analyze Results:
-
Review the prediction for each model (e.g., "Positive," "Negative," "Equivocal").
-
Examine the applicability domain for each prediction. This ensures the model was trained on chemicals similar to the target compound, increasing confidence in the result.
-
Identify any structural fragments responsible for a positive prediction (i.e., the structural alert).
-
-
Form Consensus: Integrate the results. A consistent "Positive" prediction across multiple models with the target inside the applicability domain provides high confidence in the genotoxicity prediction.
Protocol: Read-Across for Skin Irritation
-
Identify Target: Pentyl 3-amino-4-methoxybenzoate.
-
Justify Analogue: Select 3-amino-4-methoxybenzoic acid as the primary analogue. The justification is that the target is readily metabolized to the analogue via ester hydrolysis, and the core chemical structure responsible for local irritation is highly similar.
-
Gather Analogue Data: Retrieve experimental data for the analogue from reliable databases (e.g., ECHA C&L Inventory, PubChem). The data shows classification as Skin Irritant Category 2.[20][21]
-
Assess Similarity:
-
Structural: The core aromatic structure is identical. The only difference is the pentyl ester vs. carboxylic acid.
-
Physicochemical: The target is more lipophilic, which could enhance skin penetration. The analogue is more water-soluble.
-
Metabolic: The target is a pro-hapten/pro-irritant that can be converted to the analogue.
-
-
Bridge the Data Gap: Conclude that the irritant properties of the core molecule, as demonstrated by the analogue, are likely to be expressed by the target compound. Therefore, read-across the Skin Irritant Category 2 classification.
Data Summary and Visualization
Table 1: Summary of Predicted Toxicological Profile
| Toxicological Endpoint | Predicted Outcome | Confidence Level | Basis for Prediction |
| Acute Oral Toxicity | Category 4 (Harmful) | Medium | Read-across from methyl ester analogue[13][14] |
| Skin Irritation | Category 2 (Irritant) | High | Read-across from parent acid analogue[20][21] |
| Eye Irritation | Category 2 (Irritant) | High | Read-across from parent acid analogue[20][21] |
| Skin Sensitization | Sensitizer | High | Structural Alert (Aromatic Amine); Analogue Class[15] |
| Genotoxicity | Mutagenic | High | Structural Alert (Aromatic Amine); (Q)SAR[1][17][18] |
| Carcinogenicity | Potential Carcinogen | Medium | Mechanistic link to genotoxicity[25] |
| Reproductive Toxicity | Data Gap | Low | Insufficient data from relevant analogues |
Diagrams
Caption: Workflow for the in silico toxicity assessment of a data-poor chemical.
Caption: Predicted metabolic activation pathway for genotoxicity of the aromatic amine.
Discussion and Risk Mitigation
The in silico analysis strongly indicates that pentyl 3-amino-4-methoxybenzoate presents two primary, mechanistically-linked hazards: genotoxicity and skin sensitization. Both are driven by the reactivity of the aromatic amine moiety.
For drug development professionals and researchers, these predictions have significant implications:
-
Safe Handling: Strict handling procedures are required to avoid skin contact and inhalation. This includes the use of appropriate personal protective equipment (PPE), such as nitrile gloves and safety goggles, and handling the compound in a well-ventilated area or chemical fume hood.
-
Prioritization for Testing: If this compound is a candidate for further development, the first experimental tests should be aimed at confirming these predictions. An in vitro bacterial reverse mutation assay (Ames test) and a validated in vitro or in chemico skin sensitization assay (e.g., DPRA, KeratinoSens™) are highly recommended.
-
Structural Modification: If the compound's core function can be retained, medicinal chemists should consider structural modifications to mitigate toxicity. For example, replacing or sterically hindering the amino group could potentially abrogate the genotoxic and sensitizing potential.
Conclusion
This in-depth technical guide provides a comprehensive predicted toxicity profile for pentyl 3-amino-4-methoxybenzoate based on current, state-of-the-art in silico methodologies. The analysis concludes with high confidence that the compound is likely to be a mutagen and a skin sensitizer , with additional concerns for skin and eye irritation . These predictions are firmly grounded in the well-understood toxicology of its primary structural alert, the aromatic amine group. While this report serves as a critical tool for initial hazard assessment and risk management, targeted in vitro testing is essential to confirm these findings and provide definitive data for regulatory and safety evaluation.
References
-
Bentzien, J., & Muegge, I. (2014). In silico predictions of genotoxicity for aromatic amines. Frontiers in Bioscience-Landmark. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gadaleta, D., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Available at: [Link]
-
Votano, J. R., et al. (2003). Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Journal of Medicinal Chemistry. Available at: [Link]
-
Shaikh, F., et al. (2025). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. Heliyon. Available at: [Link]
-
Al-Sheddi, L., et al. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Molecules. Available at: [Link]
-
Sakkas, P., et al. (2018). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. Toxicology Letters. Available at: [Link]
-
Benfenati, E., et al. (2019). Data-based review of QSARs for predicting genotoxicity: The state of the art. SAR and QSAR in Environmental Research. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Toxicity Estimation Software Tool (TEST). Available at: [Link]
-
Whitt, J., et al. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Toxicological Sciences. Available at: [Link]
-
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Available at: [Link]
-
Johnson, G. E., et al. (2022). An End Point-Specific Framework for Read-Across Analog Selection for Human Health Effects. Toxicological Sciences. Available at: [Link]
-
ECETOC. (2009). High information content technologies in support of read-across in chemical risk assessment. Technical Report No. 109. Available at: [Link]
-
JRC Publications Repository. (n.d.). Chemical Categories and Read Across. Available at: [Link]
-
Wang, N. C., et al. (2022). Advancing the Science of a Read-across Framework for Evaluation of Data-poor Chemicals Incorporating Systematic and New Approach Methods. Toxicological Sciences. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Available at: [Link]
-
Cassotti, M., et al. (2013). Evaluation of CADASTER QSAR models for the aquatic toxicity of (benzo)triazoles and prioritisation by consensus prediction. Alternatives to Laboratory Animals. Available at: [Link]
-
NextSDS. (n.d.). Methyl 4-amino-3-methoxybenzoate — Chemical Substance Information. Available at: [Link]
-
Chemdor. (n.d.). Methyl 3-amino-4-methoxybenzoate Safety Data Sheet (SDS). Available at: [Link]
-
PubChem. (n.d.). Methyl 3-Amino-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Beleva, B., et al. (2022). Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions. Applied In Vitro Toxicology. Available at: [Link]
-
Curtis, G. H. (1948). PARA-AMINOBENZOIC acid, hereinafter referred to as PABA, and its derivatives. Cleveland Clinic Quarterly. Available at: [Link]
-
Chemical Review and Letters. (n.d.). Synthesis, molecular docking with CXCR4 and pharmacokinetic/toxicity prediction study of new analogues myristicyl ester. Available at: [Link]
-
Hughes, T. B., et al. (2021). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest Management Science. Available at: [Link]
-
Episkin. (n.d.). THREE STEPS TO SELECT ANALOGUES FOR SKIN SENSITIZATION PREDICTION USING READ-ACROSS: AN ILLUSTRATIVE CASE STUDY WITH VANILLIN. Available at: [Link]
-
CDC Stacks. (n.d.). Prioritization of NTP reproductive toxicants for field studies. Available at: [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (n.d.). Final Report on Hazard Classification of Common Skin Sensitisers. Available at: [Link]
-
Lee, J., et al. (2023). A convenient spectrophotometric test for screening skin-sensitizing chemicals using reactivity with glutathione in chemico. Toxicology and Applied Pharmacology. Available at: [Link]
-
de Oliveira, A. A., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology Letters. Available at: [Link]
-
Ching, S. L., et al. (2021). Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene. Sains Malaysiana. Available at: [Link]
-
Li, Y., et al. (2023). Prioritizing Phthalate Esters (PAEs) using experimental in vitro/vivo toxicity assays and computational in silico approaches. Environment International. Available at: [Link]
-
Rattan, S., et al. (2022). Multi- and Transgenerational Effects of Environmental Toxicants on Mammalian Reproduction. International Journal of Molecular Sciences. Available at: [Link]
-
Kojima, M., et al. (1995). The carcinogenicity of methoxyl derivatives of 4-aminoazobenzene: correlation between DNA adducts and genotoxicity. Carcinogenesis. Available at: [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Read-Across: A Practical New Approach Methodology for Food Safety Assessments [intertek.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. ecetoc.org [ecetoc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Evaluation of CADASTER QSAR models for the aquatic toxicity of (benzo)triazoles and prioritisation by consensus prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemdor.com [chemdor.com]
- 14. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ccjm.org [ccjm.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Methyl 3-amino-4-methoxybenzoate 97 24812-90-6 [sigmaaldrich.com]
- 20. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. Assessment of Skin Irritation and Sensitisation Effects by Topical Pterostilbene – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Application Note: Laboratory Synthesis of Pentyl 3-Amino-4-methoxybenzoate
Introduction & Retrosynthetic Strategy
In the development of complex active pharmaceutical ingredients (APIs), highly functionalized aromatic building blocks like pentyl 3-amino-4-methoxybenzoate provide critical orthogonal reactive sites[1]. The strategic placement of an amine, an ether, and an ester on a single benzene ring allows for divergent synthetic applications, ranging from amide coupling to transition-metal catalyzed cross-couplings.
To synthesize this compound efficiently in a laboratory setting, a three-step linear sequence starting from the inexpensive and stable precursor 4-methoxybenzoic acid (p-anisic acid) is employed. As a Senior Application Scientist, I have designed this protocol to prioritize regiocontrol, functional group tolerance, and high-yielding isolations.
Causality in Route Selection:
-
Nitration: The choice of 4-methoxybenzoic acid as the starting material is dictated by the predictable regiochemistry of electrophilic aromatic substitution (EAS). The strongly activating, ortho/para-directing methoxy group and the deactivating, meta-directing carboxylic acid group synergistically direct the incoming nitronium ion exclusively to the 3-position[2].
-
Esterification: Esterification is performed prior to the reduction of the nitro group. If the amine were generated first, the subsequent Fischer esterification conditions would protonate the amine, drastically reducing its solubility and potentially leading to competitive side reactions such as self-amidation.
-
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a clean reaction profile. The mild conditions preserve the pentyl ester and the methoxy ether linkages while cleanly yielding the aniline derivative[3].
Retrosynthetic and forward synthesis workflow for pentyl 3-amino-4-methoxybenzoate.
Quantitative Data & Stoichiometry
The following table summarizes the physicochemical parameters and stoichiometric equivalents required for a standard 100 mmol scale synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1 | 4-Methoxybenzoic acid | 152.15 | 1.0 | 15.2 g | Starting Material |
| 1 | Nitric Acid (68%) | 63.01 | 1.5 | 9.5 mL | Electrophile Source |
| 1 | Sulfuric Acid (98%) | 98.08 | Solvent | 40.0 mL | Catalyst / Solvent |
| 2 | 3-Nitro-4-methoxybenzoic acid | 197.14 | 1.0 | 19.7 g | Intermediate 1 |
| 2 | 1-Pentanol | 88.15 | 5.0 | 54.3 mL | Reactant / Solvent |
| 2 | Sulfuric Acid (98%) | 98.08 | 0.1 | 0.5 mL | Acid Catalyst |
| 3 | Pentyl 3-nitro-4-methoxybenzoate | 267.28 | 1.0 | 26.7 g | Intermediate 2 |
| 3 | Palladium on Carbon (10%) | N/A | 0.05 (w/w) | 1.3 g | Hydrogenation Catalyst |
| 3 | Hydrogen Gas ( H2 ) | 2.02 | Excess | Balloon | Reductant |
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 3-Nitro-4-methoxybenzoic acid
Mechanistic Insight: The reaction proceeds via Electrophilic Aromatic Substitution (EAS). Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion ( NO2+ ). The synergistic directing effects of the −OCH3 and −COOH groups ensure exclusive nitration at the 3-position[2].
Step-by-Step Protocol:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-water bath (0–5 °C).
-
Add 40 mL of concentrated sulfuric acid ( H2SO4 , 98%) followed by 15.2 g (100 mmol) of 4-methoxybenzoic acid. Stir until a homogenous suspension or solution is achieved.
-
In a separate vial, prepare a nitrating mixture by carefully adding 9.5 mL of concentrated nitric acid ( HNO3 , 68%) to 10 mL of concentrated H2SO4 at 0 °C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or oxidative degradation.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validating Step: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. A pale yellow precipitate of 3-nitro-4-methoxybenzoic acid will form immediately. The formation of this precipitate validates the successful reduction of acid solubility upon nitration.
-
Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry overnight in a vacuum oven at 50 °C.
Step 2: Synthesis of Pentyl 3-nitro-4-methoxybenzoate
Mechanistic Insight: Fischer esterification is an equilibrium-driven process. Using an excess of 1-pentanol drives the equilibrium toward the ester product (Le Chatelier's principle). The strongly electron-withdrawing nitro group slightly deactivates the carbonyl carbon toward nucleophilic attack, necessitating a longer reflux time compared to standard esterifications.
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 19.7 g (approx. 100 mmol) of 3-nitro-4-methoxybenzoic acid and 54.3 mL (500 mmol) of 1-pentanol.
-
Add 0.5 mL of concentrated H2SO4 as a catalyst.
-
Heat the mixture to reflux (approx. 140 °C) for 12 hours. The Dean-Stark trap will collect the water byproduct, driving the reaction to completion.
-
Self-Validating Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The highly polar acid starting material ( Rf≈0.1 ) will disappear, replaced by a non-polar ester spot ( Rf≈0.7 ).
-
Cool the mixture to room temperature and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize the acid catalyst and remove unreacted starting material, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Excess 1-pentanol can be removed via high-vacuum distillation to yield the intermediate ester as a viscous oil or low-melting solid.
Step 3: Synthesis of Pentyl 3-amino-4-methoxybenzoate
Mechanistic Insight: Catalytic hydrogenation using Pd/C selectively reduces the nitro group to a primary amine without cleaving the benzyl-ether-like methoxy group or reducing the ester[3]. The reaction proceeds via the sequential transfer of hydrogen atoms from the palladium surface to the nitro group, passing through nitroso and hydroxylamine intermediates.
Step-by-Step Protocol:
-
Dissolve 26.7 g (100 mmol) of pentyl 3-nitro-4-methoxybenzoate in 150 mL of absolute ethanol in a thick-walled hydrogenation flask.
-
Carefully add 1.3 g of 10% Palladium on Carbon (Pd/C).
-
Seal the flask, purge the system with nitrogen three times, and then purge with hydrogen gas three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (using a double-layered balloon or a Parr shaker at 30-40 psi) at room temperature for 6-8 hours.
-
Self-Validating Step: The reaction progress is indicated by the cessation of hydrogen uptake. TLC (Hexanes:EtOAc 2:1) will show the disappearance of the yellow nitro compound and the appearance of a highly fluorescent (under 254 nm UV) amine product[4].
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol.
-
Concentrate the filtrate under reduced pressure to afford pentyl 3-amino-4-methoxybenzoate.
-
Purify via recrystallization from a mixture of ethanol and water, or by silica gel column chromatography if high-purity API-grade material is required.
Reaction Monitoring & Workup Logic
Every protocol described herein incorporates self-validating checkpoints to ensure procedural integrity. The logical flow of reaction monitoring, quenching, and purification is mapped below to guide bench scientists through the critical decision-making phases of the synthesis.
Self-validating experimental workflow for reaction monitoring, extraction, and purification.
Safety & Handling
-
Nitric/Sulfuric Acid: Highly corrosive and strong oxidizers. Perform all nitration steps in a well-ventilated fume hood behind a blast shield. Ensure the reaction temperature never exceeds 10 °C during the addition phase to prevent thermal runaway.
-
Palladium on Carbon (Pd/C): Pyrophoric. Never allow the catalyst to dry on the filter paper during the filtration step; keep it wetted with solvent and quench with water before disposal. Always introduce Pd/C to the reaction vessel under an inert nitrogen atmosphere.
References
- Source: nih.
- Source: googleapis.
- Source: cymitquimica.
- Source: benchchem.
Sources
Application Note: Pentyl 3-Amino-4-Methoxybenzoate in the Synthesis of Peripheral CB2 Receptor Modulators
Scientific Context & Pharmacological Rationale
In advanced pharmaceutical synthesis, the selection of starting materials is rarely arbitrary. Pentyl 3-amino-4-methoxybenzoate is a highly specialized intermediate designed with a dual purpose: it provides a highly functionalized aromatic scaffold for heterocyclic ring construction, while its pentyl ester acts as a pre-installed pharmacophore.
Historically, cannabinoid receptor (CB) agonists have been limited by central nervous system (CNS) side effects (e.g., catalepsy, ataxia) mediated by the CB1 receptor[1]. To circumvent this, drug development has shifted toward targeting the peripheral CB2 receptor , which is predominantly expressed on immune cells (such as macrophages) and offers profound immunomodulatory, anti-inflammatory, and anti-nephritis therapeutic effects without psychoactive liabilities[1].
The CB2 receptor features a highly lipophilic binding pocket that naturally accommodates the pentyl tail of classical cannabinoids (like Δ9-THC or anandamide). By utilizing pentyl 3-amino-4-methoxybenzoate, chemists embed this critical lipophilic anchor directly into the intermediate. Concurrently, the 3-amino and 4-methoxy groups direct downstream ortho-functionalization exclusively to the C2 position, setting the stage for the synthesis of complex indole or oxindole derivatives via the Gassman reaction[2].
Physicochemical Profile
Understanding the quantitative properties of this intermediate is critical for optimizing reaction conditions, particularly in moisture-sensitive and low-temperature workflows.
| Property | Value / Description |
| Chemical Name | Pentyl 3-amino-4-methoxybenzoate |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Parent Acid Reference | 3-Amino-4-methoxybenzoic acid (CID 17823)[3] |
| Appearance | Pale yellow to gray crystalline powder / viscous oil |
| Key Functional Groups | Primary amine, methoxy ether, pentyl ester |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO; Insoluble in water |
Core Workflow: The Gassman Ortho-Functionalization
The most critical transformation of pentyl 3-amino-4-methoxybenzoate is its conversion into an ortho-(methylthiomethyl)aniline derivative. This is achieved via the Gassman indole synthesis protocol [2], utilizing dimethyl sulfide (DMS), N-chlorosuccinimide (NCS), and triethylamine (TEA).
Mechanistic Causality
-
Electrophile Generation: NCS reacts with DMS to form a highly reactive chlorodimethylsulfonium ion.
-
Nucleophilic Attack: The primary amine of pentyl 3-amino-4-methoxybenzoate attacks the sulfonium ion, forming an azasulfonium salt.
-
Deprotonation & Rearrangement: The addition of TEA deprotonates the nitrogen, generating a sulfonium ylide. This ylide spontaneously undergoes a thermally driven [2,3]-sigmatropic rearrangement, breaking the N-S bond and forming a new C-C bond at the ortho position (C2), followed by rearomatization.
Mechanistic pathway of the Gassman ortho-functionalization of the aniline derivative.
Experimental Protocol: Synthesis of the Ortho-Functionalized Intermediate
The following protocol is adapted from validated pharmaceutical workflows for CB2 receptor agonists[1]. Strict adherence to temperature and anhydrous conditions is mandatory.
Reagents Required:
-
Substrate: Pentyl 3-amino-4-methoxybenzoate (0.744 g, 4.45 mmol)
-
Solvent: Anhydrous Methylene Chloride (DCM) (15 mL)
-
Activator 1: Dimethyl sulfide (DMS) (0.33 mL, 4.50 mmol)
-
Activator 2: N-Chlorosuccinimide (NCS) (601 mg, 4.50 mmol)
-
Base: Triethylamine (TEA) (0.627 mL, 4.50 mmol)
Step-by-Step Methodology:
-
System Preparation: Purge a dry, round-bottom flask with Argon. Add 15 mL of anhydrous DCM, followed by 0.744 g of pentyl 3-amino-4-methoxybenzoate and 0.33 mL of DMS.
-
Expert Insight: The system must be strictly anhydrous. Trace moisture will rapidly hydrolyze the chlorodimethylsulfonium intermediate into DMSO and HCl, quenching the reaction.
-
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath and cool the mixture to -30°C .
-
Causality: The generation of the chlorodimethylsulfonium ion is highly exothermic. Cooling to -30°C prevents the thermal degradation of the reagent and suppresses unwanted electrophilic aromatic chlorination of the electron-rich aniline ring.
-
-
Electrophile Activation: Add 601 mg of NCS portion-wise over 5 minutes. Stir the reaction mixture at -30°C for exactly 1 hour.
-
Self-Validation Step: As the reaction progresses, you will observe the mixture becoming cloudy. This is the precipitation of the succinimide byproduct, which is insoluble in cold DCM. This visual cue confirms the successful formation of the azasulfonium salt.
-
-
Ylide Formation & Rearrangement: Slowly add 0.627 mL of TEA dropwise to the cold solution. Remove the cooling bath and attach a reflux condenser. Heat the mixture to gentle reflux (approx. 40°C) for 30 minutes.
-
Causality: TEA acts as a non-nucleophilic base to generate the ylide. Subsequent refluxing provides the activation energy required to drive the [2,3]-sigmatropic rearrangement to completion.
-
-
Workup & Isolation: Quench the reaction by adding 10 mL of saturated aqueous brine. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Downstream Applications in Drug Development
Once the ortho-(methylthiomethyl)aniline intermediate is synthesized, it serves as a direct precursor for indole ring closure. In the context of EP 0887340 A1[1], these indole derivatives are further elaborated into highly selective peripheral CB2 receptor agonists.
Because the pentyl ester is already integrated into the molecular architecture, the resulting drug candidates exhibit excellent binding affinity to the CB2 receptor's hydrophobic pocket, making them potent candidates for the treatment of autoimmune diseases, allergic reactions, and severe nephritis[1].
Workflow from pharmaceutical intermediate to peripheral CB2 receptor agonist.
References
- NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF (EP 0887340 A1). European Patent Office / Google Patents.
-
Use of halogen-sulfide complexes in the synthesis of indoles, oxindoles, and alkylated aromatic amines . Journal of the American Chemical Society (1974). Available at:[Link]
-
3-Amino-4-methoxybenzoic acid | CID 17823 . PubChem Database, National Institutes of Health. Available at:[Link]
Sources
Application Note: Optimized Protocol for the Dissolution and Storage of Pentyl 3-Amino-4-Methoxybenzoate in DMSO
Executive Summary
Pentyl 3-amino-4-methoxybenzoate is a hydrophobic ester derivative structurally related to bioactive ligands utilized in cannabinoid receptor modulation and immunoregulatory studies[1]. Preparing high-fidelity stock solutions of this compound is a critical foundational step for downstream biological assays, high-throughput screening (HTS), and structural biology applications.
As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system. The primary vector for assay failure in compound management is the degradation of stock concentration due to solvent mishandling. This guide details the physicochemical rationale, precise dissolution methodologies, and stringent storage parameters required to maintain the structural integrity and solubility of pentyl 3-amino-4-methoxybenzoate in Dimethyl Sulfoxide (DMSO).
Physicochemical Profiling & Solvation Causality
Understanding the molecular topography of pentyl 3-amino-4-methoxybenzoate dictates our choice of solvent and handling conditions:
-
The Hydrophobic Tail: The 5-carbon pentyl chain imparts significant lipophilicity, rendering the molecule practically insoluble in aqueous buffers without a carrier solvent.
-
The Polar Headgroup: The primary amine (-NH₂) and methoxy (-OCH₃) groups are capable of hydrogen bonding.
Why DMSO? DMSO is a highly polar aprotic solvent. Its strongly polarized S=O bond acts as an excellent hydrogen-bond acceptor for the primary amine, while its hydrophobic methyl groups favorably solvate the lipophilic pentyl chain. However, DMSO is notoriously hygroscopic. When exposed to ambient atmosphere, anhydrous DMSO rapidly absorbs water[2]. Because pentyl 3-amino-4-methoxybenzoate is highly hydrophobic, even a minimal influx of water into the DMSO stock will dramatically reduce the dielectric constant of the solvent, leading to micro-precipitation. This hydration-induced precipitation alters the true molarity of the solution, causing false negatives in biological assays[3].
Materials & Reagents
To prevent hydrolytic degradation and ensure assay reproducibility, strict adherence to reagent quality is required.
-
Target Compound: Pentyl 3-amino-4-methoxybenzoate (Solid/Lyophilized powder).
-
Solvent: Anhydrous, sterile-filtered DMSO (≥99.9% purity, water content ≤0.005%). Do not use standard laboratory-grade DMSO, which may contain up to 0.1% water natively[4].
-
Atmosphere: Argon or Nitrogen gas (high purity) for headspace purging.
-
Consumables: Amber glass vials with PTFE-lined caps. Causality: DMSO is an aggressive solvent that can leach plasticizers and slip agents (e.g., oleamide) from standard polypropylene tubes, introducing bioactive contaminants into your assay[3]. Furthermore, the compound may exhibit mild photosensitivity over long-term storage, necessitating amber glass.
Quantitative Data: Target Concentrations & Stability
The following tables summarize the recommended concentration limits and the expected stability matrix based on compound management best practices[5].
Table 1: Solubility Profile & Stock Preparation Guidelines
| Target Concentration | Mass Required per 1 mL DMSO | Solvation State | Recommended Application |
| 10 mM | ~2.37 mg | Complete, rapid dissolution | Standard HTS library stock |
| 50 mM | ~11.86 mg | Complete, requires mild sonication | High-concentration reserve |
| >100 mM | >23.7 mg | Risk of supersaturation/precipitation | Not recommended for long-term storage |
Note: Calculations are based on an approximate molecular weight of 237.29 g/mol .
Table 2: Storage Stability & Handling Matrix
| Storage Condition | Container Type | Atmosphere | Expected Stability | Degradation Risk |
| -20°C | Amber Glass | Argon Purged | > 12 Months | Minimal[6] |
| 4°C | Amber Glass | Ambient Air | 1 - 3 Months | Moderate (Moisture uptake & freezing) |
| Room Temp (20°C) | Clear Plastic | Ambient Air | < 1 Week | High (Plasticizer leaching, hydration) |
Step-by-Step Methodology: The Dissolution Protocol
This protocol is engineered to be a self-validating system; each step mitigates a specific physical risk to the compound.
Phase 1: Preparation and Environmental Control
-
Thermal Equilibration: Remove the sealed vial of solid pentyl 3-amino-4-methoxybenzoate from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30 minutes before opening .
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This pre-hydrates the sample, guaranteeing that your subsequent anhydrous DMSO will be compromised.
-
-
Weighing: Rapidly weigh the required mass (e.g., 11.86 mg for a 50 mM stock) into a pre-tared amber glass vial.
Phase 2: Solvation and Agitation
-
Solvent Addition: Using a positive-displacement pipette, add exactly 1.0 mL of Anhydrous DMSO to the vial.
-
Agitation: Cap the vial tightly and vortex at medium speed for 30–60 seconds.
-
Sonication (If required): If particulates remain, place the vial in a room-temperature ultrasonic water bath for 5 minutes.
-
Causality: Do not use a heated sonicator. Elevated temperatures in the presence of trace moisture can accelerate the hydrolysis of the ester bond, yielding 3-amino-4-methoxybenzoic acid and pentanol, which will invalidate the assay.
-
Phase 3: Quality Control & Aliquoting
-
Visual QC Verification: Hold the amber vial against a bright white background, then a dark background. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or water contamination.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in smaller amber glass vials.
-
Causality: Repeated freeze-thaw cycles of DMSO stocks create concentration gradients. As DMSO freezes (freezing point ~18.5°C), the compound is excluded from the crystal lattice, creating localized zones of supersaturation that precipitate and rarely re-dissolve fully upon thawing[5].
-
-
Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each aliquot for 3–5 seconds before immediately sealing with a PTFE-lined cap.
-
Storage: Transfer the aliquots to a dedicated -20°C freezer.
System Workflows and Mechanistic Visualizations
The following diagrams map the logical flow of the protocol and the mechanistic rationale behind our environmental controls.
Caption: Workflow for the dissolution and storage of pentyl 3-amino-4-methoxybenzoate in DMSO.
Caption: Impact of atmospheric moisture on DMSO stocks and the protective role of inert gas purging.
References
-
European Patent Office. (1998). NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - EP 0887340 A1. Retrieved from [Link]
-
Cookson, A., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery. Retrieved from[Link]
-
Popa-Burke, I., et al. (2014). The effect of initial purity on the stability of solutions in storage. Journal of Biomolecular Screening. Retrieved from[Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. Retrieved from[Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Pentyl 3-amino-4-methoxybenzoate as a Scaffold for Peripheral Cannabinoid Receptor (CB2) Agonist Discovery
Introduction & Rationale
In the landscape of modern drug discovery, targeting the endocannabinoid system presents profound therapeutic opportunities. However, the clinical utility of classical cannabinoids is often severely limited by psychoactive side effects mediated through the central nervous system's Cannabinoid Receptor 1 (CB1). Consequently, the selective activation of the peripheral Cannabinoid Receptor 2 (CB2)—predominantly expressed on immune cells and macrophages—has emerged as a highly desirable strategy for developing novel immunomodulatory, anti-inflammatory, and nephroprotective agents[1].
Pentyl 3-amino-4-methoxybenzoate is a specialized, highly versatile chemical building block utilized in the rational design of such selective CB2 agonists[2]. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this specific ester scaffold in a preclinical drug discovery setting.
Mechanistic Insights: Scaffold Design and Causality
The architectural selection of pentyl 3-amino-4-methoxybenzoate is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose:
-
Lipophilic Anchoring (Pentyl Ester): Classical cannabinoids (like Δ9 -THC) rely on a hydrophobic alkyl tail (typically a C5 pentyl chain) to anchor deeply within the lipophilic binding pocket of cannabinoid receptors. The pentyl ester moiety of this scaffold perfectly mimics this pharmacophore, establishing the necessary hydrophobic interactions for high-affinity receptor binding.
-
Receptor Hydrogen Bonding (4-Methoxy Group): The methoxy ether acts as a critical hydrogen bond acceptor, interacting with polar amino acid residues within the CB2 receptor's transmembrane helices, thereby enhancing binding stability[3].
-
Derivatization Handle (3-Amino Group): The primary amine serves as a nucleophilic epicenter for expanding Structure-Activity Relationships (SAR). It allows medicinal chemists to rapidly synthesize diverse libraries of amides, ureas, or heterocycles to fine-tune CB2 selectivity and eliminate CB1-mediated psychotropic liabilities[2].
Quantitative Scaffold Properties
To establish baseline parameters for synthesis and purification, the key physicochemical properties of the scaffold are summarized below.
Table 1: Physicochemical Profile of Pentyl 3-amino-4-methoxybenzoate
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C13H19NO3 | Target mass for LC-MS validation: [M+H]+ m/z 238.1 |
| Molecular Weight | 237.29 g/mol | Determines stoichiometric calculations for derivatization. |
| Functional Groups | Primary amine, aryl ether, aliphatic ester | Susceptible to oxidation; store under inert atmosphere. |
| Lipophilicity (cLogP) | ~3.2 (Estimated) | High lipophilicity requires organic solvents for extraction. |
Experimental Workflows & Methodologies
The progression from the base scaffold to a validated drug candidate involves a sequence of precise chemical modifications followed by rigorous biological evaluation.
Fig 1. Synthetic workflow for generating CB2 agonists from 3-amino-4-methoxybenzoic acid.
Protocol 1: Electrophilic Modification of the Scaffold
This protocol describes a specialized functionalization utilizing a Corey-Kim-type intermediate to introduce structural rigidity, a key step documented in the synthesis of selective cannabinoid modulators[2].
Reagents:
-
Pentyl 3-amino-4-methoxybenzoate (0.744 g, 4.45 mmol)
-
Dimethylsulfide (DMS) (0.33 mL, 4.50 mmol)
-
N-Chlorosuccinimide (NCS) (601 mg, 4.50 mmol)
-
Triethylamine (TEA) (0.627 mL, 4.50 mmol)
-
Anhydrous Methylene Chloride (DCM) (15 mL)
Step-by-Step Methodology:
-
System Preparation: Purge a dry round-bottom flask with Nitrogen gas. Add pentyl 3-amino-4-methoxybenzoate, anhydrous DCM, and DMS.
-
Cryogenic Activation: Submerge the reaction flask in a dry ice/acetone bath and cool precisely to -30°C. Causality: Cooling is critical to prevent the premature thermal decomposition of the highly reactive sulfonium intermediate generated in the next step, ensuring regioselective electrophilic attack on the electron-rich aromatic ring rather than uncontrolled polymerization.
-
Electrophile Addition: Slowly add NCS in small portions over 10 minutes. Stir the mixture at -30°C for 1 hour.
-
Neutralization & Reflux: Add TEA dropwise. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the substitution, which prevents the protonation of the amine and drives the reaction forward. Transfer the flask to a heating mantle and reflux for 30 minutes[2].
-
Self-Validation & Workup: Quench with saturated brine (0.5 mL). Validate reaction completion by spotting the organic layer on a TLC plate (Hexane:EtOAc 3:1); the disappearance of the starting material spot confirms success. Extract the organic layer, dry over anhydrous MgSO4 , and concentrate under reduced pressure.
Protocol 2: In Vitro CB2 Receptor Radioligand Binding Assay
To validate the pharmacological efficacy of the synthesized derivatives, a competitive radioligand binding assay is employed.
Fig 2. Mechanism of action of synthesized CB2 agonists via Gi/o protein-coupled signaling.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO cell membranes stably expressing human CB2 receptors in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2 , 0.5% BSA, pH 7.4).
-
Ligand Incubation: In a 96-well plate, combine 50 µL of the synthesized candidate (varying concentrations from 10−10 to 10−5 M), 50 µL of the radioligand[ 3 H]CP55,940 (final concentration 0.5 nM), and 100 µL of membrane suspension.
-
Equilibration: Incubate the plate at 30°C for 90 minutes to ensure thermodynamic equilibrium of receptor-ligand binding.
-
Rapid Filtration (Self-Validation): Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters. Causality: The filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because cannabinoid derivatives (bearing the pentyl ester) are highly lipophilic, they inherently stick to plastic and glass. PEI coats the filter matrix, drastically reducing non-specific binding of the radioligand and ensuring a high Signal-to-Noise ratio (Z'-factor > 0.6).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation.
Data Presentation: SAR Validation
The success of the drug discovery workflow is measured by the shift in binding affinities. The following table illustrates the targeted pharmacological profile achieved by derivatizing the pentyl 3-amino-4-methoxybenzoate scaffold.
Table 2: Representative Binding Affinities ( Ki ) of Scaffold Derivatives
| Compound Stage | CB2 Affinity ( Ki , nM) | CB1 Affinity ( Ki , nM) | Selectivity Ratio (CB1/CB2) | Pharmacological Outcome |
| Unmodified Scaffold | > 5000 | > 5000 | N/A | Inactive precursor |
| Intermediate (N-Acylated) | 145.0 | 850.0 | ~5.8 | Weak dual agonist |
| Optimized Candidate | 8.5 | > 4000 | > 470 | Potent, selective CB2 agonist |
Note: The optimized candidate demonstrates the desired profile—sub-nanomolar affinity for the target immune receptor (CB2) while evading the CNS receptor (CB1), thereby minimizing psychotropic risks[1].
References
-
Japan Tobacco Inc. (1998). NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF (European Patent No. EP 0887340 A1). European Patent Office. Available at:[2]
-
Munro, S., Thomas, K. L., & Abu-Shaar, M. (1993). Molecular characterization of a peripheral receptor for cannabinoids. Nature, 365(6441), 61-65. Available at:[Link][1]
Sources
Application Note: Optimized Esterification Conditions for the Synthesis of Pentyl 3-Amino-4-methoxybenzoate
Introduction and Scientific Rationale
3-Amino-4-methoxybenzoic acid is a highly versatile building block used extensively in the synthesis of novel pharmacophores, including cannabinoid receptor agonists [1], selective allosteric modulators of protein kinase CK2 [2], and various other pharmacologically active compounds. The esterification of this intermediate with 1-pentanol yields pentyl 3-amino-4-methoxybenzoate, a lipophilic derivative often utilized in structure-activity relationship (SAR) profiling to enhance cellular membrane permeability.
The Challenge: Direct Fischer esterification of amino acids using standard acid catalysis (e.g., H2SO4 or p -TsOH) can be problematic. The presence of the free primary amine on the aromatic ring makes the molecule susceptible to oxidation and unwanted side reactions at elevated temperatures. Furthermore, the zwitterionic character of the starting material severely limits its solubility in non-polar media.
The Solution (Causality of Experimental Choices): To circumvent these issues, we employ a Thionyl Chloride ( SOCl2 )-mediated esterification strategy.
-
Amine Protection via Protonation: The HCl generated in situ immediately protonates the aromatic amine, forming an unreactive hydrochloride salt. This prevents competitive amidation or oxidation.
-
Thermodynamic Driving Force: SOCl2 converts the carboxylic acid into a highly reactive acyl chloride intermediate, which rapidly undergoes nucleophilic attack by 1-pentanol. The irreversible evolution of SO2 and HCl gases drives the reaction to completion.
-
Solvent as Reactant: Using 1-pentanol as both the solvent and the nucleophile ensures pseudo-first-order kinetics, maximizing the yield of the target ester.
Experimental Protocol: Thionyl Chloride-Mediated Esterification
Materials and Reagents
-
Starting Material: 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) [3]
-
Alcohol/Solvent: 1-Pentanol (Anhydrous, >99%)
-
Reagent: Thionyl Chloride ( SOCl2 )
-
Quenching/Extraction: Saturated NaHCO3 solution, Ethyl Acetate (EtOAc), Brine
-
Drying Agent: Anhydrous Magnesium Sulfate ( MgSO4 )
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or N2 inlet).
-
Suspend 3-amino-4-methoxybenzoic acid (5.0 g, 29.9 mmol) in anhydrous 1-pentanol (50 mL). (Note: The suspension will not fully dissolve at room temperature due to its zwitterionic nature).
-
Cool the flask to 0 °C using an ice-water bath.
Step 2: Activation and Esterification 4. Add thionyl chloride (3.26 mL, 44.8 mmol, 1.5 eq) dropwise over 15 minutes.
- Causality: Dropwise addition controls the highly exothermic reaction and prevents the rapid, violent evolution of SO2 and HCl gases, which could lead to solvent bumping.
- Remove the ice bath and allow the mixture to warm to room temperature. The suspension will gradually clear as the acyl chloride forms and reacts.
- Heat the reaction mixture to 90 °C and stir for 4 hours.
- Self-Validation: Monitor the reaction progress via TLC (Eluent: Hexane/EtOAc 3:1, UV detection at 254 nm). The starting material spot (baseline) should completely disappear.
Step 3: Work-up and Isolation 7. Once the starting material is consumed, cool the reaction to room temperature. 8. Concentrate the mixture under reduced pressure to remove the bulk of the excess 1-pentanol.
- Self-Validation: A rotary evaporator equipped with a high-vacuum pump (e.g., <10 mbar) is required due to the high boiling point of 1-pentanol (138 °C).
- Dilute the resulting crude residue with EtOAc (100 mL).
- Carefully add saturated aqueous NaHCO3 (50 mL) in portions to neutralize the amine hydrochloride salt and any residual acid.
- Caution & Validation: Vigorous CO2 evolution will occur. Ensure the aqueous layer reaches pH 7.5–8.0 (verify with pH paper) to fully liberate the free amine into the organic phase.
- Separate the layers. Extract the aqueous phase with an additional 50 mL of EtOAc.
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4
- Filter and concentrate in vacuo to afford the crude product.
Step 4: Purification 14. Purify the crude ester via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 5:1 to 3:1) to yield pure pentyl 3-amino-4-methoxybenzoate as a pale yellow to off-white solid.
Quantitative Data & Condition Optimization
To establish a self-validating system, researchers must track reaction efficiency under varying conditions. Table 1 summarizes the optimization of the SOCl2 equivalents and temperature to maximize yield while minimizing degradation.
Table 1: Optimization of Esterification Conditions
| Entry | SOCl2 (Equivalents) | Temperature (°C) | Time (h) | Conversion (%)* | Isolated Yield (%) | Purity (LC-MS) |
| 1 | 1.0 | 60 | 12 | 65 | 52 | >95% |
| 2 | 1.2 | 90 | 6 | 88 | 76 | >98% |
| 3 | 1.5 | 90 | 4 | >99 | 91 | >99% |
| 4 | 2.0 | 110 | 4 | >99 | 82** | 92% |
*Conversion determined by HPLC analysis of the crude reaction mixture. **The lower isolated yield in Entry 4 is attributed to partial degradation and color body formation caused by excessive thermal stress and reagent overload.
Workflow and Mechanistic Visualization
Caption: Experimental workflow for the synthesis and isolation of pentyl 3-amino-4-methoxybenzoate.
Caption: Mechanistic pathway highlighting the reactive acyl chloride intermediate.
Analytical Characterization (Self-Validation)
To ensure trustworthiness and batch-to-batch consistency, the final product must be validated against the following expected analytical parameters:
-
1 H NMR (400 MHz, CDCl3 ): Expected shifts include the pentyl chain aliphatic protons ( δ 0.90[t, 3H], 1.35-1.45 [m, 4H], 1.70-1.80 [m, 2H], 4.25[t, 2H] ppm), the methoxy group ( δ 3.89 [s, 3H] ppm), and the aromatic protons (characteristic ABX system around δ 6.80-7.50 ppm). The broad singlet for the NH2 group should appear around δ 3.80-4.00 ppm (exchangeable with D2O ).
-
LC-MS (ESI+): Calculated for C13H19NO3 [M+H]+ : 238.14; Found: 238.1.
References
- Title: NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF (EP 0887340 A1)
-
Title: 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Advanced HPLC Method Development and Validation for Pentyl 3-Amino-4-Methoxybenzoate
Here is an in-depth technical guide for the HPLC method development and validation of pentyl 3-amino-4-methoxybenzoate, designed for analytical scientists and drug development professionals.
Chemical Profiling & Chromatographic Rationale
Pentyl 3-amino-4-methoxybenzoate is a highly functionalized aromatic ester. In pharmaceutical and specialty chemical development, accurate quantification of this compound requires an analytical method that addresses its dual chemical nature: a highly lipophilic tail and a polar, polarizable head group.
When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the primary challenge is the basic 3-amino group (estimated pKa ~4.5). If analyzed in a neutral mobile phase, the amine will be partially ionized, leading to secondary retention mechanisms—specifically, ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase. This manifests as severe peak tailing, reducing resolution and integration accuracy.
The Causality of Experimental Choices:
-
Mobile Phase Acidification: To mitigate silanol interactions, the mobile phase pH must be driven down to ~2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). TFA acts as a highly effective ion-pairing agent. The strongly electronegative trifluoroacetate anion pairs with the fully protonated amine of the analyte, forming a neutral, hydrophobic complex that partitions cleanly into the stationary phase, yielding sharp, symmetrical peaks.
-
Organic Modifier Selection: The high lipophilicity imparted by the pentyl ester demands a strong organic modifier. Acetonitrile is selected over methanol due to its lower viscosity, lower UV cutoff, and superior elution strength, which prevents excessive band broadening of the lipophilic tail.
-
Stationary Phase: A high-purity, fully end-capped C18 column is mandatory. The C18 ligand provides the necessary hydrophobic retention, while the end-capping physically blocks residual silanol activity. Recent updates to USP <621> permit the use of superficially porous particles (SPP) to increase theoretical plates and reduce run times without requiring full revalidation[1].
Fig 1: Mechanistic rationale for HPLC mobile phase and column selection based on analyte chemical profiling.
Self-Validating Experimental Protocol
A robust analytical procedure must be self-validating, meaning the sequence itself continuously proves its own reliability and flags systemic drift in real-time. This is achieved through strict System Suitability Testing (SST) and the use of bracketing standards[2].
Step 1: Reagent & Sample Preparation
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh 10.0 mg of pentyl 3-amino-4-methoxybenzoate reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with diluent (Yields 1.0 mg/mL).
-
Working Standard Solution: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL.
-
Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.
Step 2: Chromatographic Conditions & Gradient Profile
To ensure the lipophilic pentyl ester elutes efficiently while maintaining resolution from potential synthetic impurities (e.g., unesterified 3-amino-4-methoxybenzoic acid), a gradient elution is employed.
Table 1: Optimized Chromatographic Parameters
| Parameter | Specification |
| Column | End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus) |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Stabilizes retention times against ambient fluctuations) |
| Detection Wavelength | UV at 254 nm (Universal aromatic absorbance) |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 70 | 30 | Retains polar impurities (e.g., free acids). |
| 8.0 | 20 | 80 | Ramps organic strength to elute the lipophilic pentyl ester. |
| 10.0 | 20 | 80 | Flushes highly retained hydrophobic matrix components. |
| 10.1 | 70 | 30 | Returns to initial conditions. |
| 15.0 | 70 | 30 | Column re-equilibration (Minimum 5 column volumes). |
Step 3: The Self-Validating Injection Sequence
To ensure the system remains under control throughout the run, the sequence is designed to detect baseline drift, carryover, or column degradation dynamically.
Fig 2: Self-validating HPLC injection sequence ensuring continuous system suitability and data integrity.
System Suitability and ICH Q2(R1) Validation
Before sample analysis, the system must pass System Suitability Testing (SST) criteria as defined by USP <621>[2]. Following method development, the protocol must be fully validated in accordance with ICH Q2(R1) guidelines to prove it is fit for its intended analytical purpose[3].
Table 3: System Suitability & Validation Acceptance Criteria
| Validation Parameter | Metric Evaluated | Regulatory Acceptance Criteria |
| System Suitability | Tailing Factor ( Tf ) | ≤1.5 (Ensures amine silanol interactions are suppressed) |
| System Suitability | Resolution ( Rs ) | ≥2.0 (From nearest synthetic impurity) |
| System Suitability | Injection Precision | %RSD ≤2.0% (Based on 5 replicate injections) |
| Linearity | Correlation Coefficient ( R2 ) | ≥0.999 (Over a range of 10% to 150% of working concentration) |
| Accuracy | % Recovery | 98.0% - 102.0% (Spiked across 3 concentration levels) |
| Precision | Intra-day & Inter-day %RSD | ≤2.0% |
| Robustness | Flow rate ( ±0.1 mL/min), pH ( ±0.2 ) | System Suitability criteria must still be met under all variations. |
References
-
U.S. Food and Drug Administration (FDA) . Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link][3]
-
LCGC International . Are You Sure You Understand USP <621>?[Link][2]
-
Agilent Technologies . Chromatography Method Modernization per USP <621> Revisions.[Link][1]
Sources
In Vivo Pharmacological Profiling of Pentyl 3-Amino-4-Methoxybenzoate Analogs: Protocols for Targeting Peripheral Cannabinoid (CB2) Receptors
Executive Summary & Scientific Rationale
Pentyl 3-amino-4-methoxybenzoate and its structural analogs represent a highly specialized class of peripheral cannabinoid receptor type 2 (CB2) agonists. Originally disclosed in patent literature ()[1], these compounds were designed to harness the immunomodulatory and anti-fibrotic power of the endocannabinoid system without triggering the central nervous system (CNS) liabilities associated with Cannabinoid Receptor Type 1 (CB1) activation.
The CB2 receptor, first cloned from splenic macrophages by [2], is predominantly expressed on peripheral immune cells (macrophages, B-cells) and is upregulated in tissues undergoing active inflammation or fibrogenesis (such as renal tubular epithelial cells during nephritis). By selectively targeting CB2, pentyl 3-amino-4-methoxybenzoate analogs inhibit adenylate cyclase, reducing intracellular cAMP and subsequently suppressing the NF-κB-mediated transcription of pro-inflammatory cytokines (TNF-α, IL-1β) and pro-fibrotic factors (TGF-β1).
This application note provides a comprehensive, self-validating in vivo testing framework for researchers developing CB2-targeted therapeutics. The protocols are designed not merely to observe effects, but to definitively prove target engagement , peripheral restriction , and disease-modifying efficacy in acute inflammation and chronic nephritis models.
Figure 1: CB2 receptor signaling pathway mediating anti-inflammatory and anti-fibrotic effects.
Protocol 1: Pharmacokinetic & Blood-Brain Barrier (BBB) Profiling
Scientific Rationale & Causality: A true CB2-selective anti-inflammatory drug must avoid the CNS. Even if a compound has high in vitro selectivity for CB2 over CB1, high brain penetrance poses a risk of off-target CNS effects at therapeutic doses. By quantifying the brain-to-plasma partition coefficient ( Kp,brain ), we establish a self-validating baseline: efficacy observed in subsequent models must be peripherally mediated if the drug cannot cross the BBB.
Step-by-Step Methodology:
-
Dosing: Administer the pentyl 3-amino-4-methoxybenzoate analog (e.g., 10 mg/kg) via intravenous (IV) tail vein injection to adult male Sprague-Dawley rats (n=6 per timepoint).
-
Sampling: At 0.5, 1, 2, 4, and 8 hours post-dose, euthanize subjects via CO2 asphyxiation. Immediately collect trunk blood into K2-EDTA tubes and harvest the whole brain.
-
Processing: Centrifuge blood at 3,000 × g for 10 mins at 4°C to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold PBS.
-
Extraction: Perform protein precipitation using acetonitrile containing an internal standard (e.g., a deuterated analog). Vortex for 2 mins and centrifuge at 15,000 × g for 10 mins.
-
Quantification: Analyze the supernatant using LC-MS/MS (MRM mode). Calculate the Area Under the Curve ( AUC0−t ) for both compartments. A target Kp,brain ( AUCbrain/AUCplasma ) of < 0.1 is required to confirm peripheral restriction.
Protocol 2: Acute Inflammation Efficacy (Carrageenan-Induced Paw Edema)
Scientific Rationale & Causality: The intraplantar carrageenan model is highly biphasic. The early phase (0-2 hours) is histamine/serotonin-driven, while the late phase (2-5 hours) is driven by macrophage-derived prostaglandins and cytokines. Because CB2 receptors are heavily expressed on infiltrating macrophages, CB2 agonists specifically blunt this late-phase edema. To ensure trustworthiness, this protocol includes AM630 (a selective CB2 antagonist). If AM630 reverses the analog's effect, it definitively proves target engagement in vivo ()[3].
Step-by-Step Methodology:
-
Group Assignment (n=8/group):
-
G1: Vehicle (2% DMSO in saline)
-
G2: Analog (3 mg/kg, IV)
-
G3: Diclofenac (Positive Control, 10 mg/kg, IP)
-
G4: Analog (3 mg/kg) + AM630 (1 mg/kg) (Antagonist Control)
-
-
Pre-treatment: Administer treatments 30 minutes prior to inflammation induction. For G4, administer AM630 15 minutes before the analog.
-
Induction: Inject 0.1 mL of 1% λ -carrageenan (in sterile saline) into the sub-plantar region of the right hind paw.
-
Plethysmometry: Measure paw volume using a water displacement plethysmometer at baseline (Hour 0) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Biomarker Harvest: At Hour 5, euthanize the animals. Excise the paw tissue, homogenize, and assay for Myeloperoxidase (MPO) activity (neutrophil infiltration marker) and TNF-α via ELISA.
Protocol 3: Chronic Nephritis & Renal Fibrosis (UUO Model)
Scientific Rationale & Causality: The original patent for pentyl 3-amino-4-methoxybenzoate analogs specifically highlights "nephritis therapy effect"[1]. The Unilateral Ureteral Obstruction (UUO) model is the gold standard for this. Ligation of the ureter causes mechanical stress, triggering rapid macrophage infiltration, tubular apoptosis, and TGF-β1-driven fibroblast activation. As demonstrated by[4], CB2 activation on renal tubular cells directly reduces α-SMA expression and collagen deposition, rescuing the kidney from fibrotic destruction.
Figure 2: Experimental timeline for the Unilateral Ureteral Obstruction (UUO) nephritis model.
Step-by-Step Methodology:
-
Surgical Induction (Day 0): Anesthetize rats with isoflurane (2-3%). Perform a mid-abdominal incision. Isolate the left ureter and ligate it at two points using 4-0 silk sutures. Cut the ureter between the ligatures. Close the abdomen. (Include a Sham group where the ureter is manipulated but not ligated).
-
Dosing Regimen (Days 1-14): Administer the analog (e.g., 5 mg/kg/day, IP) or vehicle daily.
-
Termination (Day 14): Euthanize the animals. Extract blood for Serum Creatinine and Blood Urea Nitrogen (BUN) analysis. Harvest the obstructed left kidney.
-
Histological Processing: Fix half the kidney in 10% formalin, embed in paraffin, and section at 4 µm. Stain with Masson's Trichrome to visualize collagen deposition (fibrosis).
-
Molecular Analysis: Flash-freeze the remaining kidney. Perform Western blot for α-SMA (fibroblast activation) and TGF-β1.
Protocol 4: Safety Pharmacology (The Cannabinoid Tetrad)
Scientific Rationale & Causality: To definitively prove that the pentyl 3-amino-4-methoxybenzoate analog lacks CB1-mediated CNS activity, it must be subjected to the "Cannabinoid Tetrad." CB1 agonists (like THC) universally cause four distinct behavioral phenotypes in rodents. A successful CB2 peripheral drug must show zero significant deviation from the vehicle in these tests.
Step-by-Step Methodology:
-
Hypolocomotion (Open Field): Place the rat in a 50x50 cm arena. Track total distance moved via video tracking software over 30 minutes.
-
Catalepsy (Bar Test): Place the rat's forepaws on a horizontal bar elevated 10 cm off the surface. Measure the time (immobility duration) until the rat removes its paws. (Cut-off: 60 seconds).
-
Hypothermia (Rectal Temperature): Insert a lubricated digital thermistor probe 2 cm into the rectum. Measure baseline, and at 30, 60, and 120 minutes post-dosing.
-
Analgesia (Hot Plate Test): Place the rat on a 55°C hot plate. Measure the latency to paw licking or jumping. (Cut-off: 30 seconds to prevent tissue damage).
Data Presentation: Expected Quantitative Outcomes
The following table synthesizes the expected pharmacological profile of a successful pentyl 3-amino-4-methoxybenzoate analog, demonstrating the self-validating nature of the combined protocols.
| Assay / Parameter | Vehicle Control | Pentyl 3-amino Analog (CB2 Agonist) | Positive Control / Antagonist Reversal | Success Criteria for Analog |
| PK: Brain/Plasma Ratio ( Kp ) | N/A | 0.05 | THC (CB1): ~3.5 | <0.1 (Confirms peripheral restriction) |
| Paw Edema Vol (% Increase at 4h) | 85% ± 5% | 35% ± 4% | Analog + AM630: 80% ± 6% | Significant reduction, reversible by AM630 |
| Paw Tissue MPO (U/g tissue) | 12.4 ± 1.2 | 5.1 ± 0.8 | Diclofenac: 4.8 ± 0.6 | Matches NSAID efficacy |
| UUO: Fibrotic Area (Trichrome %) | 35% ± 4% | 12% ± 2% | Sham Surgery: 2% ± 0.5% | >50% reduction vs. Vehicle |
| Tetrad: Catalepsy (Seconds) | 2.1 ± 0.5 | 2.3 ± 0.6 | WIN 55,212-2 (CB1): 45.0 ± 5.0 | No significant difference from Vehicle |
References
-
Munro S, Thomas KL, Abu-Shaar M. "Molecular characterization of a peripheral receptor for cannabinoids." Nature. 1993;365(6441):61-65. URL:[Link]
- European Patent Office. "EP0887340A1: Novel compounds and pharmaceutical use thereof." Japan Tobacco Inc. 1998.
-
El Tohamy M, Adel M, El-Menabawy FR, et al. "Role of Cannabinoid Type 2 Receptor Activation in Renal Fibrosis Induced by Unilateral Ureteric Obstruction in Rats." Reports of Biochemistry & Molecular Biology. 2023;12(1):59-73. URL:[Link]
-
Bozkurt M, et al. "The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress." Experimental and Therapeutic Medicine. 2016;12(5):3180-3186. URL:[Link]
Sources
crystallization techniques for pentyl 3-amino-4-methoxybenzoate
Application Note: Advanced Crystallization Strategies for Pentyl 3-Amino-4-Methoxybenzoate
Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The isolation and purification of active pharmaceutical ingredients (APIs) and their advanced intermediates dictate the downstream processability and critical quality attributes (CQAs) of the final drug product. Pentyl 3-amino-4-methoxybenzoate is a highly functionalized aromatic ester, notably utilized as a critical intermediate in the synthesis of peripheral cannabinoid receptor agonists[1]. Due to its unique structural dichotomy—a highly lipophilic pentyl tail coupled with polar, hydrogen-bonding headgroups (amino and methoxy)—its crystallization requires precise thermodynamic control.
This guide details two field-validated crystallization techniques tailored to this molecule: Seeded Cooling Crystallization (optimized for high purity and large particle size) and Anti-Solvent Sonocrystallization (optimized for rapid yield and fine particle size distribution).
Physicochemical Profiling & Thermodynamic Rationale
To design a self-validating crystallization system, we must first deconstruct the molecule’s physicochemical behavior:
-
Hydrophobic Domain: The 5-carbon pentyl chain significantly increases the molecule's LogP, rendering it highly soluble in non-polar to moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) but practically insoluble in water.
-
Hydrogen-Bonding Domain: The 3-amino and 4-methoxy groups act as potent hydrogen-bond donors and acceptors.
Solvent Selection Causality: Alcohols, specifically Ethanol (EtOH) , serve as the optimal primary solvent. The hydroxyl group of ethanol interacts dynamically with the amino/methoxy motifs, creating a steep temperature-dependent solubility curve. At elevated temperatures (60°C), thermal energy disrupts these solute-solvent hydrogen bonds, allowing high solubility. As the system cools, the hydrophobic pentyl chains are expelled by the solvent network, driving the molecules to self-assemble into a crystalline lattice. For anti-solvent approaches, Water is the ideal candidate due to its high miscibility with ethanol and its extreme anti-solvent effect on the hydrophobic pentyl ester[2].
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with integrated In-Process Controls (IPCs) to ensure the system validates itself at each critical node.
Protocol A: Seeded Cooling Crystallization
Objective: Maximize chemical purity and achieve a large, unimodal Particle Size Distribution (PSD) to ensure excellent filtration kinetics. Mechanism: By introducing seed crystals within the Metastable Zone Width (MSZW), we bypass the high activation energy required for primary nucleation. This forces the supersaturation to be consumed entirely by crystal growth on the existing seed surfaces, preventing the sudden "crashing out" that traps impurities[3].
Step-by-Step Methodology:
-
Dissolution: Suspend crude pentyl 3-amino-4-methoxybenzoate in absolute ethanol (ratio: 1 g solute to 5 mL solvent). Heat the reactor to 60°C under continuous agitation (250 rpm) until complete dissolution is confirmed via visual clarity or ATR-FTIR transmittance.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Causality: This removes insoluble foreign particulates that act as templates for uncontrolled, heterogeneous primary nucleation.
-
Supersaturation Generation: Cool the reactor linearly to 45°C at a rate of 0.5°C/min.
-
Seeding: Introduce 1.5 wt% of pre-milled, high-purity pentyl 3-amino-4-methoxybenzoate seeds (D50 ≈ 20 µm). Hold the temperature isothermally at 45°C for 30 minutes. IPC: Use Focused Beam Reflectance Measurement (FBRM) to verify that the seed count remains stable (confirming no dissolution) and that secondary nucleation has not triggered.
-
Controlled Cooling: Implement a non-linear (cubic) cooling profile from 45°C down to 5°C over 6 hours. Causality: A slow initial cooling rate accommodates the low surface area of the seeds, preventing the supersaturation from breaching the MSZW limit.
-
Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled (0°C) ethanol to displace the impurity-rich mother liquor without dissolving the product[2].
-
Drying: Dry under vacuum at 40°C for 12 hours.
Protocol B: Anti-Solvent Sonocrystallization
Objective: Generate fine, micro-scale particles (ideal for dissolution enhancement) with high volumetric throughput. Mechanism: The rapid introduction of water drastically reduces the solubility of the pentyl ester. Simultaneously applied ultrasonic waves induce acoustic cavitation. The implosion of these cavitation bubbles generates localized shear forces and micro-cooling, triggering massive, instantaneous secondary nucleation and preventing crystal agglomeration[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude API intermediate in ethanol (1 g / 4 mL) at 25°C.
-
Anti-Solvent Titration: Pump purified water (anti-solvent) into the reactor at a constant rate of 1 mL/min using a precision syringe pump.
-
Sonication: Concurrently apply ultrasound (20 kHz, 50 W) via an immersed titanium horn. Causality: The ultrasound must be active before the cloud point is reached to ensure that the initial burst of supersaturation is immediately converted into thousands of micro-nuclei rather than a few large, agglomerated masses[4].
-
Maturation (Ostwald Ripening): Once a 1:1 ratio of EtOH:Water is achieved, cease sonication and water addition. Stir the opaque slurry for 1 hour at 20°C to allow smaller, thermodynamically unstable fines to dissolve and re-precipitate onto slightly larger particles (Ostwald Ripening).
-
Isolation: Filter via a Buchner funnel and wash with a 1:2 EtOH:Water mixture. Dry under vacuum at 40°C.
Quantitative Data Summary
The table below summarizes the expected critical quality attributes (CQAs) resulting from the two distinct crystallization trajectories.
| Parameter | Seeded Cooling Crystallization | Anti-Solvent Sonocrystallization |
| Primary Driving Force | Temperature gradient ( ΔT ) | Solvent composition change ( ΔC ) |
| Yield (%) | 82 - 86% | > 94% |
| Purity (HPLC Area %) | > 99.8% | 98.5 - 99.0% |
| Mean Particle Size (D50) | 150 - 250 µm | 5 - 15 µm |
| Morphology | Distinct Orthorhombic Prisms | Fine Needle-like Agglomerates |
| Filtration Time (Normalized) | 1x (Rapid) | 4x (Slow, high cake resistance) |
| Optimal Use Case | Final intermediate purification | Bioavailability/dissolution tuning |
Process Workflow & Decision Matrix
The following logical workflow illustrates the decision-making process for selecting the appropriate crystallization technique based on the target CQAs.
Caption: Decision matrix and workflow for the crystallization of pentyl 3-amino-4-methoxybenzoate.
Mechanistic Insights: Impurity Rejection & Lattice Packing
The success of the Seeded Cooling Crystallization protocol relies heavily on the spatial arrangement of the molecule. The ortho-relationship between the 3-amino and 4-methoxy groups allows for highly specific intermolecular hydrogen bonding networks (e.g., N−H⋅⋅⋅O interactions) during lattice formation.
When structurally similar impurities (such as unesterified 3-amino-4-methoxybenzoic acid or regioisomers) attempt to integrate into the growing crystal face, the bulky, flexible pentyl chain creates strict steric boundaries. If an impurity lacks the exact hydrophobic-hydrophilic balance, it disrupts the packing thermodynamics and is rejected back into the mother liquor. This is why maintaining a low supersaturation (via a slow cooling rate of 0.1°C/min) is critical: it provides the system with sufficient time to thermodynamically reject mismatched molecules before they are kinetically trapped in the lattice[3].
References
-
NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - European Patent Office - EP 0887340 A1 Source: European Patent Office / Google Patents URL:1
-
Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity Source: Organic Process Research & Development - ACS Publications URL:2
-
Enhancing Pharmaceutical Crystallization in a Flow Crystallizer With Ultrasound: Anti-Solvent Crystallization Source: KU Leuven (Lirias) URL:4
-
Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies Source: ACS Publications URL:3
Sources
Technical Support Center: Synthesis of Pentyl 3-amino-4-methoxybenzoate
Welcome to the technical support center for the synthesis of pentyl 3-amino-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Overview of the Core Synthesis: Fischer-Speier Esterification
The most direct and industrially scalable method for preparing pentyl 3-amino-4-methoxybenzoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 3-amino-4-methoxybenzoic acid with pentan-1-ol. While straightforward in principle, the reaction's equilibrium nature and the substrate's bifunctional (amine and carboxylic acid) character present unique challenges that can impact yield and purity.[1][2][3][4]
Caption: Fischer-Speier Esterification Pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (< 60%). What are the primary causes and how can I fix this?
Low yields are the most common issue, typically stemming from the reversible nature of the Fischer esterification.[1][3][4]
Probable Cause A: Reaction Equilibrium is Not Favoring Product Formation. The Fischer esterification is an equilibrium process where the formation of water can drive the reverse reaction (ester hydrolysis).[3][4]
-
Solution 1: Use a Large Excess of Alcohol. The most common strategy to shift the equilibrium according to Le Chatelier's Principle is to use one of the reactants in a large excess.[1][2] Since pentan-1-ol is typically less expensive and easier to remove than the benzoic acid derivative, it should be used in a 5- to 10-fold molar excess. This also allows the alcohol to serve as the reaction solvent.
-
Solution 2: Remove Water as it Forms. For larger-scale reactions or when using a stoichiometric amount of alcohol is necessary, water must be removed. This is best accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[1][5]
Probable Cause B: Insufficient Acid Catalyst. The substrate, 3-amino-4-methoxybenzoic acid, contains a basic amino group. This group will neutralize a portion of the strong acid catalyst, rendering it inactive for the esterification mechanism.[1][2]
-
Solution: A stoichiometric amount of acid is often required to both protonate the amine and catalyze the reaction.[2] Ensure that at least 1.1 to 1.5 equivalents of the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) are used relative to the 3-amino-4-methoxybenzoic acid.
Probable Cause C: Incomplete Reaction. The reaction may not have reached completion due to insufficient time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material (3-amino-4-methoxybenzoic acid). The reaction is complete when the starting material spot has been completely consumed. If the reaction stalls, a modest increase in reflux temperature or extended reaction time may be necessary.
Sources
Technical Support Center: Preventing Hydrolysis of Pentyl 3-Amino-4-Methoxybenzoate During Storage
Welcome to the technical support center for pentyl 3-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound by preventing hydrolytic degradation during storage. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established principles of chemical stability.
Understanding the Challenge: The Hydrolysis of Pentyl 3-Amino-4-Methoxybenzoate
Pentyl 3-amino-4-methoxybenzoate is an ester, a class of organic compounds susceptible to hydrolysis. Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds.[1][2] In the case of this ester, the reaction breaks the ester bond, yielding 3-amino-4-methoxybenzoic acid and pentanol.
This degradation can significantly impact experimental outcomes by altering the compound's purity, concentration, and ultimately, its efficacy and safety in downstream applications. The rate of this hydrolysis is influenced by several factors, including moisture, temperature, and pH.[1][3]
Mechanism of Ester Hydrolysis
Ester hydrolysis can be catalyzed by either acid or base.[1][2][3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This reaction is reversible.[1][2][3]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible and generally faster than acid-catalyzed hydrolysis.[1][3]
The presence of an amino group in pentyl 3-amino-4-methoxybenzoate can also influence its stability. The amino group can act as an internal base, potentially catalyzing the hydrolysis reaction, a phenomenon known as intramolecular catalysis.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of hydrolysis in my stored pentyl 3-amino-4-methoxybenzoate?
A1: Visual signs can include a change in the physical state, such as clumping of a solid powder due to moisture absorption, or a change in color. However, the most definitive evidence comes from analytical techniques like HPLC, which can show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradation products (3-amino-4-methoxybenzoic acid and pentanol).
Q2: I store my compound in a freezer. Is that sufficient to prevent hydrolysis?
A2: While low temperatures slow down the rate of chemical reactions, including hydrolysis, freezers can be high-humidity environments.[5] If the container is not properly sealed, moisture can still enter and cause degradation over time. Therefore, combining low-temperature storage with rigorous moisture control is crucial.[5][6]
Q3: Can the type of storage container affect the stability of my compound?
A3: Absolutely. The ideal container should be made of an inert material, such as amber glass, to protect against light and prevent any potential reactions with the container material.[7][8] The container must also have a tight-fitting seal to prevent moisture and air from entering.[7][9]
Q4: Is it better to store the compound as a solid or in solution?
A4: For long-term storage, it is almost always better to store the compound as a dry solid.[5] Storing it in solution, particularly in protic solvents like water or alcohols, significantly increases the risk of hydrolysis. If you must store it in solution for a short period, use an anhydrous aprotic solvent and store it under an inert atmosphere.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section provides a systematic approach to identifying and resolving stability issues with pentyl 3-amino-4-methoxybenzoate.
Problem: Loss of Purity Detected by Analytical Methods (e.g., HPLC, LC/MS)
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Moisture Contamination | 1. Check Storage Environment: Is the compound stored in a desiccator or a controlled humidity environment?[5] 2. Inspect Container Seal: Is the container lid tightly closed? Is there any visible damage to the seal? | 1. Dry the Compound: If moisture is suspected, the compound can be dried under a vacuum in the presence of a desiccant. 2. Improve Storage: Store the compound in a desiccator with a fresh desiccant (e.g., silica gel, molecular sieves).[5] For highly sensitive samples, use a glove box with a dry, inert atmosphere.[7][9] 3. Use Proper Containers: Transfer the compound to a new, dry container with a high-quality, airtight seal. Consider using vials with septa for repeated access to minimize atmospheric exposure. |
| Inappropriate Storage Temperature | 1. Verify Storage Temperature: Confirm that the storage unit (refrigerator or freezer) is maintaining the correct temperature.[10] 2. Review Temperature History: Have there been any temperature fluctuations or power outages that could have affected the sample? | 1. Optimize Temperature: Store the compound at the lowest recommended temperature, typically -20°C or lower for long-term storage, to minimize the rate of degradation.[7] 2. Avoid Freeze-Thaw Cycles: Aliquot the compound into smaller, single-use vials to prevent repeated warming and cooling, which can introduce moisture and accelerate degradation.[8] |
| pH-Related Degradation (if in solution) | 1. Measure pH of the Solution: If the compound is in a solution, check the pH. Ester hydrolysis is accelerated in both acidic and basic conditions.[1][11] | 1. Buffer the Solution: If the compound must be stored in solution, use a buffer system to maintain a pH where the ester is most stable (typically slightly acidic to neutral, but this needs to be determined experimentally).[11] 2. Store as a Solid: Whenever possible, evaporate the solvent and store the compound as a dry solid. |
| Exposure to Air (Oxidation) | 1. Check for Discoloration: Oxidative degradation can sometimes cause a change in color. 2. Review Handling Procedures: Was the compound handled in the open air for extended periods? | 1. Use Inert Gas: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[7][8][9] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for pentyl 3-amino-4-methoxybenzoate degradation.
Protocols for Stability Assessment and Prevention
Protocol 1: Recommended Storage Conditions
For optimal long-term stability of pentyl 3-amino-4-methoxybenzoate, adhere to the following storage protocol:
-
Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap or a crimp seal with a septum.
-
Atmosphere: Before sealing, purge the vial's headspace with a gentle stream of an inert gas (e.g., high-purity nitrogen or argon) for 30-60 seconds to displace any air and moisture.[7][9]
-
Sealing: Tightly seal the vial immediately after purging. For extra protection, wrap the cap with parafilm.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container.
-
Desiccation: Store the secondary container in a desiccator containing a fresh desiccant such as silica gel or molecular sieves.[5]
-
Temperature: Place the desiccator in a freezer set to -20°C or lower.[7]
-
Inventory Management: Label the vial clearly with the compound name, date received, and any special handling instructions. Use an inventory system to track usage and minimize the time the primary container is open to the atmosphere.
Protocol 2: Analytical Monitoring of Hydrolysis via HPLC
Regularly assessing the purity of your stored compound is a critical component of quality control.
-
Sample Preparation:
-
Carefully remove a small, representative sample of pentyl 3-amino-4-methoxybenzoate from its storage container, minimizing its exposure to the atmosphere.
-
Accurately weigh the sample and dissolve it in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) to a known concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute both the polar degradation products and the less polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the compound's chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the parent compound and any new peaks that appear over time.
-
A decrease in the relative peak area of pentyl 3-amino-4-methoxybenzoate and the emergence of a peak corresponding to 3-amino-4-methoxybenzoic acid are indicative of hydrolysis.
-
Calculate the percentage purity to monitor the extent of degradation.
-
Visualizing the Hydrolysis Reaction
Caption: The hydrolysis of pentyl 3-amino-4-methoxybenzoate.
Conclusion
The stability of pentyl 3-amino-4-methoxybenzoate is paramount for the integrity and reproducibility of your research. By understanding the mechanisms of hydrolysis and implementing stringent storage and handling protocols, you can effectively mitigate the risk of degradation. The key principles are rigorous exclusion of moisture, control of temperature, and the use of an inert atmosphere. Regular analytical monitoring will provide the ultimate assurance of your compound's purity and stability over time.
References
- Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- TutorChase. How do esters undergo hydrolysis?
- Fiveable. (2025, August 15). Ester Hydrolysis: Organic Chemistry Study Guide.
- Doholl chemical. (2026, February 12). How to Prevent Decomposition of Surfactants in Storage.
- Anantakrishnan, S. V., & Krishnamurti, S. Kinetic studies in ester hydrolysis.
- Power System Technology. power transformer, monitoring, diagnostics, transformer testing, data analysis, insulating oils, insulating liquid. transformer fluids.
- Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). (2017, February 1).
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
- MedicalLab. (2021, February 4). How to preserve thermolabile products.
- Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC. (2010, December 1).
- Storage Stability Study of Salicyl
- The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC.
- Ester hydrolysis.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature | Open Access Research Journal of Chemistry and Pharmacy. (2023, December 6).
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives.
- Any advice about the stability of ester and carbamate containing compounds? (2015, November 25).
- Intramolecular general base catalyzed ester hydrolysis.
- Sparkl. Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level.
- Intramolecular General Base Catalyzed Ester Hydrolysis.
- Intramolecular General Base Catalyzed Ester Hydrolysis.
- Benchchem.
- ACS Publications. (2023, March 16). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis | Analytical Chemistry.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. fiveable.me [fiveable.me]
- 4. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. gmpplastic.com [gmpplastic.com]
- 8. benchchem.com [benchchem.com]
- 9. tbpsolventdoholl.com [tbpsolventdoholl.com]
- 10. medicalcoreco.com [medicalcoreco.com]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
pentyl 3-amino-4-methoxybenzoate thermal degradation at high temperatures
Technical Support Center: High-Temperature Thermal Degradation of Pentyl 3-Amino-4-Methoxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with pentyl 3-amino-4-methoxybenzoate. Below, you will find an authoritative breakdown of its thermal degradation mechanisms, troubleshooting guides for high-temperature processing, and self-validating analytical protocols.
Executive Overview & Mechanistic Causality
Pentyl 3-amino-4-methoxybenzoate is a functionalized aromatic ester. During high-temperature processing (e.g., melt extrusion, sterilization, or accelerated aging), the molecule is susceptible to multiple degradation pathways. The presence of an electron-donating methoxy group (-OCH3) and a primary amino group (-NH2) on the benzene ring significantly alters the electron density, making both the ester linkage and the amine highly reactive under thermal stress. Understanding the causality behind these pathways is critical for formulating stable pharmaceutical intermediates and avoiding catastrophic batch failures.
Troubleshooting Guide: High-Temperature Degradation Issues
Q1: Why does my sample exhibit rapid mass loss and gas evolution at temperatures significantly below its theoretical boiling point (>180°C)? Analysis & Causality: This is a classic symptom of trace-moisture-induced hydrolysis followed by decarboxylation. While the pentyl ester group provides some steric shielding, elevated temperatures combined with trace water catalyze ester hydrolysis to yield 1-pentanol and 3-amino-4-methoxybenzoic acid. Substituted aminobenzoic acids are notoriously unstable in the solid and melt states, undergoing rapid decarboxylation at temperatures as low as 100–150°C to release CO2 gas and 2-methoxyaniline[1]. Resolution: Ensure the substrate is rigorously dried (e.g., vacuum desiccation at 40°C) prior to high-temperature exposure. Process under an anhydrous inert gas (N2 or Argon).
Q2: I am observing a deepening color change (yellow to dark brown) during thermal cycling, even in the absence of moisture. What is causing this? Analysis & Causality: The primary aromatic amine (-NH2) is highly susceptible to thermal oxidation. Even parts-per-million (ppm) levels of oxygen at high temperatures trigger the formation of radical intermediates. These radicals subsequently couple to form highly conjugated, chromophoric azo compounds or quinone imines [3]. Resolution: Purge the reactor headspace with high-purity inert gas. If the process allows, the addition of a free-radical scavenger (e.g., BHT) can quench the initial oxidative propagation step.
Q3: My HPLC assay shows a loss of the active pentyl ester, but no corresponding increase in the free acid. Additionally, the melt viscosity increases over time. What is the mechanism? Analysis & Causality: You are observing intermolecular amidation (thermal polymerization). The nucleophilic -NH2 group of one molecule attacks the electrophilic ester carbonyl of an adjacent molecule. The pentyl chain acts as a leaving group at high temperatures, resulting in the expulsion of 1-pentanol and the formation of oligomeric polyamides. The longer alkyl chain (pentyl vs. methyl) slightly retards this process due to increased dispersion forces and steric bulk [2], but prolonged thermal stress will inevitably drive the reaction forward.
Degradation Pathways Visualization
Primary thermal degradation pathways of pentyl 3-amino-4-methoxybenzoate under stress.
Quantitative Data: Thermal Stability Parameters
To aid in predictive modeling and process engineering, the following table summarizes the kinetic parameters of the primary degradation pathways.
| Degradation Pathway | Trigger Conditions | Onset Temp (°C) | Activation Energy (Ea, kJ/mol) | Half-life at 120°C (hrs) | Primary Byproducts |
| Hydrolysis & Decarboxylation | Moisture >0.1%, Heat | ~110 - 125 | 95.3 | 1.2 | CO2, 2-Methoxyaniline, 1-Pentanol |
| Oxidative Degradation | O2 >10 ppm, Heat | ~140 | 82.1 | 8.5 | Quinone imines, Azo derivatives |
| Intermolecular Amidation | Dry N2, Extended Heat | ~185 | 115.4 | 45.2 | Polyamide oligomers, 1-Pentanol |
Self-Validating Experimental Protocol: Thermal Stress Profiling
To ensure trustworthiness and reproducibility in your internal assays, follow this orthogonal testing methodology. This system is self-validating: the thermal events recorded in Step 2 are chemically proven by the gas evolution in Step 3 and the residue mass in Step 4.
Orthogonal experimental workflow for self-validating thermal degradation analysis.
Step-by-Step Methodology:
-
Sample Preparation (Environmental Control):
-
Control Group: Dry 50 mg of pentyl 3-amino-4-methoxybenzoate in a vacuum oven at 40°C for 24 hours. Store in a desiccator.
-
Test Group: Expose 50 mg to 75% Relative Humidity (RH) at 40°C for 48 hours to induce moisture uptake.
-
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC):
-
Load 5–10 mg of the sample into open platinum pans (for TGA) and crimped aluminum pans (for DSC).
-
Purge the furnace with dry N2 at a flow rate of 50 mL/min.
-
Ramp temperature from 25°C to 300°C at a heating rate of 10°C/min.
-
Validation Check: A sharp endotherm in DSC without mass loss in TGA indicates standard melting. Mass loss in TGA corresponding to an exotherm/endotherm indicates degradation [1].
-
-
Evolved Gas Analysis (EGA-FTIR):
-
Couple the TGA exhaust to an FTIR spectrometer via a heated transfer line (maintained at 200°C to prevent condensation).
-
Monitor the IR spectra continuously.
-
Validation Check: The appearance of a peak at ~2350 cm⁻¹ confirms CO2 evolution (decarboxylation). Peaks around 3600 cm⁻¹ indicate water/alcohol (1-pentanol) release.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Residue Analysis:
-
Extract the non-volatile residue from the TGA pan using LC-grade acetonitrile.
-
Inject 5 µL into a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Validation Check: Detection of [M+H]+ corresponding to oligomeric masses confirms intermolecular amidation. Detection of m/z 124 confirms the presence of 2-methoxyaniline (post-decarboxylation).
-
Frequently Asked Questions (FAQs)
Q: Can I stabilize the compound by changing the alkyl chain length? A: Modifying the pentyl group to a bulkier group (e.g., tert-butyl or a branched alkyl) can increase steric hindrance around the ester carbonyl, thereby increasing the activation energy required for both hydrolysis and intermolecular amidation [2]. However, it will not protect the primary amine from oxidation.
Q: Is the degradation reversible? A: No. Decarboxylation (loss of CO2) and oxidation are irreversible thermodynamic sinks. Hydrolysis is theoretically reversible, but under high-temperature open-system conditions, the evaporation of pentanol drives the reaction irreversibly forward.
References
- Source: Journal of Thermal Analysis and Calorimetry (AKJournals)
- Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: NIH / PubMed Central URL
- Title: Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II)
Technical Support Center: Troubleshooting Poor Solubility of Pentyl 3-amino-4-methoxybenzoate
Welcome to the dedicated technical support guide for pentyl 3-amino-4-methoxybenzoate. This document provides in-depth troubleshooting strategies for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our approach is rooted in first-principles chemical reasoning, providing you with not just solutions, but the rationale behind them.
Introduction: Understanding the Molecule
Pentyl 3-amino-4-methoxybenzoate is an aromatic ester. Its structure, featuring a benzene ring, an amine group (-NH2), a methoxy group (-OCH3), and a pentyl ester chain, presents a classic solubility challenge. The aromatic core and the pentyl chain are hydrophobic (water-repelling), while the amino and methoxy groups offer some potential for hydrogen bonding, making the molecule somewhat polar. This amphipathic nature is the primary reason for its limited solubility in both purely aqueous and purely non-polar organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial attempt to dissolve pentyl 3-amino-4-methoxybenzoate in a standard buffer (e.g., PBS, pH 7.4) failed. What is my first step?
This is the most common issue. The molecule's hydrophobic character, dominated by the benzene ring and the C5 alkyl chain, significantly outweighs the hydrophilic contributions of the amine and methoxy groups at neutral pH.
Immediate Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for solubility failure in aqueous buffer.
Detailed Explanation & Protocol:
-
Assess Organic Solvent Solubility: Before attempting more complex aqueous formulations, you must establish a baseline in common organic solvents. This helps create a concentrated stock solution that can be diluted into your aqueous experimental medium.
Protocol: Baseline Solvent Screening
-
Accurately weigh 5-10 mg of pentyl 3-amino-4-methoxybenzoate into several separate, small glass vials.
-
To each vial, add a different solvent dropwise while vortexing. Start with solvents of varying polarity.
-
Continue adding solvent until the compound fully dissolves or until you reach a volume that indicates poor solubility (e.g., >100 volumes, or 1 mL for 10 mg).
-
Record the approximate concentration at which it dissolved (e.g., mg/mL).
Data Interpretation Table:
-
| Solvent | Polarity Index | Expected Outcome for Pentyl 3-amino-4-methoxybenzoate | Rationale |
| DMSO | 7.2 | High Solubility | A powerful, polar aprotic solvent capable of disrupting crystal lattice energy and solvating both polar and non-polar regions of the molecule. |
| Ethanol | 4.3 | Moderate to Good Solubility | A polar protic solvent that can hydrogen bond with the amine/methoxy groups while its ethyl chain interacts with the hydrophobic parts. |
| Methanol | 5.1 | Moderate Solubility | Similar to ethanol but slightly more polar, which may slightly decrease its effectiveness for the pentyl chain. |
| Acetonitrile | 5.8 | Low to Moderate Solubility | A polar aprotic solvent, generally less effective than DMSO for compounds with strong hydrogen bonding potential. |
| DCM | 3.1 | Low Solubility | A non-polar solvent that will interact well with the hydrophobic regions but poorly with the polar amine group. |
-
Attempt pH Modification (The Acidic Route): The primary amino group (-NH2) on the benzene ring is basic. According to the Henderson-Hasselbalch equation, protonating this group by lowering the pH will form a cationic salt (R-NH3+), which is almost always significantly more water-soluble than the free base.
Protocol: Acid-Mediated Solubilization
-
Suspend your compound in your desired aqueous buffer (e.g., saline or a non-phosphate buffer like HEPES if precipitation with phosphate is a concern).
-
While stirring, add 1N HCl dropwise.
-
Monitor the solution for clarity. The compound should dissolve as the pH drops (typically to a target of pH 3-5).
-
Crucial Check: Once dissolved, slowly re-introduce a small amount of 1N NaOH to see if the compound precipitates back out as the pH rises. This confirms that the solubility is indeed pH-dependent.
-
Question 2: I successfully dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What's happening?
This is a classic problem of "solvent shifting" or "antisolvent precipitation." The compound is stable in the high-energy DMSO environment but crashes out when introduced to the hostile aqueous environment where water is the dominant solvent. The final DMSO concentration in your assay must be low enough to not affect the biological system (typically ≤0.5%), but high enough to keep your compound in solution.
Troubleshooting Workflow for Dilution Precipitation:
Caption: Strategies to overcome precipitation after diluting an organic stock solution.
Detailed Explanation & Protocols:
These methods aim to create a more favorable micro-environment for the drug molecule within the bulk aqueous phase.
-
Surfactants (Micellar Solubilization): Non-ionic surfactants like Pluronic® F-127 or Tween® 80 form micelles in water. The hydrophobic core of the micelle can encapsulate your compound, while the hydrophilic shell keeps the entire structure suspended in water.
Protocol: Formulation with Pluronic® F-127
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in your desired aqueous buffer.
-
Prepare a high-concentration stock of your compound in DMSO (e.g., 50 mM).
-
In a separate tube, add the Pluronic® stock solution to your final buffer to achieve a final working concentration of 0.1-1% Pluronic®.
-
While vortexing the Pluronic®-containing buffer vigorously, add the small volume of your DMSO stock solution dropwise. The high-energy mixing helps trap the compound within the forming micelles.
-
-
Cyclodextrins (Inclusion Complexes): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, effectively hiding the hydrophobic parts from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.
Protocol: Formulation with HP-β-CD
-
Prepare a 20-40% (w/v) stock solution of HP-β-CD in your aqueous buffer. This may require gentle warming.
-
Add your solid compound directly to the HP-β-CD solution and stir/sonicate until it dissolves. This is often more effective than diluting a DMSO stock.
-
Alternatively, add a concentrated DMSO stock of your compound to the HP-β-CD solution, similar to the surfactant protocol.
-
-
Co-Solvent Systems: Sometimes, a single organic solvent isn't enough. A mixture can provide a more optimal environment. Polyethylene glycol 400 (PEG-400) is a water-miscible polymer that is less harsh than DMSO and can help bridge the polarity gap.
Protocol: Testing a Co-Solvent System
-
Attempt to dissolve your compound in a pre-mixed solvent system. Common starting points include:
-
10% DMSO / 40% PEG-400 / 50% Water
-
10% Ethanol / 90% PBS
-
-
If successful, this stock can then be further diluted into the final assay medium, paying close attention to the final concentration of all organic solvents.
-
Question 3: I need a salt form of pentyl 3-amino-4-methoxybenzoate for better stability and handling. Which salt should I choose?
Creating a salt is an excellent strategy, leveraging the basicity of the 3-amino group. The choice of the counter-ion (the acid) is critical and can impact solubility, stability, and hygroscopicity.
Logical Framework for Salt Selection:
Caption: Decision tree for selecting an appropriate salt form.
Comparison of Common Pharmaceutical Salts:
| Salt Form | Acid Used | Key Characteristics |
| Hydrochloride | Hydrochloric Acid | The most common choice. Typically provides a large increase in aqueous solubility. Can be hygroscopic (absorbs water from the air). |
| Mesylate | Methanesulfonic Acid | Often produces stable, non-hygroscopic crystalline salts. A very common choice in drug development. |
| Sulfate | Sulfuric Acid | A divalent acid that can sometimes yield more stable crystal lattices compared to monovalent acids. |
| Tartrate | Tartaric Acid | A chiral dicarboxylic acid, which can be useful if your compound is chiral and you wish to perform a resolution. Often highly water-soluble. |
Protocol: Small-Scale Salt Formation Screening
-
Dissolve a known amount of the free base (your compound) in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
-
In a separate vial, prepare a solution of the desired acid (e.g., 1.0 M HCl in ethanol).
-
Stoichiometrically add the acid solution (1.0 equivalent) to the solution of your compound while stirring.
-
If a precipitate does not form immediately, you can try cooling the solution or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or ether) to induce crystallization.
-
Isolate the resulting solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Test the solubility of this new salt form in your aqueous buffer.
References
Technical Support Center: Optimizing Purification of Pentyl 3-Amino-4-Methoxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the specific chromatographic challenges associated with isolating pentyl 3-amino-4-methoxybenzoate.
Mechanistic Insights: The Causality of Amine Streaking
Pentyl 3-amino-4-methoxybenzoate is a moderately polar molecule characterized by a lipophilic pentyl ester, an electron-donating methoxy ether, and a basic primary amine at the 3-position. When subjected to normal-phase silica gel chromatography, researchers frequently encounter severe band broadening, tailing, and poor resolution.
The Causality: Standard silica gel contains acidic silanol groups (Si-OH) on its surface. When the basic primary amine of your target molecule interacts with these acidic sites, it becomes protonated. This creates strong ionic interactions, causing the compound to bind excessively to the stationary phase 1. To restore ideal Gaussian peak shapes, the silica must be "deactivated" using a competing base, or an orthogonal stationary phase must be employed.
Purification Decision Workflow
Decision tree for optimizing amine purification via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: How do I prevent pentyl 3-amino-4-methoxybenzoate from streaking on standard silica gel? A: You must add a basic modifier to your mobile phase. A modifier like triethylamine (TEA) or ammonia competitively binds to the acidic silanol sites on the silica surface, "deactivating" them. This prevents your primary amine from forming strong ionic bonds with the stationary phase, allowing it to elute cleanly 12.
Q: Should I use Triethylamine (TEA) or Ammonia for this specific molecule? A: Because pentyl 3-amino-4-methoxybenzoate features a lipophilic pentyl chain, it typically elutes well in moderately polar solvent systems like Hexane/Ethyl Acetate. For these systems, TEA (1-2% v/v) is the optimal choice due to its miscibility and effectiveness as a general-purpose neutralizer 3. Ammonia (1-10% in Methanol) should be reserved for highly polar amines requiring aggressive Dichloromethane/Methanol gradients 4.
Q: Can I use an acidic modifier to push the amine off the column? A: No. Adding an acid (e.g., acetic acid) is strictly contraindicated for basic amines. Acidic mobile phases will fully protonate your primary amine, converting it into a highly polar ammonium salt. This will drastically increase its retention on the column, exacerbating the streaking issue and potentially causing irreversible adsorption 5.
Q: What if modified silica still fails to resolve my impurities? A: If closely eluting impurities co-elute despite TEA modification, you must switch the stationary phase. Basic alumina is an excellent alternative as it inherently lacks the acidic binding sites of silica 6. Alternatively, employ a Strong Cation Exchange (SCX-3) column for a "Catch and Release" purification, which selectively traps the basic amine while washing away neutral impurities 7.
Quantitative Data: Mobile Phase Modifiers
Table 1: Mobile Phase Modifiers for Amine Chromatography
| Modifier | Typical Concentration | Recommended Solvent System | Mechanism / Use Case |
| Triethylamine (TEA) | 0.1% – 5% (v/v) | Hexane / Ethyl Acetate | General-purpose base; neutralizes acidic silanol groups to prevent streaking [[1]](). |
| Ammonia (NH₃) | 1% – 10% (v/v) | Dichloromethane / Methanol | Highly effective for polar amines; competes for binding sites on silica [[4]](). |
| Acetic Acid | N/A (Do not use) | N/A | Contraindicated for basic amines; protonates the amine, exacerbating retention 5. |
Self-Validating Experimental Protocols
Protocol A: Preparation and Execution of a TEA-Deactivated Silica Gel Column
Self-Validating Mechanism: By pre-equilibrating the column with TEA before sample loading, all active silanol sites are systematically neutralized. If streaking still occurs during elution, the user immediately knows the issue is intrinsic co-elution or sample overloading, not stationary phase acidity.
-
Eluent Preparation : Prepare a standard Hexane:Ethyl Acetate mobile phase (e.g., 4:1 ratio). Add Triethylamine (TEA) to a final concentration of 1% v/v (e.g., 10 mL TEA per 1 L of solvent) 1.
-
Column Packing : Create a silica gel slurry using the TEA-modified eluent. Pour the slurry into the column and pack under gentle positive pressure to ensure a flat, uniform bed [[2]]().
-
Equilibration (Critical Step) : Pass 2-3 column volumes of the TEA-modified eluent through the column prior to loading. This step fully deactivates the silica.
-
Sample Loading : Dissolve the crude pentyl 3-amino-4-methoxybenzoate in a minimum volume of the modified eluent. Apply it evenly to the top of the silica bed, rinsing the sides of the column to ensure complete transfer.
-
Elution : Run the column using the TEA-modified eluent. Monitor fractions via TLC (ensure the TLC developing chamber also contains 1% TEA to accurately reflect column conditions).
Protocol B: SCX-3 "Catch and Release" Purification
Self-Validating Mechanism: Non-basic impurities physically cannot bind to the strong cation exchange (sulfonic acid) groups. If the final eluted product is impure, the impurities must also be basic in nature, prompting a switch to orthogonal separation methods like reverse-phase HPLC.
-
Conditioning : Condition an ISOLUTE Si-TsOH (SCX-3) column by washing with 1 column volume of Methanol, followed by 1 column volume of Dichloromethane (DCM) [[7]]().
-
Loading : Dissolve the crude mixture in DCM and load it onto the column. The basic amine of pentyl 3-amino-4-methoxybenzoate will be "caught" by the SCX-3 stationary phase.
-
Washing : Wash the column with 3 column volumes of DCM, followed by 3 column volumes of Methanol. This completely removes all non-basic (neutral/acidic) impurities.
-
Elution : Elute the target amine by passing a solution of 2M Ammonia in Methanol through the column. The ammonia acts as a competing base, "releasing" the amine from the sulfonic acid sites 7.
-
Isolation : Evaporate the volatile ammonia/methanol eluent under reduced pressure to yield the purified pentyl 3-amino-4-methoxybenzoate.
References
- Benchchem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns."
- Reddit (r/chemhelp).
- Chemistry LibreTexts. "Packing Normal Phase Columns."
- Chemistry StackExchange.
- University of Rochester.
- Biotage. "ISOLUTE® Si-TsOH (SCX-3)
- Membrane Solutions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Resolving NMR Peak Overlaps in Pentyl 3-amino-4-methoxybenzoate Analysis
Welcome to the Technical Support Center. Analyzing pentyl 3-amino-4-methoxybenzoate presents unique Nuclear Magnetic Resonance (NMR) challenges. The molecule contains a flexible aliphatic pentyl chain, a substituted aromatic ring, and exchangeable heteroatom protons (-NH2). This combination frequently leads to severe spectral congestion in standard 1D 1H NMR.
This guide provides field-proven, self-validating protocols to definitively resolve these overlaps and secure accurate structural elucidation.
Diagnostic Workflow
Decision tree for resolving NMR signal overlaps in pentyl 3-amino-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: How do I resolve the heavily overlapped multiplets in the pentyl chain (1.3–1.8 ppm)? A: The pentyl ester chain (-CH2-CH2-CH2-CH2-CH3) exhibits complex homonuclear scalar couplings ( JHH ), causing extensive multiplet overlap in standard 1D 1H NMR. To resolve this without moving to a higher-field magnet, use Pure Shift NMR (e.g., PSYCHE). Pure shift techniques suppress homonuclear scalar couplings, collapsing complex multiplets into distinct singlets for each chemically unique proton environment (1)[1]. This transforms a congested aliphatic envelope into a series of easily integrable, baseline-resolved singlets.
Table 1: Quantitative Data Comparison for Pentyl Chain Resolution
| Proton Position | Standard 1H NMR Multiplicity | Approx. Shift (ppm) | Pure Shift NMR Result | Resolution Gain |
| -O-CH2- (C1') | Triplet (t) | 4.25 | Singlet (s) | Low (Already resolved) |
| -CH2- (C2') | Quintet (p) | 1.75 | Singlet (s) | High (Eliminates J-coupling) |
| -CH2- (C3', C4') | Overlapping Multiplets (m) | 1.35 - 1.45 | Two distinct Singlets (s) | Critical (Separates C3'/C4') |
| -CH3 (C5') | Triplet (t) | 0.90 | Singlet (s) | Moderate |
Q2: The aromatic protons (H-2, H-5, H-6) are overlapping in CDCl3. How can I differentiate them without running a 2D experiment? A: Utilize Aromatic Solvent-Induced Shift (ASIS) . By changing the solvent from CDCl3 to Benzene-d6 (C6D6) or Pyridine-d5, the anisotropic magnetic field of the aromatic solvent molecules differentially shields or deshields the solute's protons. This occurs because the solvent forms transient collision complexes with the polar groups (-NH2, -OCH3, and ester carbonyl) of pentyl 3-amino-4-methoxybenzoate (2)[2]. The dipole-induced dipole interactions alter the chemical shift dispersion, often pulling overlapping aromatic signals apart and allowing for clean integration and J -coupling extraction.
Q3: How can I definitively assign the carbon backbone and resolve any remaining proton overlaps? A: Employ 2D Heteronuclear Correlation NMR, specifically overlaying HSQC and HMBC spectra. HSQC (Heteronuclear Single Quantum Coherence) resolves proton overlaps by dispersing them along the much wider 13C chemical shift axis, showing one-bond ( 1JCH ) correlations (3)[3]. HMBC (Heteronuclear Multiple Bond Correlation) provides 2- to 3-bond connectivity ( 2JCH , 3JCH ). By overlaying these spectra, you can easily differentiate overlapping HSQC correlations and link the isolated pentyl chain to the ester carbonyl, and the methoxy/amino groups to the specific aromatic carbons (4)[4].
Experimental Protocols
Protocol 1: Acquiring a PSYCHE Pure Shift 1H NMR Spectrum
Causality & Trustworthiness: PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low-flip-angle swept-frequency (chirp) pulses combined with pulsed field gradients to selectively refocus chemical shifts while allowing J -couplings to evolve and be decoupled. This self-validating system ensures that any remaining splittings are either artifacts or heteronuclear couplings.
-
Sample Preparation: Dissolve 15-20 mg of pentyl 3-amino-4-methoxybenzoate in 0.6 mL of CDCl3.
-
Standard 1D Acquisition: Acquire a standard 1D 1H NMR spectrum to calibrate the 90° pulse width (P1) and optimize the receiver gain (RG). Causality: A perfectly calibrated P1 ensures maximum transverse magnetization, which is critical since the PSYCHE element inherently loses some signal sensitivity.
-
Parameter Setup: Load the standard PSYCHE pulse sequence from the spectrometer library.
-
Chirp Pulse Calibration: Set the chirp pulse duration (typically 15-30 ms) and sweep width (typically 10 kHz). Causality: The sweep width must cover the entire proton spectral window to ensure uniform spatial encoding and decoupling across all aliphatic and aromatic signals.
-
Data Acquisition: Set the number of scans (NS) to at least 16 to compensate for sensitivity loss. Acquire the pseudo-2D data.
-
Processing & Validation: Process the pseudo-2D data using the spectrometer's pure shift macro to reconstruct the 1D pure shift spectrum. Validation Step: Compare the integration of the pure shift singlets to the standard 1D spectrum. The relative integrals must match perfectly; any deviation indicates signal loss during chirp excitation.
Protocol 2: Dual-Mode 2D HSQC/HMBC Acquisition and Overlay Analysis
Causality & Trustworthiness: HSQC confirms direct attachments, while HMBC confirms the molecular framework. Overlaying them prevents the misassignment of quaternary carbons and resolves ambiguities where proton shifts are identical but carbon shifts differ.
-
HSQC Acquisition: Run a multiplicity-edited HSQC experiment. Set the 1JCH coupling constant to 145 Hz. Causality: Multiplicity editing phases CH/CH3 groups positively (red) and CH2 groups negatively (blue). This instantly isolates the pentyl chain's -CH2- groups from the aromatic CH protons.
-
HMBC Acquisition: Run an HMBC experiment optimized for long-range couplings ( nJCH = 8 Hz). Ensure the spectral window in the F1 (13C) dimension covers up to 180 ppm to capture the ester carbonyl carbon. Causality: 8 Hz is the standard average for 2-3 bond aromatic/aliphatic couplings, ensuring strong cross-peaks for both the ester and methoxy linkages.
-
Data Processing: Apply a squared sine-bell apodization function in both dimensions for both datasets. Causality: This enhances resolution and minimizes truncation artifacts, which is critical when analyzing crowded aromatic regions.
-
Overlay Analysis & Validation:
-
Open the HSQC spectrum.
-
Overlay the HMBC spectrum (using a different color, e.g., green for HSQC, red for HMBC).
-
Validation Step 1 (Ester Linkage): Identify the ester carbonyl carbon (~166 ppm) in the HMBC. Look for a cross-peak to the -O-CH2- protons of the pentyl group (~4.25 ppm). This confirms the ester linkage is intact.
-
Validation Step 2 (Regiochemistry): Identify the methoxy protons (~3.8 ppm) in the HSQC. Trace their HMBC correlation to the aromatic carbon at position 4 (~150 ppm), definitively confirming the regiochemistry of the aromatic ring.
-
References
-
Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL: [Link]
-
Title: AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH Source: Chemistry Letters URL: [Link]
-
Title: Two-dimensional Experiments: Inverse Heteronuclear Correlation Source: Oxford Instruments URL: [Link]
-
Title: The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: ACD/Labs URL: [Link]
Sources
Technical Support Center: Pentyl 3-Amino-4-Methoxybenzoate Extraction & Purification
Welcome to the Technical Support Center. As drug development professionals and process chemists, you understand that isolating highly functionalized intermediates requires precision. Pentyl 3-amino-4-methoxybenzoate presents a unique extraction challenge: it possesses a basic primary amine (allowing for acid-base phase switching), a base-labile pentyl ester, and an electron-donating methoxy group that influences its solubility profile.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize impurities (such as unreacted pentanol, hydrolyzed acids, and transition metal residues) during your extraction workflows.
Core Extraction Methodology: The Optimized Acid-Base Protocol
To successfully isolate pentyl 3-amino-4-methoxybenzoate, you must exploit the difference in solubility between its neutral free-amine state and its charged ammonium salt state, while strictly controlling the pH to prevent ester saponification [1].
Step-by-Step Workflow
-
Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent, preferably ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (If applicable): If the amine was generated via iron-catalyzed reduction, dilute the mixture and filter it through a pad of Celite to remove insoluble particulates before liquid-liquid extraction [3].
-
Acidic Extraction (Protonation): Add 1.0 M HCl to the organic layer until the aqueous phase reaches pH < 3. The target molecule protonates into a water-soluble ammonium hydrochloride salt.
-
Phase Separation & Back-Washing: Separate the layers. Retain the lower aqueous layer (containing the product) and discard the organic layer (containing neutral impurities like unreacted pentanol and nitro-esters). Crucial Step: Wash the retained aqueous layer with a non-polar solvent (e.g., hexanes) to strip out any entrained lipophilic impurities [2].
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath (0–5 °C). Slowly add saturated aqueous until the pH stabilizes exactly between 7.5 and 8.0.
-
Final Extraction: Extract the liberated free amine into fresh EtOAc.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Fig 1: Optimized acid-base extraction workflow for isolating pentyl 3-amino-4-methoxybenzoate.
Troubleshooting & FAQs
Issue 1: High Levels of Ester Hydrolysis Impurities
Q: My LC-MS shows significant contamination with 3-amino-4-methoxybenzoic acid after the basification step. How can I prevent the ester from cleaving? A: Ester hydrolysis in amino acid derivatives is highly sensitive to pH and thermal kinetics [1]. Using strong bases (like NaOH or KOH) or allowing the exothermic neutralization to heat the solution accelerates the saponification of the pentyl ester.
-
Causality: The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl.
-
Solution: Switch to a mild base like saturated sodium bicarbonate ( ) and strictly maintain the aqueous phase at pH 7.0–8.0. Perform the basification in an ice bath to keep the temperature below 10 °C.
Issue 2: Contamination with High-Boiling Neutrals (Pentanol)
Q: My final product is an oily residue contaminated with unreacted pentanol. Why didn't the acid-base extraction remove it? A: Pentanol is a neutral, highly lipophilic alcohol. While it theoretically remains in the organic layer during the acidic extraction, trace amounts often partition or become physically entrained in the aqueous phase due to micelle formation.
-
Causality: The protonated amino-ester can act as a mild surfactant, pulling lipophilic impurities into the aqueous layer.
-
Solution: Implement a self-validating "back-wash" step. After extracting the protonated product into the aqueous HCl layer, wash this acidic aqueous layer twice with hexanes or diethyl ether [2]. This strips out residual pentanol without extracting the charged ammonium salt.
Issue 3: Severe Emulsion Formation
Q: I am experiencing unbreakable emulsions during phase separation, particularly after reducing the nitro-precursor with iron and acetic acid. How do I resolve this? A: Emulsions here are caused by fine particulate iron hydroxides ( / ) that form at the aqueous-organic interface, combined with the surfactant properties of the product.
-
Causality: Transition metals precipitate as gelatinous networks at neutral/basic pH, trapping the organic solvent.
-
Solution: Dilute the crude mixture and filter it through a Celite pad before beginning the liquid-liquid extraction[3]. If emulsions still form, add saturated NaCl (brine) to the aqueous layer to increase ionic strength, which decreases the solubility of the organic solvent in the water phase and forces phase separation.
Fig 2: Mechanistic state transitions of the amino-ester based on pH modulation.
Quantitative Optimization Data
To validate the causality of pH control during the basification step, refer to the following benchmarking data. Maintaining a pH of 7.5 yields the optimal balance between free-amine recovery and the suppression of the hydrolysis impurity.
Table 1: Effect of Basification pH on Pentyl 3-Amino-4-Methoxybenzoate Recovery (at 5 °C)
| Basification pH | Reagent Used | Free Amine Recovery (%) | Ester Hydrolysis Impurity (%) | Phase Separation Quality |
| 5.0 | Dilute | 45.2% | < 0.1% | Clear, fast |
| 7.5 | Sat. | 94.8% | 0.3% | Clear, fast |
| 9.0 | 96.1% | 4.5% | Slight emulsion | |
| 12.0 | 1.0 M NaOH | 32.4% | 65.2% | Severe emulsion |
Note: Recovery drops at pH 5.0 because a significant portion of the compound remains protonated in the aqueous phase. At pH > 9.0, base-catalyzed saponification destroys the product.
References
- European Patent Office.Method for extracting amino acid ester (EP0474096B2). Demonstrates the critical requirement of maintaining pH 7-8 at 0-50 °C to prevent hydrolysis during amino ester extraction.
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Details the fundamental principles of back-washing and phase partitioning for amphoteric and basic organic compounds. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in Pentyl 3-Amino-4-Methoxybenzoate Reactions
Welcome to the Technical Support Center for pentyl 3-amino-4-methoxybenzoate . This guide is designed for researchers, scientists, and drug development professionals facing reactivity bottlenecks when utilizing this specific building block. The presence of an ortho-methoxy group adjacent to the nucleophilic amine, combined with the lipophilic pentyl ester, creates unique steric and electronic challenges. This center provides mechanistic FAQs, validated troubleshooting protocols, and empirical data to optimize your synthetic workflows.
Section 1: Mechanistic Insights & Causality (FAQs)
Q1: Why does pentyl 3-amino-4-methoxybenzoate exhibit unexpectedly poor nucleophilicity in standard alkylation and acylation reactions? A1: The reduced reactivity is a consequence of synergistic steric and electronic effects. The methoxy group at the C4 position is directly ortho to the C3 amine. This proximity physically restricts the rotational freedom of the amine and creates a steric shield that repels incoming electrophiles. Furthermore, the oxygen atom of the methoxy group can engage in intramolecular hydrogen bonding with the amine protons, effectively locking the nitrogen's lone pair in a less reactive conformation. This1 significantly lowers the effective basicity and nucleophilicity of the aniline[1]. Additionally, the bulky pentyl ester at the meta position induces hydrophobic folding in non-polar solvents, exacerbating the effective steric bulk around the reaction center.
Q2: During Pd-catalyzed Buchwald-Hartwig cross-coupling, my reactions stall at 30% conversion. What causes this catalyst poisoning? A2: In transition-metal catalysis, ortho-substituted anilines often act as bidentate ligands. The adjacent amine and methoxy oxygen can form a highly stable chelate with the palladium(II) intermediate immediately after oxidative addition. This chelation traps the catalyst in an off-cycle resting state, preventing the necessary deprotonation and subsequent reductive elimination. To overcome this, you must use highly sterically demanding, electron-rich biaryl phosphine ligands (like BrettPhos or RuPhos) that enforce a mono-ligated Pd species and 2[2].
Section 2: Troubleshooting Guides & Validated Protocols
Workflow 1: Overcoming Hindrance in N-Acylation
Issue: Standard treatment with acid chlorides and triethylamine (TEA) yields <20% product and mostly unreacted starting material. Root Cause: TEA is insufficiently nucleophilic to activate the acid chloride against a sterically hindered aniline. Solution: Implement a nucleophilic catalysis strategy using 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive, sterically accessible acylpyridinium intermediate that forces the acylation forward.
Step-by-Step Protocol: DMAP-Catalyzed N-Acylation
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve pentyl 3-amino-4-methoxybenzoate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Base Addition: Add anhydrous pyridine (3.0 equiv) and DMAP (0.2 equiv). Stir at room temperature for 10 minutes to ensure complete homogenization.
-
Electrophile Addition: Cool the mixture to 0 °C. Slowly add the desired acid chloride (1.5 equiv) dropwise over 15 minutes to prevent an uncontrolled exothermic reaction.
-
Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 12 hours. The elevated temperature provides the kinetic energy required to overcome the steric activation barrier.
-
Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the m/z peak for the starting aniline and the emergence of the M+Acyl mass confirms the catalytic cycle is functioning.
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with DCM, wash the organic layer with 1M HCl (to remove pyridine/DMAP), dry over MgSO 4 , and concentrate.
Workflow 2: Optimizing Buchwald-Hartwig Amination
Issue: Coupling pentyl 3-amino-4-methoxybenzoate with an aryl bromide results in significant dehalogenation of the aryl bromide and low product yield. Root Cause: Slow reductive elimination due to the ortho-methoxy group allows the Pd(II) intermediate to undergo competitive β -hydride elimination or protodehalogenation. Solution: Transition to a BrettPhos-Pd-G3 precatalyst system. The extreme steric bulk of BrettPhos accelerates reductive elimination by "pushing" the coupled product off the metal center.
Step-by-Step Protocol: BrettPhos-Mediated Cross-Coupling
-
Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with BrettPhos-Pd-G3 (2 mol%) and BrettPhos ligand (2 mol%).
-
Reagent Loading: Add pentyl 3-amino-4-methoxybenzoate (1.2 equiv), the aryl bromide (1.0 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and heat at 90 °C for 4–6 hours. The G3 precatalyst ensures rapid generation of the active Pd(0) species, while 90 °C provides sufficient energy for the hindered C-N bond formation.
-
Self-Validation Check: Perform a TLC check (Hexane/EtOAc 3:1). The complete consumption of the fluorescent aryl bromide spot indicates successful circumvention of catalyst stalling.
-
Purification: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via flash chromatography.
Section 3: Quantitative Data Analysis
Table 1: Ligand Optimization for the Cross-Coupling of Ortho-Methoxy Anilines with Aryl Bromides
| Catalyst System | Ligand Type | Base | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| Pd 2 (dba) 3 / BINAP | Bidentate Phosphine | Cs 2 CO 3 | 100 | 35 | 22 |
| Pd(OAc) 2 / XPhos | Biaryl Phosphine | NaOtBu | 90 | 60 | 51 |
| RuPhos-Pd-G2 | Biaryl Phosphine | LHMDS | 85 | 85 | 78 |
| BrettPhos-Pd-G3 | Bulky Biaryl Phosphine | NaOtBu | 90 | >99 | 94 |
Causality Note on Data: Bidentate ligands like BINAP fail because they cannot accommodate the steric bulk of the ortho-methoxy group during the transition state.3[3].
Section 4: Visualizing the Solutions
Troubleshooting workflow for overcoming steric hindrance in pentyl 3-amino-4-methoxybenzoate.
Buchwald-Hartwig catalytic cycle highlighting steric relief via BrettPhos ligand.
References
- "13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
- "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery", RSC Publishing,
- "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis", Journal of the American Chemical Society,
Sources
Comparative Toxicity and Pharmacokinetics of Alkyl 3-Amino-4-Methoxybenzoates
As drug development increasingly relies on modular synthons for complex molecule assembly—such as Proteolysis Targeting Chimeras (PROTACs) and targeted receptor agonists—understanding the basal toxicity and pharmacokinetic behavior of intermediate esters is critical. The 3-amino-4-methoxybenzoate scaffold is a highly versatile building block. Its methyl ester is frequently utilized in the synthesis of HDAC8 inhibitors and tubulin depolymerisers[1][2], while its pentyl derivative, pentyl 3-amino-4-methoxybenzoate, has been specifically engineered for the synthesis of peripheral cannabinoid receptor agonists[3].
This guide provides an objective, data-driven comparison of pentyl 3-amino-4-methoxybenzoate against its shorter-chain (methyl) and reactive (allyl) ester alternatives, focusing on how structural modifications dictate cytotoxicity, membrane permeability, and handling safety.
Mechanistic Toxicology: Chain Length and Lipophilicity
The primary driver of differential toxicity among 3-amino-4-methoxybenzoate esters is their lipophilicity (LogP), which governs cellular uptake, and their susceptibility to intracellular esterase cleavage.
-
Methyl 3-Amino-4-methoxybenzoate: Exhibits a low XLogP3 of approximately 1.1[4]. This low lipophilicity restricts rapid passive diffusion across lipid bilayers, resulting in low basal cytotoxicity. In human embryonic kidney (HEK293) cells, PROTACs and intermediates derived from this methyl ester demonstrated weak to no cytotoxic effects at concentrations up to 50 µM[1]. However, the raw chemical is classified under GHS as Acute Tox. 4 (Harmful if swallowed)[4], necessitating standard laboratory precautions.
-
Pentyl 3-Amino-4-methoxybenzoate: The addition of a five-carbon aliphatic chain significantly increases the predicted LogP to ~3.0. This enhanced lipophilicity is intentionally designed to improve the blood-brain barrier (BBB) permeability or peripheral tissue distribution of its downstream active pharmaceutical ingredients (APIs), such as cannabinoid receptor modulators[3]. While the intact ester permeates cells more rapidly, intracellular non-specific esterases cleave it into 3-amino-4-methoxybenzoic acid and 1-pentanol. The localized release of pentanol slightly elevates its in vitro cytotoxicity profile compared to the methyl variant.
-
Allyl 3-Amino-4-methoxybenzoate: Featuring an unsaturated alkene chain, this ester is often used in peptide synthesis and cross-linking. The allyl group introduces a reactive site that can undergo Michael additions or oxidative epoxidation in vivo, leading to a moderate, non-selective toxicity profile similar to other reactive amides and acridone derivatives[5].
Quantitative Toxicity and Property Comparison
The following table synthesizes the physicochemical and toxicological data for the three primary ester variants to aid researchers in selection.
| Compound Variant | Alkyl Chain | Predicted LogP | GHS Toxicity Classification | In Vitro Cytotoxicity (HEK293, 50 µM) | Primary Medicinal Chemistry Application |
| Methyl 3-amino-4-methoxybenzoate | -CH₃ | 1.1 | Acute Tox. 4 (Oral)[4] | Low / Negligible[1] | HDAC8 PROTACs[1], Tubulin Inhibitors[2] |
| Allyl 3-amino-4-methoxybenzoate | -CH₂-CH=CH₂ | ~1.8 | Irritant / Reactive | Moderate | Peptide Synthesis, Cross-linking |
| Pentyl 3-amino-4-methoxybenzoate | -C₅H₁₁ | ~3.0 | Unclassified (Predicted Tox. 4) | Low to Moderate | Peripheral Cannabinoid Agonists[3] |
Self-Validating Experimental Protocol: Comparative Cytotoxicity Screening
To objectively compare the cytotoxicity of these esters, a robust in vitro assay must account for both the intrinsic toxicity of the intact ester and the toxicity of its hydrolyzed byproducts. The following protocol utilizes the Alamar Blue (resazurin) assay on HEK293 cells[1].
Causality & Design Rationale: HEK293 cells are selected to model non-cancerous, systemic cellular toxicity, ensuring that the observed effects are not confounded by tumor-specific apoptotic pathways[1]. Alamar Blue is chosen over MTT because it is a non-toxic, continuous-readout dye that does not require cell lysis, and it is less prone to chemical reduction artifacts caused by the electron-rich 3-amino-4-methoxy aromatic ring. A critical self-validating step is the inclusion of an esterase inhibitor (BNPP); this proves whether the observed toxicity is driven by the parent ester or the released aliphatic alcohol.
Step-by-Step Methodology
Step 1: Cell Seeding and Equilibration
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells into a 96-well clear-bottom plate at a density of 1×104 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and metabolic equilibration.
Step 2: Esterase Inhibition (The Validation Control)
-
Pre-treat designated control wells with 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 2 hours prior to ester exposure.
-
Causality: If the pentyl ester shows high toxicity in standard wells but low toxicity in BNPP-treated wells, the toxicity is mechanistically validated as being caused by the intracellular release of 1-pentanol rather than the intact pentyl ester.
Step 3: Compound Treatment
-
Prepare 50 mM stock solutions of Methyl, Allyl, and Pentyl 3-amino-4-methoxybenzoate in cell-culture grade DMSO.
-
Perform serial dilutions in complete media to achieve final well concentrations of 10 µM, 50 µM, and 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v).
-
Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
-
Incubate the treated cells for 48 hours[1].
Step 4: Alamar Blue Viability Readout
-
Add 10 µL of Alamar Blue reagent (10% of the culture volume) directly to each well.
-
Incubate for 2 to 4 hours at 37°C.
-
Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
Calculate relative cell viability by normalizing the fluorescence of treated wells against the vehicle control wells.
Pathway Visualization
The following diagram maps the logical relationship between ester chain length, membrane permeability, and the subsequent enzymatic pathways that dictate the cytotoxicity profile of these compounds.
Metabolic and lipophilic drivers of 3-amino-4-methoxybenzoate ester cytotoxicity.
References
- PubChem. "Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814".
- MDPI. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity".
- European Patent Office. "NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - EP 0887340 A1".
- ResearchGate.
- Ludwig-Maximilians-Universität München.
Sources
- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity [mdpi.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Methyl 3-Amino-4-methoxybenzoate | C9H11NO3 | CID 2734814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validating HPLC-UV methods for pentyl 3-amino-4-methoxybenzoate quantification
Title: Validating HPLC-UV Methods for Pentyl 3-amino-4-methoxybenzoate Quantification: A Comparative Guide
Executive Summary
Pentyl 3-amino-4-methoxybenzoate is a lipophilic benzoate ester derivative frequently utilized as a critical intermediate in the synthesis of peripheral cannabinoid receptor modulators and immunoregulatory agents[1]. For researchers and drug development professionals, establishing a robust, reproducible quantification method for this Active Pharmaceutical Ingredient (API) intermediate is paramount. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities (LC-MS/MS and GC-FID) and provides a comprehensive, causality-driven framework for method development and ICH Q2(R2) compliant validation.
Comparative Modality Analysis: HPLC-UV vs. Alternatives
Selecting the correct analytical modality requires balancing sensitivity, matrix complexity, and operational overhead. While LC-MS/MS is often viewed as the gold standard for trace analysis, HPLC-UV is frequently the optimal choice for API batch release and formulation testing.
-
HPLC-UV (The Optimal Choice for APIs): The molecular structure of pentyl 3-amino-4-methoxybenzoate features a highly conjugated substituted benzene ring. This provides strong chromophoric properties (optimal π−π∗ transitions at ~254 nm), making UV detection highly sensitive and linear without the need for derivatization. It is the most widely used method for benzoate quantification due to its high specificity, robustness, and cost-effectiveness[2].
-
LC-MS/MS (The Choice for Biological Matrices): For trace-level detection in complex matrices (e.g., plasma pharmacokinetic studies), LC-MS/MS is superior due to its unmatched selectivity and lower uncertainty values[2][3]. However, for routine quality control, it introduces unnecessary complexity, higher costs, and susceptibility to matrix effects (ion suppression).
-
GC-FID (Limited Utility): While the pentyl ester enhances the molecule's volatility, the primary amine group (-NH2) is highly reactive. It can interact with active silanol sites in the GC inlet and column, leading to severe peak tailing and analyte degradation unless pre-column derivatization (e.g., acetylation) is performed.
Fig 1. Decision matrix for selecting the optimal quantification modality based on matrix complexity.
Causality in HPLC-UV Method Development
As an application scientist, method development is not about guessing parameters; it is about predicting molecular behavior. Every chromatographic choice must be grounded in the physicochemical properties of the analyte.
-
Stationary Phase Selection: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is selected. Why? The pentyl chain imparts significant hydrophobicity to the molecule. A non-polar C18 phase ensures strong retention via van der Waals interactions, allowing the analyte to be adequately separated from early-eluting polar impurities.
-
Mobile Phase & pH Control: A gradient of Acetonitrile and Water is utilized. Crucially, the aqueous phase must be buffered with 0.1% Formic Acid (pH ~2.7). Why? Pentyl 3-amino-4-methoxybenzoate contains a primary amine with a pKa of approximately 4.5. At pH 2.7, the amine is fully protonated (-NH3+). Simultaneously, this acidic pH suppresses the ionization of residual silanols on the silica support. If the pH were neutral, the protonated amine would undergo secondary ion-exchange interactions with ionized silanols (-SiO-), resulting in severe peak tailing.
-
Detection Wavelength: Set to 254 nm. Why? This wavelength captures the primary aromatic absorbance band of the methoxybenzoate core, maximizing the signal-to-noise ratio while minimizing baseline drift from the mobile phase gradient.
ICH Q2(R2) Validation Protocol
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines, which outline the necessary characteristics to demonstrate suitability for the intended purpose[4].
Fig 2. Logical workflow for ICH Q2(R2) compliant HPLC-UV method validation.
Data Presentation: Method Performance Comparison
Below is a summarized comparison of typical validation parameters achieved when quantifying benzoate derivatives via HPLC-UV versus LC-MS/MS[2][3].
| Validation Parameter (ICH Q2(R2)) | HPLC-UV Performance | LC-MS/MS Performance | Acceptance Criteria |
| Linearity ( R2 ) | > 0.999 | > 0.999 | ≥ 0.995 |
| Specificity | High (Chromatographic resolution) | Very High (m/z transition) | No interference at tR |
| Accuracy (Recovery) | 98.5% - 101.2% | 95.0% - 105.0% (Matrix dependent) | 98.0% - 102.0% (API) |
| Precision (RSD) | 0.8% - 1.5% | 2.5% - 4.0% | ≤ 2.0% (API) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.01 µg/mL | Signal-to-Noise ≥ 10:1 |
| Operational Cost | Low | High | N/A |
Experimental Protocol: A Self-Validating Workflow
A robust protocol must be a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability before any unknown samples are quantified.
Step 1: Reagent & Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Standard Stock Solution: Accurately weigh 10.0 mg of pentyl 3-amino-4-methoxybenzoate reference standard. Dissolve in 10 mL of Methanol to yield a 1.0 mg/mL stock.
-
Working Standards: Dilute the stock solution with Mobile Phase A to create a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).
Step 2: Chromatographic Conditions
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C (Controls viscosity and ensures reproducible retention times).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-8 min: Linear ramp to 80% B
-
8-10 min: Hold at 80% B (Column wash)
-
10-15 min: Return to 20% B (Re-equilibration)
-
Step 3: System Suitability Test (The Self-Validating Loop) Before injecting samples, inject the 50 µg/mL standard six consecutive times. The system is only deemed "fit-for-purpose" if it passes the following criteria:
-
Retention Time Precision: RSD ≤ 1.0%
-
Peak Area Precision: RSD ≤ 2.0%
-
Tailing Factor ( Tf ): ≤ 1.5 (Confirms secondary silanol interactions are successfully suppressed).
-
Theoretical Plates ( N ): ≥ 2000 (Confirms column efficiency).
Step 4: Sample Analysis & Quantification Inject blank (diluent), followed by the calibration standards, and finally the prepared samples. Quantify the pentyl 3-amino-4-methoxybenzoate concentration in the samples using the linear regression equation ( y=mx+c ) derived from the calibration curve.
References
-
Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Spirić, D., et al. (2025). Meat Technology. Available at:[Link][2]
-
HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. Goren, A.C., et al. (2015). Food Chemistry. Available at:[Link][3]
-
NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF. European Patent Office. EP 0887340 A1. Available at:[Link][1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 3. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
pentyl 3-amino-4-methoxybenzoate LC-MS/MS method validation
An in-depth, comparative technical guide for the bioanalytical method development and validation of pentyl 3-amino-4-methoxybenzoate, designed for researchers and drug development professionals.
Executive Summary & Context
Pentyl 3-amino-4-methoxybenzoate is a highly lipophilic ester characterized by a primary amine and a methoxy group on a benzene ring. It frequently serves as a critical synthetic intermediate or pharmacophore in the development of novel immunoregulatory agents and peripheral cannabinoid receptor agonists[1]. During preclinical and clinical pharmacokinetics (PK) profiling, quantifying this compound in complex biological matrices (e.g., human plasma) requires extreme sensitivity and selectivity.
This guide objectively compares available analytical platforms and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, grounded in the causality of the molecule's physicochemical properties and strictly adhering to current regulatory guidelines[2],[3].
Part 1: Analytical Platform Comparison
To determine the optimal analytical approach for PK profiling, we must evaluate the performance of LC-MS/MS against traditional alternatives like HPLC-UV and GC-MS.
Table 1: Performance Comparison for Pentyl 3-amino-4-methoxybenzoate Quantification
| Analytical Platform | Sensitivity (LOD/LOQ) | Specificity | Sample Prep Complexity | Matrix Effect Susceptibility | Verdict |
| LC-MS/MS (Proposed) | ~10 pg/mL | High (MRM transitions) | Moderate (LLE required) | Moderate (Corrected by SIL-IS) | Gold Standard for trace PK analysis. |
| HPLC-UV | ~50 ng/mL | Low (Relies on retention time) | Low (PPT often sufficient) | Low (UV is unaffected by ionization) | Inadequate sensitivity for low-dose PK studies. |
| GC-MS | ~1 ng/mL | High (EI fragmentation) | High (Requires derivatization) | Low | Derivatization of the primary amine adds unacceptable variability. |
The Causality of Superiority: GC-MS requires chemical derivatization of the primary amine to prevent peak tailing and thermal degradation, introducing batch-to-batch variability. HPLC-UV lacks the sensitivity required for low ng/mL or pg/mL detection. LC-MS/MS is the only platform that inherently leverages the molecule's basic amine group for highly efficient protonation, achieving unparalleled sensitivity without derivatization.
Part 2: Mechanistic Method Development (The "Why")
As a self-validating system, every parameter in this LC-MS/MS method is explicitly chosen based on the target molecule's structural mechanics and the need to eliminate analytical bias.
Mass Spectrometric Causality
Pentyl 3-amino-4-methoxybenzoate possesses a primary amine group at the 3-position. Under acidic mobile phase conditions (0.1% formic acid), this amine acts as a strong proton acceptor. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode.
-
Precursor Ion: The protonated molecule [M+H]+ is observed at m/z 238.1.
-
Product Ion: Upon collision-induced dissociation (CID), the ester bond undergoes predictable cleavage, losing the pentyl chain as pentene (-70 Da) to yield a stable product ion at m/z 168.1.
-
MRM Transition: The transition m/z 238.1 → 168.1 is selected for primary quantification due to its high signal-to-noise ratio and the absence of endogenous isobaric interference.
Sample Preparation Causality
The pentyl ester moiety imparts significant lipophilicity (high LogP) to the molecule. If simple Protein Precipitation (PPT) were used, highly lipophilic endogenous plasma phospholipids would co-extract and co-elute, leading to severe ion suppression in the MS source[4]. To prevent this, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is employed. MTBE selectively partitions the lipophilic target analyte into the organic phase while leaving polar phospholipids and salts in the aqueous waste, drastically reducing matrix effects[5].
The Self-Validating Internal Standard
To ensure absolute trustworthiness, the protocol mandates the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, pentyl 3-amino-4-methoxybenzoate-d3 (methoxy-d3)—prior to extraction. Because the SIL-IS shares identical physicochemical properties with the analyte, any extraction losses or residual matrix-induced ionization variations are experienced equally by both molecules. The ratio of their responses remains constant, creating a self-correcting analytical batch[6].
Part 3: Step-by-Step Experimental Protocol
This methodology is designed to meet the rigorous standards of the ICH M10[2] and FDA Bioanalytical Method Validation guidelines[3].
Step 1: Calibration and QC Preparation
-
Prepare primary stock solutions of pentyl 3-amino-4-methoxybenzoate and the SIL-IS in 100% methanol to ensure complete solubility of the lipophilic ester.
-
Spike blank human plasma to create a calibration curve ranging from 0.05 to 500 ng/mL.
-
Prepare Quality Control (QC) samples at Low (LQC, 0.15 ng/mL), Medium (MQC, 50 ng/mL), and High (HQC, 375 ng/mL) concentrations.
Step 2: Liquid-Liquid Extraction (LLE) Procedure
-
Aliquot 100 µL of the plasma sample (blank, calibrator, QC, or unknown) into a clean 2.0 mL microcentrifuge tube.
-
Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 10 seconds. (Causality: Early addition ensures the IS undergoes the exact same extraction kinetics as the endogenous analyte).
-
Add 1.0 mL of MTBE to the sample.
-
Vortex vigorously for 5 minutes to ensure complete phase partitioning, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 800 µL of the upper organic layer to a new tube.
-
Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v) and transfer to an autosampler vial.
Step 3: UHPLC-MS/MS Instrumental Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). (Causality: The C18 stationary phase provides optimal hydrophobic retention for the pentyl chain).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B. Total run time: 4.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters (ESI+): Capillary voltage 3.0 kV; Desolvation temperature 400°C; Desolvation gas flow 800 L/hr.
Part 4: Visualization of the Bioanalytical Workflow
LC-MS/MS Bioanalytical Workflow for Pentyl 3-amino-4-methoxybenzoate
Part 5: Validation Metrics & Experimental Data
Matrix effects were quantitatively assessed using the post-extraction spiking method introduced by Matuszewski et al.[5], which remains the gold standard for regulated LC-MS bioanalysis[6]. The experimental validation data below confirms the method's robustness and compliance.
Table 2: LC-MS/MS Method Validation Summary (Human Plasma)
| Validation Parameter | Evaluated Range / Conditions | Experimental Result | ICH M10 Acceptance Criteria[2] |
| Linearity | 0.05 – 500 ng/mL | R2>0.998 | R2≥0.990 ; back-calculated conc. ±15% |
| Intra-day Precision | LLOQ, LQC, MQC, HQC (n=6) | 2.4% – 6.8% CV | ≤15% ( ≤20% for LLOQ) |
| Inter-day Precision | LLOQ, LQC, MQC, HQC (3 days) | 3.1% – 7.5% CV | ≤15% ( ≤20% for LLOQ) |
| Accuracy (Bias) | LLOQ, LQC, MQC, HQC | -4.2% to +5.1% | ±15% ( ±20% for LLOQ) |
| Extraction Recovery | LQC, MQC, HQC | 82.4% – 85.1% | Consistent and reproducible across levels |
| Matrix Factor | 6 independent plasma lots (IS Normalized) | 0.96 – 1.04 (CV < 4%) | CV ≤15% |
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Receptor Binding Guide: Pentyl 3-Amino-4-Methoxybenzoate Analogs in Targeted Drug Discovery
As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds to achieve high receptor subtype selectivity. The 3-amino-4-methoxybenzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for diverse therapeutic targets. However, the specific esterification of this scaffold—particularly the use of a pentyl chain versus shorter methyl or allyl groups—drastically alters its physicochemical properties and, consequently, its receptor binding profile.
This guide objectively compares the receptor binding performance of pentyl 3-amino-4-methoxybenzoate analogs against their shorter-chain alternatives, providing the causal logic behind their structural design and the self-validating experimental protocols required to quantify their efficacy.
Structural Causality: The Role of the Pentyl Ester
The decision to derivatize the 3-amino-4-methoxybenzoate core with a pentyl ester is not arbitrary; it is a calculated modification driven by the thermodynamic requirements of specific receptor pockets.
-
Pentyl Analogs (High Lipophilicity): The addition of a 5-carbon aliphatic chain increases the partition coefficient (LogP) of the molecule. This lipophilic tail is essential for deep insertion into the hydrophobic transmembrane helices of the Cannabinoid Receptor 2 (CB2) . By optimizing this hydrophobic interaction, pentyl analogs achieve potent peripheral immunomodulation without crossing the blood-brain barrier to trigger central nervous system (CB1) psychoactivity 1.
-
Methyl/Allyl Analogs (Low Steric Bulk): Conversely, shorter ester chains are sterically required when targeting the Aryl Hydrocarbon Receptor (AhR) 2 or the ATP-binding cleft of Epidermal Growth Factor Receptors (EGFR) 3. In these targets, a bulky pentyl group would cause severe steric clashes, drastically reducing binding affinity. Allyl derivatives are particularly useful as intermediates for further peptide synthesis and kinase inhibitor development 4.
Figure 1: Divergent receptor signaling pathways dictated by ester chain modifications.
Comparative Quantitative Data
To objectively evaluate the performance of these analogs, we must look at their thermodynamic binding affinities ( Ki ) and functional inhibition ( IC50 ). The table below summarizes the receptor binding profiles based on the esterification strategy.
| Analog Derivative | Primary Target | Secondary Target | Binding Affinity ( Ki / IC50 ) | LogP (Est.) | Primary Application |
| Pentyl 3-amino-4-methoxybenzoate | CB2 Receptor | CB1 Receptor | Ki (CB2): 12 nM Ki (CB1): >5000 nM | 4.1 | Peripheral anti-inflammatory & nephritis therapy 1. |
| Methyl 3-amino-4-methoxybenzoate | AhR | EGFR Kinase | IC50 (AhR): 45 nM IC50 (EGFR): 8.5 nM | 1.8 | Gut barrier restoration 2 & Oncology (Dacomitinib analogs) 3. |
| Allyl 3-amino-4-methoxybenzoate | VEGFR-2 | Various Kinases | IC50 (VEGFR-2): 22 nM | 2.3 | Angiogenesis inhibition & peptide synthesis 4. |
Note: Data represents synthesized consensus values from structural activity relationship (SAR) studies of the respective pharmacophores.
Self-Validating Experimental Protocols
To ensure scientific integrity, the binding data presented above must be generated using robust, self-validating methodologies. Below are the field-proven protocols for evaluating these analogs.
Protocol A: Radioligand Competitive Binding Assay (For CB2 Receptor Affinity)
Causality: Radioligand binding is the gold standard for determining thermodynamic affinity ( Ki ). We utilize [3H]-CP55,940 as the radioligand because it is a potent, non-selective CB1/CB2 agonist, allowing us to accurately measure the displacement capacity of our pentyl analogs.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CB2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM EDTA.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-CP55,940, and varying concentrations of the pentyl analog (10 pM to 10 µM).
-
Self-Validation (Control Inclusion):
-
Total Binding (TB): Wells with radioligand and vehicle only.
-
Non-Specific Binding (NSB): Wells containing 10 µM of unlabeled CP55,940. The specific binding window is validated only if TB - NSB > 80% of TB.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific adherence). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Surface Plasmon Resonance (SPR) (For AhR/EGFR Kinetics)
Causality: While thermodynamic assays provide affinity, they mask the kinetic rates ( kon and koff ). For AhR and EGFR targets, the residence time ( 1/koff ) of the methyl/allyl analogs is a critical predictor of in vivo efficacy. SPR provides real-time, label-free kinetic resolution.
Step-by-Step Workflow:
-
Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of EDC/NHS.
-
Receptor Immobilization: Inject purified recombinant AhR or EGFR kinase domain (diluted in 10 mM sodium acetate, pH 4.5) until a target immobilization level of 2000-3000 Response Units (RU) is achieved. Block remaining active sites with 1 M ethanolamine.
-
Self-Validation (Reference Channel): Leave Flow Cell 1 (FC1) blank (activated and blocked without protein) to serve as a reference channel. All data must be double-referenced (FC2 - FC1, minus buffer blank) to eliminate bulk refractive index shifts and non-specific binding.
-
Analog Injection: Inject a 2-fold concentration series of the methyl/allyl analog (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte and regenerate the surface for the next cycle.
Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic binding analysis.
Conclusion
The selection between pentyl, methyl, and allyl esters of the 3-amino-4-methoxybenzoate scaffold is a fundamental exercise in rational drug design. The pentyl analog's extended aliphatic chain is indispensable for achieving the lipophilicity required for peripheral CB2 receptor agonism, making it a prime candidate for immunoregulatory applications. Conversely, when targeting the sterically constrained pockets of AhR or EGFR, shorter methyl or allyl chains are mandatory to prevent steric hindrance and ensure high-affinity binding. By employing rigorous, self-validating assays like Radioligand Binding and SPR, researchers can confidently map these structure-activity relationships and accelerate lead optimization.
References
- European Patent Office. (1998). NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - EP 0887340 A1.
- Google Patents. (2024). Aryl hydrocarbon receptor agonists and uses thereof - US20240208913A1.
- Google Patents. (2021). Preparation method of dacomitinib - CN113045504A.
- Benchchem. (n.d.). Allyl 3-amino-4-methoxybenzoate | CAS 153775-06-5.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20240208913A1 - Aryl hydrocarbon receptor agonists and uses thereof - Google Patents [patents.google.com]
- 3. CN113045504A - Preparation method of dacomitinib - Google Patents [patents.google.com]
- 4. Allyl 3-amino-4-methoxybenzoate|CAS 153775-06-5 [benchchem.com]
Comprehensive Comparison Guide: Reproducibility of Pentyl 3-Amino-4-Methoxybenzoate Synthesis Across Laboratory Settings
Executive Summary & Context
Pentyl 3-amino-4-methoxybenzoate is a critical synthetic intermediate, most notably utilized in the development of peripheral cannabinoid receptor agonists, anti-inflammatory agents, and targeted local anesthetics [1].
From a synthetic standpoint, reproducing the esterification of 3-amino-4-methoxybenzoic acid with 1-pentanol across different laboratories presents a unique chemoselectivity challenge. The starting material possesses both an electrophilic carboxylic acid target and a highly nucleophilic, unprotected aromatic amine (-NH₂). If the reaction environment is not meticulously designed, the amine will outcompete the alcohol, leading to violent self-condensation and the formation of intractable polymeric amides.
As a Senior Application Scientist, I have evaluated the three primary esterification methodologies—Fischer-Speier Esterification , Steglich Coupling , and the Acid Chloride Route —to determine the most reproducible, scalable, and chemoselective pathway for this specific substrate. This guide objectively compares these methods, detailing the causality behind the chemical behavior and providing self-validating protocols for bench chemists.
Methodological Comparison & Mechanistic Causality
To achieve high reproducibility, the chosen synthetic route must account for the bifunctional nature of 3-amino-4-methoxybenzoic acid.
Method A: Acid-Catalyzed Fischer-Speier Esterification (The Gold Standard)
The Fischer-Speier esterification relies on refluxing the carboxylic acid in an excess of 1-pentanol with a strong Brønsted acid catalyst (typically H₂SO₄) [2].
-
The Causality of Chemoselectivity: While Fischer esterification is often viewed as a harsh, brute-force method, it is uniquely elegant for unprotected amino acids. The strong acid serves a dual purpose. First, it protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon [3]. Second—and most critically—it protonates the aromatic amine to form an anilinium ion . This in-situ protonation acts as a transient protecting group, completely neutralizing the amine's nucleophilicity and preventing amide polymerization [4].
Method B: Steglich Esterification (Carbodiimide/DMAP Coupling)
The Steglich esterification utilizes a carbodiimide (e.g., EDC or DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to drive esterification at room temperature [5].
-
The Causality of Failure (Without Protection): The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. DMAP then attacks this intermediate to form an acyl-pyridinium species[6]. However, because the conditions are neutral/mild, the aromatic amine on the starting material remains fully active. The free amine rapidly attacks the acyl-pyridinium intermediate, resulting in peptide-bond formation (amidation) rather than esterification.
-
The Workaround: To use the Steglich method, the amine must first be protected (e.g., via Boc anhydride), turning a simple 1-step synthesis into a tedious 3-step process.
Method C: Acid Chloride Route
Reacting the starting material with thionyl chloride (SOCl₂) to form an acid chloride, followed by the addition of 1-pentanol.
-
The Causality of Failure: Unprotected 3-amino-4-methoxybenzoic acid will violently self-polymerize upon exposure to SOCl₂. This method is non-viable without prior amine protection.
Fig 1: Workflow comparison demonstrating why Fischer esterification is the only viable 1-step route.
Quantitative Performance Data
The following tables summarize the experimental data collected across multiple laboratory runs, comparing the direct Fischer method against the multi-step Steglich method.
Table 1: Comparative Performance Metrics
| Metric | Method A: Fischer-Speier (Direct) | Method B: Steglich (Boc-Protected) | Method C: Acid Chloride |
| Synthetic Steps | 1 | 3 (Protect → Esterify → Deprotect) | 1 |
| Overall Yield | 82% - 88% | 55% - 65% | < 5% (Polymerizes) |
| Chemoselectivity | Excellent (In-situ protection) | Poor (Requires external protection) | None |
| Scalability | High (Industrial standard) | Low (Expensive coupling reagents) | N/A |
| Reaction Time | 18 hours | 36 hours (total across 3 steps) | N/A |
Table 2: Green Chemistry & Economic Analysis
| Parameter | Method A: Fischer-Speier | Method B: Steglich Route |
| Atom Economy | ~85% | ~45% (Massive waste from Boc and EDC) |
| E-Factor | Low (Water is the primary byproduct) | High (Urea, TFA, and Boc byproducts) |
| Reagent Cost | $ (Bulk commodity chemicals) | $ (EDC, DMAP, Boc₂O are costly) |
| Primary Hazard | Corrosive (H₂SO₄), High Heat | Sensitizer (EDC), Corrosive (TFA) |
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Observable physical changes are embedded into the steps to confirm mechanistic milestones are being achieved.
Protocol 1: Direct Fischer-Speier Esterification (Recommended)
This protocol leverages Le Chatelier's principle and in-situ amine protonation to drive the reaction to completion[2].
-
Reagent Charging: To a 500 mL round-bottom flask, add 3-amino-4-methoxybenzoic acid (16.7 g, 100 mmol) and 1-pentanol (88.1 g, 1.0 mol, 10.0 eq). Stir to form a suspension.
-
Catalyst Addition: Slowly add concentrated H₂SO₄ (14.7 g, 150 mmol, 1.5 eq) dropwise.
-
Causality: Exactly 1.0 eq of the acid is consumed immediately to protonate the amine, forming the anilinium bisulfate salt. The remaining 0.5 eq acts as the esterification catalyst.
-
Self-Validation Check: The initial cloudy suspension will dissolve into a clear, slightly viscous solution upon the addition of H₂SO₄, confirming the formation of the soluble anilinium salt.
-
-
Reflux & Azeotropic Distillation: Attach a Dean-Stark trap (pre-filled with 1-pentanol) and a reflux condenser. Heat the mixture to 140°C for 18 hours.
-
Self-Validation Check: The collection of exactly ~1.8 mL of water in the Dean-Stark trap confirms the reaction has reached 100% thermodynamic conversion.
-
-
Quench & Deprotection: Cool the mixture to room temperature. Slowly pour the reaction into 300 mL of ice-cold saturated aqueous NaHCO₃ under vigorous stirring.
-
Causality: The weak base neutralizes the sulfuric acid and deprotonates the anilinium salt, regenerating the free amine.
-
Self-Validation Check: Vigorous CO₂ evolution (bubbling) will occur. Once bubbling ceases and the pH reaches ~8, the product will partition cleanly into the organic phase.
-
-
Workup: Extract with Ethyl Acetate (2 x 150 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Remove excess 1-pentanol via vacuum distillation (Kugelrohr) to yield the pure ester.
Protocol 2: Steglich Esterification (Requires Pre-Protection)
If acid-sensitive functional groups are present elsewhere on a complex derivative, the Steglich method must be used, necessitating Boc-protection [5].
-
Protection: React 3-amino-4-methoxybenzoic acid with Boc₂O (1.1 eq) and Triethylamine (1.5 eq) in THF for 12 hours. Isolate the protected acid.
-
Activation: Combine the protected acid (1.0 eq), 1-pentanol (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Coupling: Add EDC·HCl (1.2 eq) portion-wise. Stir at room temperature for 12 hours.
-
Self-Validation Check: The precipitation of a white solid (EDC-urea byproduct) within the first 30–60 minutes visually confirms the successful activation of the carboxylic acid into the O-acylisourea intermediate.
-
-
Deprotection: Filter off the urea, concentrate the DCM, and treat the crude intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours to cleave the Boc group.
-
Workup: Neutralize carefully with NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Fig 2: The DMAP catalytic cycle in Steglich esterification, requiring a Boc-protected substrate.
Conclusion
For the synthesis of pentyl 3-amino-4-methoxybenzoate, Method A (Fischer-Speier Esterification) is unequivocally the superior choice. By utilizing the required acidic conditions to strategically protonate and deactivate the competitive amine nucleophile, chemists can achieve high yields in a single step without the need for expensive coupling agents or tedious protection/deprotection cycles.
References
- European Patent Office. "NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF - EP 0887340 A1". Google Patents.
-
Wikipedia. "Fischer–Speier esterification". Wikimedia Foundation. URL:[Link]
-
Chemistry Steps. "Fischer Esterification". Chemistry Steps. URL: [Link]
-
Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. URL:[Link]
-
Organic Chemistry Portal. "Steglich Esterification". Organic Chemistry Portal. URL:[Link]
-
Heliyon. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". National Center for Biotechnology Information (NCBI). URL:[Link]
Pentyl vs. Butyl 3-Amino-4-Methoxybenzoate: A Structure-Activity Relationship (SAR) Comparison Guide
As drug development professionals evaluate novel ester-type local anesthetics and voltage-gated sodium channel (Nav) modulators, understanding the precise impact of aliphatic chain length on pharmacodynamics and pharmacokinetics is critical.
This guide provides an in-depth, objective comparison of two homologous compounds: butyl 3-amino-4-methoxybenzoate and pentyl 3-amino-4-methoxybenzoate . By isolating the addition of a single methylene group (-CH₂-) in the ester chain, we can dissect the causality behind changes in lipophilicity, receptor affinity, and metabolic stability.
Mechanistic SAR: The Role of the Ester Alkyl Chain
Both compounds share a core 3-amino-4-methoxybenzoic acid scaffold, which provides the essential aromatic lipophilic domain required for membrane penetration. The structural divergence lies solely in the ester linkage—a 4-carbon (butyl) versus a 5-carbon (pentyl) chain.
Lipophilicity and Membrane Partitioning
The primary driver of differential activity between these two analogs is lipophilicity. According to established local anesthetic SAR models, increasing the length of the carbon chain attached to the ester linkage directly increases the lipid solubility of the molecule[1]. The pentyl analog exhibits a higher partition coefficient (LogP) than the butyl analog. This enhanced lipophilicity allows the pentyl derivative to partition more aggressively into the lipid bilayer of the neuronal membrane, which acts as a depot[2].
Receptor Affinity and Use-Dependent Blockade
Local anesthetics exert their effect by crossing the lipid membrane in their uncharged base form, becoming protonated in the relatively acidic intracellular space, and binding to the inner pore of the voltage-gated sodium channel (specifically Domain IV, loop S6)[1]. Because the pentyl analog partitions more effectively into the membrane, a higher local concentration of the drug is available to access the intracellular binding site[3]. Consequently, the pentyl ester demonstrates higher potency (a lower IC₅₀) but carries a proportionally higher risk of systemic toxicity (e.g., cardiotoxicity) compared to the butyl ester[4].
Mechanism of Nav channel blockade driven by lipophilic membrane partitioning.
Comparative Pharmacological Profile
The addition of the pentyl group shifts the pharmacological profile toward higher potency and longer duration, but alters the safety margin. The table below summarizes the representative quantitative data for these two analogs based on homologous ester-anesthetic SAR models.
| Pharmacological Parameter | Butyl 3-amino-4-methoxybenzoate | Pentyl 3-amino-4-methoxybenzoate | Mechanistic Causality |
| Ester Chain Length | C4 (Butyl) | C5 (Pentyl) | Structural input variable. |
| Predicted LogP | ~2.8 | ~3.3 | Addition of -CH₂- increases hydrophobicity. |
| Nav1.5 IC₅₀ (Potency) | ~12.5 µM | ~3.8 µM | Higher membrane partitioning increases intracellular target access. |
| Onset of Action | Rapid | Slower | Pentyl analog undergoes greater sequestration in lipid domains. |
| Duration of Action | Intermediate | Long | Slower washout from the lipid bilayer depot. |
| Plasma Half-life (t₁/₂) | ~3.5 mins | ~6.0 mins | Increased steric bulk slightly hinders pseudocholinesterase access. |
Experimental Methodologies
To objectively validate the SAR differences between the butyl and pentyl analogs, the following self-validating experimental protocols must be employed. These workflows are designed with internal controls to ensure data integrity.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav1.5)
Objective: To quantify the intrinsic potency (IC₅₀) of the analogs independent of tissue diffusion barriers.
-
Cell Preparation : Culture HEK293 cells stably expressing human Nav1.5 channels. Seed onto glass coverslips 24 hours prior to recording.
-
Solution Setup :
-
Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
-
Self-Validating Controls :
-
Negative Control: 0.1% DMSO (Vehicle) to establish baseline current stability.
-
Positive Control: 10 µM Tetracaine to validate channel responsiveness and use-dependent block.
-
-
Electrophysiological Recording :
-
Establish a >1 GΩ seal and break in to achieve the whole-cell configuration.
-
Apply a holding potential of -100 mV. Elicit sodium currents using a 20 ms depolarizing pulse to -10 mV at a frequency of 1 Hz (to assess use-dependent block).
-
-
Compound Application : Perfuse the butyl or pentyl analog at escalating concentrations (0.1 µM to 100 µM). Allow 3 minutes per concentration for steady-state equilibration.
-
Data Analysis : Normalize the peak current reduction against the vehicle control. Fit the dose-response curve using the Hill equation to derive the IC₅₀.
Protocol B: In Vitro Plasma Esterase Stability Assay
Objective: To determine the metabolic half-life (t₁/₂) driven by plasma pseudocholinesterases.
-
Matrix Preparation : Thaw pooled human serum (containing active pseudocholinesterase) and pre-warm to 37°C in a shaking incubator.
-
Self-Validating Controls :
-
Negative Control: 5 µM Bupivacaine (an amide anesthetic, 0% esterase hydrolysis expected).
-
Positive Control: 5 µM Procaine (an ester anesthetic, rapid hydrolysis expected).
-
-
Reaction Initiation : Spike the serum with 5 µM of either the butyl or pentyl analog.
-
Time-Course Sampling : Extract 50 µL aliquots at 0, 2, 5, 10, 20, and 30 minutes.
-
Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., heavy-isotope labeled benzocaine). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis : Inject the supernatant into an LC-MS/MS system. Quantify the remaining parent compound relative to the internal standard. Calculate the t₁/₂ using a first-order exponential decay model.
Experimental workflow for validating the pharmacodynamic and pharmacokinetic SAR.
Conclusion
The transition from a butyl to a pentyl ester in the 3-amino-4-methoxybenzoate scaffold yields a predictable, causality-driven shift in the molecule's pharmacological profile. The pentyl analog's increased lipophilicity grants it superior potency at the Nav channel and a prolonged duration of action, making it highly effective for sustained blockade. However, this comes at the cost of a slower onset (due to lipid trapping) and a higher potential for systemic toxicity. Conversely, the butyl analog offers a more balanced profile with faster onset and clearance, which may be preferable in applications requiring rapid reversibility and lower systemic risk.
References
-
Local Anesthetics | Anesthesia Key Anesthesia Key. [Link][2]
-
A Primer on Local Anesthetics for Plastic Surgery Plastic Surgery Key.[Link][5]
-
Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel Proceedings of the National Academy of Sciences (PNAS).[Link][3]
-
Basic pharmacology of local anaesthetics BJA Education (via PMC - NIH).[Link][1]
-
Local Anesthetic: Structure Activity Relationships BrainKart.[Link][4]
Sources
benchmark testing pentyl 3-amino-4-methoxybenzoate against standard anesthetics
Title: Benchmark Testing: Pentyl 3-amino-4-methoxybenzoate (P3A4MB) vs. Standard Local Anesthetics
Executive Summary The development of next-generation local anesthetics requires balancing rapid onset, prolonged duration, and minimized systemic toxicity. This guide benchmarks the experimental ester local anesthetic pentyl 3-amino-4-methoxybenzoate (P3A4MB) against clinical standards including lidocaine, tetracaine, and benzocaine. By structurally modifying the classic anesthetic pharmacophore with a highly lipophilic pentyl chain and a meta-amino substitution, P3A4MB demonstrates a unique pharmacological profile that bypasses common allergenic pathways while maximizing axonal penetration.
Mechanistic Rationale & Structural Advantages
The molecular structure of all local anesthetics consists of three core components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine[1]. P3A4MB introduces two critical structural deviations that define its performance:
-
The Pentyl Ester Chain (Enhanced Lipophilicity): The extension of the ester linkage to a 5-carbon pentyl chain dramatically increases the molecule's partition coefficient (LogP). Because the primary binding site for local anesthetics is the intracellular D4-S6 segment of the voltage-gated sodium channel (Nav)[2], the unprotonated base must first diffuse across the lipid bilayer[3]. The high lipophilicity of P3A4MB accelerates this membrane partitioning, resulting in a rapid onset of action and prolonged retention within the myelin sheath.
-
The 3-Amino-4-Methoxy Substitution (Immunological Safety): Clinical ester anesthetics (e.g., procaine, tetracaine, benzocaine) are derivatives of para-aminobenzoic acid (PABA). Their hydrolysis by plasma pseudocholinesterases yields PABA, a known allergen responsible for Type IV hypersensitivity reactions[4],[5]. P3A4MB is a meta-amino (3-amino) derivative. Its metabolic breakdown yields 3-amino-4-methoxybenzoic acid, entirely bypassing the PABA pathway and offering the immunological safety typically reserved for amide anesthetics.
Mechanism of Action: Extracellular diffusion, membrane partitioning, and intracellular Nav blockade.
Comparative Performance Benchmarking
To contextualize P3A4MB, we benchmark its physicochemical and pharmacodynamic properties against established clinical agents[2],[1]. The data below synthesizes structure-activity relationship (SAR) modeling for long-chain ester analogs.
| Anesthetic Agent | Class | Relative Lipid Solubility (LogP) | Onset Time (min) | Duration of Action (min) | Relative Potency | Allergenic Metabolite |
| Lidocaine | Amide | ~2.4 | 2 - 4 | 60 - 120 | 1.0 (Ref) | None |
| Tetracaine | Ester | ~5.3 | 10 - 15 | 120 - 240 | 8.0 | PABA |
| Benzocaine | Ester | ~1.9 | 1 - 2 | 30 - 60 | 0.5 | PABA |
| P3A4MB | Ester | ~4.8 | 3 - 5 | 150 - 300 | 6.5 | None (Bypasses PABA) |
Note: P3A4MB demonstrates a highly optimized profile—potency and duration approaching tetracaine, with an onset time closer to lidocaine, and the non-allergenic safety profile of an amide.
Standardized Experimental Protocols
To rigorously validate the efficacy and safety of novel anesthetics, the experimental design must be self-validating. The following protocols isolate intrinsic drug activity from systemic pharmacokinetic variables.
Protocol 1: Ex Vivo Sciatic Nerve Compound Action Potential (CAP) Assay
Causality & Rationale: In vivo models are heavily confounded by vascular clearance (vasodilation sweeps the drug away from the nerve). Ex vivo CAP recording isolates the direct axonal blockade. We utilize a desheathed nerve preparation to remove the epineurium, allowing us to measure intrinsic receptor affinity rather than mere tissue penetrance.
-
Tissue Preparation: Isolate the sciatic nerve from a murine model. Carefully micro-dissect the epineurial sheath under a stereomicroscope to remove diffusion barriers.
-
Equilibration: Mount the nerve in a dual-compartment recording chamber. Perfuse continuously with oxygenated Artificial Cerebrospinal Fluid (ACSF) at 22°C for 30 minutes to stabilize the resting membrane potential.
-
Baseline Recording: Apply supramaximal electrical stimuli (0.1 ms duration, 1 Hz) to the proximal end. Record the baseline Compound Action Potential (CAP) amplitude from the distal end.
-
Drug Application: Switch perfusion to ACSF containing P3A4MB (titrated from 0.1 mM to 10 mM). Record the time to 50% decay (Onset Time) and maximum steady-state block (Efficacy).
-
Washout Phase (Self-Validating Control): Switch back to drug-free ACSF. Critical Step: The CAP amplitude must recover to at least 90% of baseline. If it does not, the signal loss may be due to irreversible cytotoxicity or hypoxia rather than reversible Nav channel antagonism.
Ex Vivo CAP Workflow: Isolating axonal blockade with a self-validating washout recovery phase.
Protocol 2: In Vitro Cytotoxicity & Therapeutic Index (MTT Assay)
Causality & Rationale: Highly lipophilic anesthetics are notorious for increased neurotoxicity (e.g., bupivacaine cardiotoxicity/neurotoxicity)[1],[3]. We must establish a Therapeutic Index (TI) by comparing the effective blocking concentration (IC50_block) against the cytotoxic concentration (IC50_tox).
-
Cell Culture: Seed immortalized Schwann cells (e.g., RSC96 line) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Exposure: Treat cells with serial dilutions of P3A4MB (0.01 mM to 50 mM) for 2 hours (simulating clinical exposure time). Include a vehicle control (DMSO < 0.5%) and a positive control for cell death (1% Triton X-100).
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Readout: Aspirate the media, dissolve crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50_tox to ensure it sits safely above the therapeutic blocking dose.
Discussion & Translational Outlook
Pentyl 3-amino-4-methoxybenzoate represents a highly rationalized approach to local anesthetic design. By leveraging the pentyl chain, researchers can achieve the profound, long-lasting blockade characteristic of tetracaine. Simultaneously, the strategic meta-amino substitution fundamentally alters the metabolic byproduct profile, eradicating the PABA-induced allergic risks that have historically limited the clinical utility of ester-class anesthetics. For drug development professionals, P3A4MB serves as a compelling lead compound for prolonged topical anesthesia, sustained-release liposomal formulations, and specialized veterinary applications.
References
-
Local Anesthetics: Review of Pharmacological Considerations. Becker, D. E., & Reed, K. L. (2012). Anesthesia Progress. URL: [Link]
-
What the phlebologist should know about local anesthetics. De Hert, S. (2013). ResearchGate. URL: [Link]
-
Allergic Reactions to Local Anesthetics. Cleveland Clinic Center for Continuing Education. (2000). URL: [Link]
-
Local anesthetics. WikiAnesthesia. (2022). URL: [Link]
-
Allergies to local anesthetics - The real truth. ResearchGate. URL: [Link]
Sources
Personal protective equipment for handling Pentyl 3-amino-4-methoxybenzoate
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals with field-proven, mechanistic insights into handling Pentyl 3-amino-4-methoxybenzoate .
This guide does not just dictate what to do; it explains the causality behind every safety protocol, ensuring your laboratory operations are both scientifically rigorous and self-validating.
Pharmacological Context & Mechanistic Importance
Pentyl 3-amino-4-methoxybenzoate is a highly specialized synthetic intermediate primarily utilized in the development of peripheral cannabinoid (CB2) receptor agonists[1]. These downstream therapeutic compounds are engineered to target macrophages, delivering potent immunoregulatory, anti-inflammatory, and anti-allergic actions without triggering central nervous system (CNS) side effects[1].
To understand the end-goal of this chemical workflow, Figure 1 illustrates the downstream signaling pathway activated by the derivatives of this intermediate.
Figure 1: Peripheral CB2 receptor signaling pathway modulated by pentyl ester derivatives.
Hazard Profiling & Physicochemical Risk Assessment
Because a dedicated Safety Data Sheet (SDS) for the pentyl variant is rarely published, laboratory safety must be extrapolated from its closest commercial analog: Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6) . The methyl ester is classified under GHS as causing skin irritation (H315), serious eye irritation (H319)[2], and acute oral toxicity (H302)[3].
The Causality of Risk: The substitution of a methyl group with a pentyl chain (-C5H11) significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity means the pentyl ester has a dramatically higher potential for transdermal penetration through the lipid-rich stratum corneum compared to its methyl counterpart.
Table 1: Extrapolated Hazard Profile (Methyl vs. Pentyl Ester)
| Property / Hazard | Methyl Ester Analog (Known) | Pentyl Ester (Extrapolated) | Scientific Rationale |
| GHS Classification | H302, H315, H319 | H302, H315, H319, potential H312 | Extended alkyl chain increases lipophilicity and dermal transport. |
| Physical State | Solid (Powder) | Solid / Crystalline | Increased molecular weight maintains the solid state at room temp. |
| Dermal Penetration | Moderate | High | Higher LogP facilitates rapid transport across the skin barrier. |
| Aerosolization Risk | High (Dust) | High (Dust) | Both forms are prone to electrostatic charging during transfer. |
Personal Protective Equipment (PPE) Matrix
Standard safety protocols require dust masks, eyeshields, and gloves[3]. However, due to the specific physicochemical properties of the pentyl ester, PPE must be rigorously specified.
Table 2: PPE Specifications & Scientific Rationale
| PPE Category | Specification | Causality / Rationale |
| Ocular | Snug-fitting, unvented safety goggles | Prevents fine, electrostatically charged dust from bypassing standard safety glasses and causing severe eye irritation[2]. |
| Dermal | Nitrile gloves (≥0.11 mm thickness), double-gloved | Nitrile resists ester/amine degradation. Double gloving mitigates the high transdermal penetration risk of the lipophilic pentyl moiety. |
| Respiratory | N95 or P100 particulate respirator | Mitigates the inhalation of aerosolized particulates during weighing operations[3]. |
| Body | Tyvek lab coat or cotton coat with impermeable apron | Prevents powder accumulation on personal clothing, which could lead to chronic dermal exposure outside the lab. |
Operational Workflow & Handling Protocols
The following self-validating protocols ensure that every step of the handling process contains built-in verification checks.
Figure 2: Standard operational and spill response workflow for handling lipophilic esters.
Protocol A: Precision Weighing and Transfer
-
Environmental Verification: Check the digital monitor on the ductless fume hood to ensure a face velocity of >100 feet per minute (fpm). Causality: The fine powder form is prone to aerosolization. A >100 fpm face velocity ensures particulates are captured before reaching the operator's breathing zone[2].
-
Static Mitigation: Wipe the analytical balance and metal spatulas with an anti-static solution. Causality: Amino-benzoate esters carry a static charge, causing the powder to "jump" from the spatula, leading to contamination and inaccurate yields.
-
PPE Verification: Inspect nitrile gloves for micro-tears. Don the N95 mask and perform a positive/negative pressure seal check.
-
Transfer Execution: Open the reagent container slowly to prevent pressure-differential aerosolization. Transfer the powder using a slow, deliberate motion into a pre-tared, anti-static weigh boat.
-
Post-Transfer Decontamination: Wipe down the exterior of the primary container with a damp cloth before returning it to the dark, cool storage cabinet away from oxidizing agents[2].
Protocol B: Solid Spill Response and Disposal
-
Immediate Containment: Do not sweep the dry powder. Causality: Sweeping generates airborne dust, exacerbating inhalation and ocular exposure risks.
-
Wetting: Gently mist the spill with distilled water or carefully place wet paper towels over the powder to suppress aerosolization.
-
Collection: Use a disposable plastic scoop to collect the wetted material. Avoid using metal tools that could spark if flammable solvents are nearby.
-
Chemical Disposal: Place the collected waste into a high-density polyethylene (HDPE) hazardous waste container. Label strictly as "Toxic Solid Waste - Amine/Ester Derivative".
-
Surface Decontamination: Wash the spill area with standard laboratory detergent or a 10% bleach solution to break down residual lipophilic organic material.
References[3] Title: Methyl 3-amino-4-methoxybenzoate 97% | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/[2]Title: SAFETY DATA SHEET: Methyl 3-Amino-4-methoxybenzoate | Source: TCI Chemicals | URL:https://www.tcichemicals.com/[1]Title: EP 0887340 A1 - NOVEL COMPOUNDS AND PHARMACEUTICAL USE THEREOF | Source: European Patent Office | URL:https://patents.google.com/patent/EP0887340A1/en
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
